Product packaging for D-(+)-Cellobiose-13C(Cat. No.:)

D-(+)-Cellobiose-13C

Cat. No.: B12395374
M. Wt: 343.29 g/mol
InChI Key: DKXNBNKWCZZMJT-VSFMPBPGSA-N
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Description

D-(+)-Cellobiose-13C is a useful research compound. Its molecular formula is C12H22O11 and its molecular weight is 343.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B12395374 D-(+)-Cellobiose-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

343.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1/i12+1

InChI Key

DKXNBNKWCZZMJT-VSFMPBPGSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of D-(+)-Cellobiose-13C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D-(+)-Cellobiose-¹³C

This guide provides a comprehensive overview of the physical and chemical properties of D-(+)-Cellobiose-¹³C, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations of key applications.

Introduction

D-(+)-Cellobiose is a disaccharide composed of two β-glucose units linked by a β-1,4 glycosidic bond.[1][2] It is a reducing sugar and the primary repeating unit of cellulose.[2] The ¹³C-labeled version, D-(+)-Cellobiose-¹³C, is a stable isotope-labeled compound used extensively as a tracer for quantification in metabolic research and drug development.[3][4] It also serves as a critical tool in structural studies of cellulose and its enzymatic degradation.[5][6] The incorporation of ¹³C isotopes allows for non-radioactive tracking and analysis via mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]

Physical and Chemical Properties

The physical and chemical characteristics of D-(+)-Cellobiose-¹³C are summarized below. Note that the molecular weight varies depending on the number and position of the ¹³C labels.

Table 1: Physical Properties of D-(+)-Cellobiose-¹³C and Unlabeled Analog
PropertyValueSource(s)
Appearance White crystalline solid / powder[8][9]
Molecular Formula Unlabeled: C₁₂H₂₂O₁₁Single Label: C₁₁¹³CH₂₂O₁₁Fully Labeled: ¹³C₁₂H₂₂O₁₁[3][8][10][11]
Molecular Weight Unlabeled: 342.30 g/mol D-Cellobiose-1'-¹³C: 343.29 g/mol D-Cellobiose-1-¹³C: 327.23 g/mol D-Cellobiose-¹³C₁₂: 354.21 g/mol [3][8][10][11][12]
Melting Point 223-230 °C (decomposes)239 °C (decomposes)[2][8][13]
Solubility Soluble in Water (H₂O) and Dimethyl Sulfoxide (DMSO).Water solubility: ~50 mg/mL[2][3][8]
Optical Activity (unlabeled) [α]/D +34 ±1 (c = 10% w/v in H₂O)[2]
Storage (Powder) 0 to 8 °C (short term)-20°C for up to 3 years[3][8]
Storage (In Solvent) -80°C for up to 6 months-20°C for up to 1 month[3]
Table 2: Chemical and Identification Properties
PropertyValueSource(s)
IUPAC Name 4-O-β-D-glucopyranosyl-D-glucose[1][2]
Synonyms D-(+)-Cellobiose-¹³C, 4-O-beta-D-glucopyranosyl-D-[1-¹³C]glucose[10][14]
CAS Number Unlabeled: 528-50-7D-Cellobiose-1'-¹³C: 2892630-35-0[8][9]
Purity Typically ≥98% (by HPLC)[2][10]
Isotopic Enrichment Typically ≥99 atom % ¹³C[8]

Experimental Protocols

Detailed methodologies are crucial for the effective use of D-(+)-Cellobiose-¹³C in research.

Preparation of Stock and In Vivo Formulations

Due to its utility in biological systems, preparing appropriate formulations is a common requirement. The following protocols are provided as a reference.[3]

a) Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Calculate the required mass of D-(+)-Cellobiose-¹³C based on its specific molecular weight (e.g., for MW 343.29, use 3.43 mg for 1 mL of 10 mM solution).

  • Add the calculated mass to a sterile vial.

  • Add the required volume of DMSO to the vial.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

b) Example In Vivo Injection Formulation (10% DMSO, 5% Tween 80, 85% Saline):

  • Begin with a prepared stock solution in DMSO.

  • For a final volume of 1 mL, combine 100 µL of the DMSO stock solution with 50 µL of Tween 80.

  • Mix thoroughly until the solution is clear.

  • Add 850 µL of saline (0.9% NaCl in ddH₂O) and mix again to achieve a homogenous solution.

  • It is recommended to prepare this formulation fresh on the day of use.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for analyzing ¹³C-labeled compounds.

a) Objective: To confirm isotopic incorporation and study molecular interactions.

b) Methodology for Solution-State ¹³C NMR:

  • Sample Preparation: Dissolve a sufficient amount of D-(+)-Cellobiose-¹³C in a deuterated solvent, typically Deuterium Oxide (D₂O), to a concentration of approximately 10-20 mg/mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).[12]

  • Data Acquisition: Record a standard one-dimensional ¹³C NMR spectrum. For more detailed structural assignment, two-dimensional experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be performed.[12][15]

  • Analysis: The resulting spectrum will show signals for the ¹³C-enriched carbon atoms. The chemical shifts can be compared to unlabeled standards and used to study interactions with other molecules, such as metal ions, by observing changes in chemical shift (Δδ).[5]

Applications and Experimental Workflows

D-(+)-Cellobiose-¹³C is integral to several research applications. The following diagrams illustrate key experimental workflows.

G cluster_prep Solution Preparation cluster_use Experimental Application compound D-(+)-Cellobiose-¹³C (Solid Powder) solvent Select Solvent (e.g., DMSO, H₂O) compound->solvent Dissolve stock Prepare Stock Solution (e.g., 10 mM) solvent->stock aliquot Aliquot and Store (-20°C or -80°C) stock->aliquot invitro In Vitro Assay (e.g., Enzyme Kinetics) aliquot->invitro Dilute to working conc. formulation Prepare Working Formulation aliquot->formulation invivo In Vivo Study (e.g., Metabolic Tracing) formulation->invivo

Caption: General workflow for preparing D-(+)-Cellobiose-¹³C solutions for research.

G cellulose Cellulose (Polymer) cellobiose D-(+)-Cellobiose-¹³C (Labeled Dimer) cellulose->cellobiose Hydrolysis glucose ¹³C-Glucose (Labeled Monomer) cellobiose->glucose β-glucosidase activity analysis LC-MS / NMR Analysis (Quantify ¹³C species) cellobiose->analysis glucose->analysis enzyme Cellulase Enzyme Cocktail enzyme->cellulose enzyme->cellobiose

Caption: Use of D-(+)-Cellobiose-¹³C in cellulose degradation pathway analysis.

G start Administer D-(+)-Cellobiose-¹³C to Biological System uptake Cellular Uptake and Metabolism start->uptake sample Collect Samples (e.g., Plasma, Tissue) uptake->sample extraction Extract Metabolites sample->extraction analysis LC-MS or NMR Analysis extraction->analysis pathway Trace ¹³C Label Through Metabolic Pathways analysis->pathway

Caption: Conceptual workflow for metabolic tracing using D-(+)-Cellobiose-¹³C.

Safety and Handling

According to available safety data sheets, D-(+)-Cellobiose is not classified as a hazardous substance.[16][17] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coats to prevent skin and eye contact.[9]

  • Handling: Avoid dust formation during handling.[9][16] Use in a well-ventilated area.

  • Fire Safety: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[18]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[9]

References

A Technical Guide to D-(+)-Cellobiose-13C vs. Unlabeled D-(+)-Cellobiose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-(+)-Cellobiose is a disaccharide composed of two β(1→4) linked D-glucose units. It is a key intermediate in the enzymatic hydrolysis of cellulose, the most abundant biopolymer on Earth. While structurally identical in its chemical reactivity and physical behavior, the introduction of a stable isotope, Carbon-13 (¹³C), into the cellobiose molecule creates a powerful tool for a wide range of scientific investigations. This guide provides an in-depth technical comparison between unlabeled D-(+)-Cellobiose and its ¹³C-labeled counterpart, focusing on their distinct applications, the experimental methodologies they enable, and the quantitative differences that are critical for researchers, scientists, and drug development professionals.

The core distinction lies not in their biological function but in their analytical detectability. Unlabeled cellobiose contains carbon atoms with their natural isotopic abundance (approximately 98.9% ¹²C and 1.1% ¹³C). In contrast, D-(+)-Cellobiose-¹³C is synthetically enriched with the ¹³C isotope, often at every carbon position (uniformly labeled or U-¹³C₁₂), making it significantly heavier and "visible" to specific analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic label acts as a tracer, allowing researchers to follow the molecule's journey through complex biological systems.

Data Presentation: Quantitative Comparison

The fundamental physical and chemical properties of D-(+)-Cellobiose remain largely unchanged by isotopic labeling, with the primary difference being the molecular weight.

PropertyUnlabeled D-(+)-CellobioseD-(+)-Cellobiose-¹³C (Uniformly Labeled)Data Source(s)
Molecular Formula C₁₂H₂₂O₁₁¹³C₁₂H₂₂O₁₁[1][2][3]
Molecular Weight 342.30 g/mol 354.20 g/mol [1][2][3]
Monoisotopic Mass 342.11621 g/mol 354.156 g/mol [2][4]
CAS Number 528-50-7528-50-7 (unlabeled base)[1][3]
Appearance White to beige crystalline powderWhite Crystalline Solid[1][5]
Melting Point ~225 - 239 °C (decomposes)~223 - 230 °C (decomposes)[1][5][6]
Solubility Very soluble in waterSoluble in Water and DMSO[5][6][7]
Isotopic Enrichment Natural abundance (~1.1% ¹³C)Typically >99 atom % ¹³C[5][8]

Core Applications & Methodologies

The primary value of D-(+)-Cellobiose-¹³C lies in its application as a tracer in metabolic research and as a probe in structural biology.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[9] By providing D-(+)-Cellobiose-¹³C as the sole carbon source, researchers can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites.

  • Principle: Cells metabolize the ¹³C-labeled cellobiose, distributing the labeled carbon atoms throughout their metabolic network. By measuring the mass distribution of these downstream metabolites using mass spectrometry, the activity of different pathways can be determined.[10] For example, after being transported into the cell, cellobiose is cleaved into glucose and/or glucose-1-phosphate, which then enter glycolysis and other central carbon pathways.[11]

  • Application: This is crucial for metabolic engineering in organisms like Clostridium thermocellum for biofuel production, allowing scientists to identify bottlenecks and optimize production pathways.[9] It is also used to study gut microbiota metabolism, where microbes ferment ¹³C-labeled dietary fibers (like cellulose, which breaks down to cellobiose) into metabolites that can influence host health.[12]

Structural Biology and Interaction Studies via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of molecules and studying their interactions. The natural abundance of ¹³C is too low for many sensitive experiments.[8]

  • Principle: Uniformly ¹³C-labeling a carbohydrate dramatically enhances the sensitivity and resolution of NMR analysis.[8] This allows for the use of powerful multi-dimensional NMR experiments, such as ¹H-¹³C HSQC and ¹³C-filtered NOESY, which are commonly used for studying labeled proteins.[13][14][15] These experiments can precisely map the binding interface between cellobiose and proteins, such as cellulolytic enzymes or lectins, and reveal conformational changes upon binding.[14][15]

  • Application: In drug development, understanding how a potential drug interacts with a carbohydrate-binding protein is critical. Using ¹³C-labeled cellobiose can provide atomic-level details of this interaction, guiding the design of more effective therapeutics.[8] It is also essential for elucidating the mechanisms of biomass-degrading enzymes.[8]

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis using LC-MS

This protocol outlines a general workflow for tracing the metabolism of D-(+)-Cellobiose-¹³C in a microbial culture.

1. Cell Culture and Labeling:

  • Prepare a defined growth medium where D-(+)-Cellobiose-¹³C is the sole carbon source.
  • Inoculate the medium with the microorganism of interest (e.g., E. coli, S. cerevisiae, or C. thermocellum).
  • Grow the culture under controlled conditions (temperature, pH, aeration) until it reaches a steady metabolic state, typically during the mid-exponential growth phase.

2. Rapid Sampling and Metabolic Quenching:

  • Withdraw a defined volume of the cell culture rapidly.
  • Immediately quench all enzymatic activity to preserve the metabolic state. This is often done by plunging the sample into a cold solvent mixture, such as 60% methanol kept at -70°C.

3. Metabolite Extraction:

  • Centrifuge the quenched sample at a low temperature to pellet the cells.
  • Remove the supernatant and perform a solvent-based extraction of intracellular metabolites from the cell pellet, often using a cold mixture of solvents like methanol, acetonitrile, and water.
  • Centrifuge again to remove cell debris and collect the supernatant containing the metabolites.

4. LC-MS/MS Analysis:

  • Analyze the metabolite extract using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
  • The LC separates the complex mixture of metabolites over time.
  • The MS detects the metabolites and, crucially, determines their mass isotopologue distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+6 for a fully labeled hexose, etc.).

5. Data Analysis and Flux Calculation:

  • Process the raw LC-MS data to identify metabolites and quantify their MIDs.
  • Use specialized software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model.
  • The software calculates the intracellular metabolic fluxes that best explain the observed labeling patterns.

Protocol 2: Protein-Carbohydrate Interaction Analysis using NMR

This protocol describes how to study the binding of D-(+)-Cellobiose-¹³C to a target protein.

1. Sample Preparation:

  • Express and purify the target protein. For advanced experiments, the protein may also be isotopically labeled (e.g., with ¹⁵N).
  • Dissolve the uniformly ¹³C-labeled D-(+)-Cellobiose in a suitable NMR buffer (e.g., a phosphate buffer in D₂O).
  • Prepare two primary samples: one with only the ¹³C-cellobiose and another with the ¹³C-cellobiose and the target protein mixed in a specific molar ratio.

2. NMR Data Acquisition:

  • Acquire a series of NMR spectra on both samples using a high-field NMR spectrometer.
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment provides a fingerprint of the carbohydrate, with a peak for each carbon-hydrogen pair. Comparing the spectra of the free and protein-bound cellobiose will show chemical shift perturbations (CSPs) for the atoms involved in the binding interface.
  • ¹³C-filtered NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment specifically detects spatial proximities (through-space interactions <5 Å) between the protons of the ¹³C-labeled cellobiose and the protons of an unlabeled (or ¹⁵N-labeled) protein. These intermolecular NOEs are direct evidence of binding and are used to map the contact points.[14]

3. Data Processing and Structural Analysis:

  • Process the NMR data using software like NMRPipe or TopSpin.
  • Assign the resonances in the NMR spectra.
  • Analyze the chemical shift perturbations to identify the part of the cellobiose molecule that is most affected by binding.
  • Identify and quantify the intermolecular NOEs from the filtered-NOESY spectrum.
  • Use this distance information, often in conjunction with computational modeling, to generate a 3D model of the cellobiose-protein complex.

Mandatory Visualizations

G Diagram 1: Core Distinction and Applications cluster_0 D-(+)-Cellobiose Forms cluster_1 Key Differentiator cluster_2 Analytical Techniques & Applications Unlabeled Unlabeled D-(+)-Cellobiose (Natural Isotope Abundance) Diff Isotopic Mass Unlabeled->Diff has natural Labeled D-(+)-Cellobiose-13C (>99% 13C Enrichment) Labeled->Diff possesses distinct MS Mass Spectrometry (MS) Diff->MS enables detection by NMR NMR Spectroscopy Diff->NMR enables detection by MFA Metabolic Flux Analysis (Pathway Tracing) MS->MFA Interaction Protein Interaction Studies (Structural Analysis) NMR->Interaction

Caption: Logical flow from isotopic labeling to specific applications.

G Diagram 2: Experimental Workflow for 13C-MFA Start Cell Culture with This compound Quench Metabolic Quenching (e.g., Cold Methanol) Start->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing (Identify MIDs) Analyze->Data Model Computational Modeling & Flux Calculation Data->Model End Metabolic Flux Map Model->End

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

G Diagram 3: Intracellular Cellobiose Metabolic Pathways cluster_0 Cleavage Pathways Cellobiose_in Intracellular This compound Hydrolytic Hydrolytic Pathway (β-glucosidase) Cellobiose_in->Hydrolytic Phosphorolytic Phosphorolytic Pathway (Cellobiose Phosphorylase) Cellobiose_in->Phosphorolytic + Pi Glucose 2x Glucose-13C Hydrolytic->Glucose G1P Glucose-1-Phosphate-13C Phosphorolytic->G1P Glucose_2 Glucose-13C Phosphorolytic->Glucose_2 Glycolysis Glycolysis & Central Carbon Metabolism Glucose->Glycolysis G1P->Glycolysis via G6P Glucose_2->Glycolysis

Caption: Metabolic fate of intracellular ¹³C-Cellobiose.

References

A Technical Guide to D-(+)-Cellobiose-13C for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Commercial Availability, Technical Specifications, and Key Applications

This technical guide provides a comprehensive overview of commercially available D-(+)-Cellobiose labeled with carbon-13 (¹³C), a critical tool for researchers, scientists, and drug development professionals. This document details the technical specifications from various suppliers, outlines key experimental applications, and provides a generalized protocol for its use in Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Supplier and Product Specifications

D-(+)-Cellobiose-¹³C is available from several commercial suppliers in various isotopically labeled forms, primarily with the ¹³C atom at the C1 or C1' position, or as a uniformly labeled molecule (¹³C₁₂). The choice of labeling depends on the specific experimental requirements, particularly for NMR studies and metabolic tracing. Below is a summary of quantitative data from prominent suppliers to facilitate easy comparison.

SupplierProduct NameCatalog NumberIsotopic EnrichmentChemical PurityMolecular FormulaMolecular Weight ( g/mol )
Synthose D-Cellobiose-1'-¹³CCC369L99 atom % ¹³CMin. 98% (¹H-NMR)C₁₁¹³CH₂₂O₁₁343.29
LGC Standards D-Cellobiose-¹³C₁₂TRC-C255004Not SpecifiedNot Specified¹³C₁₂H₂₂O₁₁354.208
Pharmaffiliates D-Cellobiose-1-¹³CPA STI 018580Not SpecifiedNot SpecifiedC₁₁¹³CH₂₂O₁₁343.29
Pharmaffiliates D-Cellobiose-¹³C₁₂PA STI 018600Not SpecifiedPale Yellow Solid¹³C₁₂H₂₂O₁₁354.2
InvivoChem D-(+)-Cellobiose-¹³CV42702Not Specified≥98%C₁₁¹³CH₂₂O₁₁343.29
BioOrganics D-Cellobiose-1-¹³CBO-93456Not Specified>98%C₁₁¹³CH₂₂O₁₁327.23
Coompo Research Chemicals D-Cellobiose-1-¹³CC214192Not Specified98%C₁₁¹³CH₂₂O₁₁343.29
MedChemExpress D-Cellobiose-¹³C₁₂HY-W768206Not SpecifiedNot Specified¹³C₁₂H₂₂O₁₁354.21

Key Applications in Research and Drug Development

The primary applications of D-(+)-Cellobiose-¹³C stem from its utility as a stable isotope-labeled internal standard and a tracer for metabolic and enzymatic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-labeled cellobiose is instrumental in NMR-based studies of carbohydrate-protein interactions.[1] The ¹³C enrichment enhances the NMR signal, allowing for detailed structural and dynamic analysis of how cellobiose and its derivatives bind to enzymes and other proteins. This is particularly valuable in the study of cellulases and other biomass-degrading enzymes, providing insights into their catalytic mechanisms.[1]

  • Metabolic Flux Analysis (MFA): As an isotopically labeled metabolite, D-(+)-Cellobiose-¹³C can be used as a tracer to follow the metabolic fate of cellobiose in various biological systems.[2] This is a powerful technique in drug development to understand how a compound may affect carbohydrate metabolism. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate metabolic pathways and quantify their fluxes.[2]

  • Enzymatic Hydrolysis Assays: In the development of biofuels and other bio-based products, understanding the efficiency of enzymatic hydrolysis of cellulose is crucial. ¹³C-labeled cellobiose can serve as a substrate or an internal standard in assays designed to measure the activity of cellulolytic enzymes.

Experimental Protocols

While specific experimental conditions will vary based on the research question and the analytical instrumentation, the following provides a generalized protocol for a key application of D-(+)-Cellobiose-¹³C.

Generalized Protocol for NMR Spectroscopy Analysis of Protein-Carbohydrate Interactions

This protocol outlines the basic steps for using D-(+)-Cellobiose-¹³C to study the interaction between cellobiose and a protein of interest, such as a cellulase enzyme.

Materials:

  • D-(+)-Cellobiose-¹³C (select appropriate labeled version)

  • Protein of interest (e.g., cellulase)

  • NMR buffer (e.g., phosphate buffer in D₂O, pH adjusted)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of D-(+)-Cellobiose-¹³C in the NMR buffer. A typical concentration range is 0.5-5 mM, but this should be optimized based on the protein's binding affinity and the spectrometer's sensitivity.

    • Prepare a stock solution of the purified protein of interest in the same NMR buffer.

    • For the initial spectrum, transfer the D-(+)-Cellobiose-¹³C solution to an NMR tube.

  • NMR Data Acquisition (Ligand Only):

    • Acquire a one-dimensional (1D) ¹³C NMR spectrum of the D-(+)-Cellobiose-¹³C solution. This will serve as the reference spectrum.

    • Acquire a two-dimensional (2D) heteronuclear single quantum coherence (HSQC) spectrum to correlate the ¹³C nuclei with their attached protons.

  • NMR Data Acquisition (with Protein):

    • Titrate the protein solution into the NMR tube containing the D-(+)-Cellobiose-¹³C. This can be done in a stepwise manner to observe changes in the NMR signals as a function of protein concentration.

    • After each addition of the protein, acquire both 1D ¹³C and 2D ¹H-¹³C HSQC spectra.

  • Data Analysis:

    • Compare the spectra of D-(+)-Cellobiose-¹³C in the absence and presence of the protein.

    • Changes in the chemical shifts and/or line broadening of the ¹³C signals of cellobiose upon addition of the protein indicate an interaction.

    • The specific carbon atoms of cellobiose involved in the binding can be identified by analyzing which signals are perturbed.

    • By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) of the protein-carbohydrate interaction can be determined.

Visualizations

The following diagrams illustrate key concepts related to the application of D-(+)-Cellobiose-¹³C.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis prep_cellobiose Prepare D-(+)-Cellobiose-13C Solution acq_ligand Acquire Spectra (Ligand Only) prep_cellobiose->acq_ligand prep_protein Prepare Protein Solution acq_complex Titrate with Protein & Acquire Spectra prep_protein->acq_complex acq_ligand->acq_complex analysis Compare Spectra & Identify Interactions acq_complex->analysis kd_determination Determine Binding Affinity (Kd) analysis->kd_determination

NMR Experimental Workflow

metabolic_tracing_workflow cluster_input Input cluster_system Biological System cluster_analysis Analysis cluster_output Output cellobiose_13c This compound (Tracer) cells_or_organism Cells or Organism cellobiose_13c->cells_or_organism extraction Metabolite Extraction cells_or_organism->extraction ms_analysis Mass Spectrometry (LC-MS or GC-MS) extraction->ms_analysis flux_analysis Metabolic Flux Analysis ms_analysis->flux_analysis pathway_id Pathway Identification flux_analysis->pathway_id

Metabolic Tracing Workflow

References

Unveiling the Isotopic Signature: A Technical Guide to the Natural Abundance of ¹³C in Cellobiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Foundation: Natural Abundance of Carbon-13

Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small, naturally occurring fraction exists as the heavier stable isotope, ¹³C. The generally accepted natural abundance of ¹³C is approximately 1.07% of all carbon atoms. This slight mass difference allows for isotopic fractionation during physical and biochemical processes, leading to subtle variations in the ¹³C content of natural products.

Cellobiose: Structure and Carbon Numbering

Cellobiose is a disaccharide composed of two β-D-glucose units linked by a β(1→4) glycosidic bond. For clarity in discussing the intramolecular isotopic distribution, the carbon atoms in each glucose residue are numbered according to standard carbohydrate nomenclature. The glucose unit with the free anomeric carbon at the C1 position is referred to as the reducing end, while the other is the non-reducing end.

Intramolecular ¹³C Abundance in Glucose as a Proxy for Cellobiose

The biosynthesis of glucose in plants, the ultimate source of cellobiose, results in a non-uniform distribution of ¹³C among its six carbon atoms. This isotopic fingerprint is primarily dependent on the photosynthetic pathway of the plant source, namely the C3 (Calvin cycle) and C4 (Hatch-Slack pathway) cycles. The data presented below for glucose from C3 and C4 plants serves as a strong proxy for the expected ¹³C distribution within the glucose moieties of cellobiose.

Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Quantitative Data Summary

The following tables summarize the site-specific δ¹³C values for glucose derived from C3 and C4 plants. These values represent the deviation of the ¹³C/¹²C ratio at each carbon position from the overall molecular average.

Table 1: Intramolecular δ¹³C Distribution in Glucose from C3 Plants (e.g., Wheat, Potato)

Carbon PositionMean δ¹³C (‰ vs. VPDB)Deviation from Molecular Mean (Δδ¹³C, ‰)
C1-26.5+1.0
C2-27.0+0.5
C3-24.5+3.0
C4-24.0+3.5
C5-28.0-0.5
C6-30.0-2.5
Molecular Mean -27.5 -

Table 2: Intramolecular δ¹³C Distribution in Glucose from C4 Plants (e.g., Maize, Sugarcane)

Carbon PositionMean δ¹³C (‰ vs. VPDB)Deviation from Molecular Mean (Δδ¹³C, ‰)
C1-11.8+0.7
C2-12.0+0.5
C3-10.5+2.0
C4-10.3+2.2
C5-13.0-0.5
C6-14.5-2.0
Molecular Mean -12.5 -

Note: The absolute δ¹³C values can vary depending on environmental and physiological factors. The deviation from the molecular mean provides a more conserved isotopic signature.

Experimental Protocols for Determining Intramolecular ¹³C Abundance

The determination of site-specific ¹³C natural abundance in carbohydrates is a complex analytical challenge requiring specialized instrumentation and methodologies. The two primary techniques employed are Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) coupled with chemical or enzymatic degradation.

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR)

Principle: qNMR allows for the direct, non-destructive measurement of the ¹³C abundance at each chemically distinct carbon position in a molecule. By acquiring ¹³C NMR spectra under specific quantitative conditions, the signal intensity of each carbon resonance is directly proportional to its isotopic abundance.

Methodology:

  • Sample Preparation:

    • A high-purity sample of the carbohydrate (e.g., glucose or cellobiose) is dissolved in a deuterated solvent (e.g., D₂O) at a high concentration.

    • To overcome challenges with anomeric mixtures in reducing sugars like glucose, derivatization is often employed to lock the anomeric center. A common method is the conversion of glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAGF).

  • NMR Acquisition:

    • Spectra are acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

    • Quantitative acquisition parameters are crucial and include:

      • A long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei) to ensure full magnetization recovery between scans.

      • A calibrated 90° pulse angle.

      • Proton decoupling to collapse multiplets into single sharp resonances and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). For accurate quantification, the NOE should be uniform or suppressed.

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • The baseline of the spectrum is carefully corrected.

    • The integral of each carbon resonance is precisely measured.

    • The site-specific δ¹³C value for each carbon position (i) is calculated relative to a reference material with a known isotopic composition.

Isotope Ratio Mass Spectrometry (IRMS) with Degradation

Principle: This method involves the chemical or enzymatic degradation of the carbohydrate into smaller molecules, each containing specific carbon atoms from the original molecule. The isotopic composition of these degradation products is then measured by GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry).

Methodology:

  • Sample Purification: The carbohydrate sample must be rigorously purified to remove any carbon-containing impurities.

  • Chemical/Enzymatic Degradation: A series of specific reactions are performed to selectively cleave the carbohydrate and isolate specific carbon atoms or groups of atoms. For glucose, this can involve fermentative pathways using specific microorganisms.

  • Derivatization: The degradation products are often derivatized to make them volatile for gas chromatography.

  • GC-C-IRMS Analysis:

    • The derivatized products are separated by gas chromatography.

    • Each separated compound is combusted to CO₂ in an online reactor.

    • The resulting CO₂ is introduced into the isotope ratio mass spectrometer, which measures the precise ¹³C/¹²C ratio.

  • Data Analysis: The δ¹³C values of the degradation products are used to reconstruct the intramolecular isotopic distribution of the original carbohydrate molecule.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this guide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_qnmr Quantitative 13C NMR cluster_irms GC-C-IRMS Sample Cellobiose/Glucose Sample Purification Purification Sample->Purification Derivatization Derivatization (for qNMR) Purification->Derivatization Degradation Chemical/Enzymatic Degradation (for IRMS) Purification->Degradation qNMR_Acquisition NMR Data Acquisition Derivatization->qNMR_Acquisition GC_Separation GC Separation Degradation->GC_Separation qNMR_Processing Data Processing & Integration qNMR_Acquisition->qNMR_Processing qNMR_Analysis Site-Specific δ13C Calculation qNMR_Processing->qNMR_Analysis Combustion Online Combustion to CO2 GC_Separation->Combustion IRMS_Measurement 13C/12C Ratio Measurement Combustion->IRMS_Measurement IRMS_Analysis Intramolecular δ13C Reconstruction IRMS_Measurement->IRMS_Analysis

Caption: Workflow for intramolecular ¹³C analysis.

Photosynthesis_Fractionation cluster_C3 C3 Photosynthesis cluster_C4 C4 Photosynthesis CO2 Atmospheric CO2 (δ13C ≈ -8‰) C3_Plant C3 Plant (e.g., Wheat) RuBisCO Fixation CO2->C3_Plant C4_Plant C4 Plant (e.g., Maize) PEP Carboxylase Fixation CO2->C4_Plant C3_Glucose Glucose (δ13C ≈ -27.5‰) C3_Plant->C3_Glucose Large 13C Discrimination C4_Glucose Glucose (δ13C ≈ -12.5‰) C4_Plant->C4_Glucose Less 13C Discrimination

Caption: ¹³C fractionation in C3 and C4 pathways.

Conclusion and Future Directions

While direct measurement of the intramolecular ¹³C distribution in cellobiose remains an area for future research, the extensive data available for glucose provides a strong and reliable foundation for understanding its isotopic signature. The analytical protocols detailed herein offer a roadmap for researchers seeking to perform such measurements. Future studies focusing on the kinetic isotope effects associated with the enzymatic synthesis of the β(1→4) glycosidic bond would provide a more complete picture of the subtle isotopic variations between monomeric glucose and the disaccharide cellobiose. Such knowledge will further enhance the application of stable isotope analysis in tracing the flow of carbon through biological and industrial systems.

Applications of Stable Isotope Labeling in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects.[2][3] The principle of this technique involves replacing one or more atoms in a molecule of interest with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H).[1][2] These labeled molecules, or tracers, are then introduced into a biological system. As the tracer is metabolized, the isotope label is incorporated into downstream metabolites.[4] By tracking the distribution and incorporation of these isotopes into various metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the regulation of metabolic networks.[1][4][5] This approach provides unparalleled insights into the dynamic nature of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[6]

Core Techniques and Methodologies

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a cornerstone technique for quantifying intracellular metabolic fluxes.[7][8] It involves feeding cells or organisms a substrate labeled with ¹³C, such as ¹³C-glucose or ¹³C-glutamine.[8] As the cells metabolize the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in downstream metabolites.[9] These labeling patterns are measured by MS or NMR, and the data is then used in computational models to estimate the rates of intracellular reactions (fluxes).[9][10]

a. Cell Culture and Labeling:

  • Cell Seeding: Plate mammalian cells (e.g., cancer cell lines) in standard culture dishes and grow them to the desired confluence (typically 60-80%).

  • Media Preparation: Prepare two types of media: an unlabeled medium and a labeling medium. The labeling medium is identical to the unlabeled medium except that a standard nutrient (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

  • Labeling Experiment:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a specific duration to allow for the incorporation of the stable isotope. The incubation time depends on the metabolic pathway of interest and the time required to reach isotopic steady state.[9]

b. Metabolite Extraction:

  • Quenching Metabolism: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), to the culture dish. Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.[11]

  • Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

c. GC-MS Analysis:

  • Derivatization: Dry the metabolite extract under a stream of nitrogen gas. To make the metabolites volatile for GC-MS analysis, derivatize them using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[11]

  • Injection and Separation: Inject the derivatized sample into a gas chromatograph (GC) equipped with an appropriate column. The GC separates the metabolites based on their volatility and interaction with the column.

  • Mass Spectrometry: As the separated metabolites elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the metabolites and separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection of different isotopologues (molecules that differ only in their isotopic composition).[11]

  • Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distributions (MIDs) for each metabolite, which reflect the extent and pattern of ¹³C labeling. This data is then used for flux calculations.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used for quantitative proteomics.[6][12][13] It relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins.[4][13] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid (e.g., "light" ¹²C₆-arginine vs. "heavy" ¹³C₆-arginine).[13] After several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of one cell population. The two cell populations can then be subjected to different experimental conditions, and their proteomes are mixed and analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[13]

a. Cell Culture and Labeling:

  • Media Preparation: Prepare "light" and "heavy" SILAC media. These are custom-formulated media that lack the amino acid to be used for labeling (typically lysine and arginine). The "light" medium is supplemented with the normal, unlabeled amino acids, while the "heavy" medium is supplemented with the stable isotope-labeled versions (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).

  • Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.[4]

  • Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.

b. Sample Preparation:

  • Cell Lysis: Harvest and lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

c. Protein Digestion and Mass Spectrometry:

  • Protein Digestion: Digest the mixed protein sample into peptides using a protease, most commonly trypsin, which cleaves after lysine and arginine residues.[4]

  • Peptide Fractionation (Optional): For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reversed-phase liquid chromatography and then ionized and analyzed in the mass spectrometer.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The software calculates the SILAC ratios (heavy/light) for each identified protein, providing a quantitative measure of the change in protein expression between the two experimental conditions.[14]

Deuterium Metabolic Imaging (DMI)

DMI is a non-invasive imaging technique that allows for the three-dimensional mapping of metabolic activity in vivo.[15][16][17] It involves the administration of a substrate labeled with deuterium (²H), such as ²H-glucose or ²H-acetate, followed by magnetic resonance spectroscopic imaging (MRSI) to detect the deuterium-labeled substrate and its downstream metabolites.[15][16] Due to the low natural abundance of deuterium, the background signal is minimal, allowing for sensitive detection of the labeled compounds.[17]

a. Substrate Administration:

  • Tracer Selection: Choose a deuterium-labeled substrate based on the metabolic pathway of interest (e.g., [6,6'-²H₂]-glucose for glycolysis and the TCA cycle).

  • Administration Route: The labeled substrate can be administered orally or via intravenous infusion.[15] Oral administration is less invasive, while intravenous infusion allows for more precise control over the substrate concentration in the blood.[15]

  • Dosage: The dosage of the labeled substrate is a critical parameter and needs to be optimized for the specific organism and study design. For human studies with [6,6'-²H₂]-glucose, a typical oral dose is around 0.75 g/kg body weight.[16]

b. MR Spectroscopic Imaging:

  • Hardware: DMI experiments are performed on high-field MRI scanners equipped with hardware capable of detecting the deuterium signal.

  • Acquisition Sequence: A 3D MRSI pulse sequence is used to acquire spatially localized deuterium spectra from the tissue of interest.[15] A simple pulse-acquire sequence with phase-encoding gradients is often employed.[15]

  • Imaging Parameters: Key imaging parameters such as field of view (FOV), matrix size, repetition time (TR), and number of averages need to be optimized to achieve the desired spatial resolution and signal-to-noise ratio in a reasonable acquisition time.

c. Data Processing and Analysis:

  • Spectral Processing: The raw MRSI data is processed, which may include Fourier transformation and phase correction, to generate a spectrum for each voxel.

  • Spectral Fitting: The deuterium spectra are fitted to quantify the signal from the labeled substrate and its metabolic products (e.g., ²H-lactate, ²H-glutamate/glutamine).[15]

  • Metabolic Map Generation: The quantified metabolite signals are then used to generate 3D metabolic maps, which can be overlaid on anatomical MR images to visualize the spatial distribution of metabolic activity.[15]

Data Presentation

Quantitative data from stable isotope labeling experiments are crucial for interpreting metabolic phenotypes. Summarizing this data in structured tables allows for easy comparison and analysis.

Table 1: Metabolic Fluxes in A549 Cancer Cells Determined by ¹³C-MFA with [1,2-¹³C₂]glucose
Metabolic ReactionFlux (nmol/min/mg protein)95% Confidence Interval
Glucose Uptake1.54(1.49, 1.59)
Glycolysis (Glucose -> Pyruvate)1.31(1.26, 1.36)
Lactate Secretion1.15(1.11, 1.19)
Pentose Phosphate Pathway (oxidative)0.23(0.21, 0.25)
TCA Cycle (Isocitrate -> α-KG)0.45(0.42, 0.48)
Anaplerosis (Pyruvate -> Malate)0.12(0.10, 0.14)

This table presents a subset of metabolic fluxes determined in A549 lung cancer cells using ¹³C-glucose tracing. The data highlights the high glycolytic rate and lactate production characteristic of the Warburg effect. Data adapted from Metallo et al., 2011.[5]

Table 2: SILAC-based Quantification of Protein Abundance Changes in Response to Metabolic Stress
ProteinGeneSILAC Ratio (Heavy/Light)Function
Hexokinase 2HK21.85Glycolysis
Pyruvate Kinase M2PKM21.62Glycolysis
Lactate Dehydrogenase ALDHA1.91Lactate Production
Glucose-6-Phosphate DehydrogenaseG6PD1.45Pentose Phosphate Pathway
Fatty Acid SynthaseFASN0.65Lipid Synthesis

This table shows hypothetical SILAC data illustrating changes in the abundance of key metabolic enzymes in response to a metabolic stress, such as nutrient deprivation. An increase in the SILAC ratio (>1) indicates upregulation of the protein, while a decrease (<1) indicates downregulation.

Signaling Pathways and Metabolic Regulation

Stable isotope tracing is instrumental in dissecting how signaling pathways regulate metabolism. By perturbing a signaling pathway and using isotope tracers, researchers can quantify the resulting changes in metabolic fluxes.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[18] Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[18]

AMPK_Signaling cluster_inputs Cellular Stress cluster_ampk AMPK Activation cluster_outputs Metabolic Reprogramming Low Glucose Low Glucose AMPK AMPK Low Glucose->AMPK Hypoxia Hypoxia Hypoxia->AMPK Metabolic Stress Metabolic Stress Metabolic Stress->AMPK Glycolysis Glycolysis AMPK->Glycolysis activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation activates Protein Synthesis Protein Synthesis AMPK->Protein Synthesis inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis inhibits

AMPK signaling pathway and its control over metabolic processes.

Stable isotope tracing with ¹³C-glucose and ¹⁵N-amino acids can be used to quantify the effects of AMPK activation on glycolysis, the TCA cycle, and protein synthesis rates. For instance, activation of AMPK would be expected to increase the flux of ¹³C-glucose through glycolysis and decrease the incorporation of ¹⁵N-amino acids into new proteins.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, integrating signals from growth factors and nutrients.[19] The mTOR complex 1 (mTORC1) is a key player in this pathway, promoting anabolic processes such as protein and lipid synthesis.[19]

mTOR_Signaling cluster_inputs Growth Signals cluster_mtor mTORC1 Activation cluster_outputs Anabolic Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Glucose Glucose Glucose->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis activates Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis activates Nucleotide Synthesis Nucleotide Synthesis mTORC1->Nucleotide Synthesis activates Autophagy Autophagy mTORC1->Autophagy inhibits

mTORC1 signaling pathway promoting anabolic metabolism.

By using stable isotope tracers, researchers can measure how mTORC1 activity affects metabolic fluxes. For example, inhibition of mTORC1 with rapamycin would be expected to decrease the incorporation of ¹³C-glucose into lipids and ¹⁵N-amino acids into proteins, which can be quantified using MS-based techniques.[20]

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that transduces signals from growth factors to regulate cell proliferation, differentiation, and survival.[21] Emerging evidence indicates that the ERK pathway also plays a significant role in reprogramming cellular metabolism to support these processes.[21]

ERK_Signaling cluster_inputs Extracellular Signals cluster_erk_pathway ERK Pathway Cascade cluster_outputs Metabolic Regulation Growth Factors (EGF, FGF) Growth Factors (EGF, FGF) Ras Ras Growth Factors (EGF, FGF)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Glucose Uptake Glucose Uptake ERK->Glucose Uptake promotes Glycolysis Glycolysis ERK->Glycolysis enhances Glutamine Metabolism Glutamine Metabolism ERK->Glutamine Metabolism regulates

ERK signaling pathway and its influence on cellular metabolism.

Stable isotope tracing experiments can be designed to investigate the impact of ERK signaling on metabolism. For instance, by inhibiting the ERK pathway with a specific inhibitor and tracing the metabolism of ¹³C-glucose and ¹³C-glutamine, researchers can quantify the resulting changes in glycolytic flux and glutamine utilization, providing a direct link between ERK signaling and metabolic reprogramming.

Applications in Drug Development

Stable isotope labeling techniques are invaluable in the field of drug discovery and development. They are used to study a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8] By labeling a drug candidate with stable isotopes, its metabolic fate can be traced in preclinical and clinical studies, helping to identify and quantify metabolites and elucidate metabolic pathways. This information is crucial for assessing the drug's safety and efficacy. Furthermore, stable isotope-based metabolomics can be used to understand a drug's mechanism of action and to identify biomarkers of drug response. By treating cells or organisms with a drug and using stable isotope tracers to monitor metabolic fluxes, researchers can identify the metabolic pathways that are perturbed by the drug, providing insights into its therapeutic effects and potential side effects.

Conclusion

Stable isotope labeling is a versatile and powerful technology that has revolutionized metabolic research. From elucidating complex metabolic pathways to quantifying dynamic metabolic fluxes and understanding the intricate interplay between signaling and metabolism, these techniques provide a depth of information that is unattainable with other methods. The detailed protocols and applications outlined in this guide highlight the utility of stable isotope labeling for researchers, scientists, and drug development professionals. As analytical technologies continue to advance, the applications of stable isotope labeling are expected to expand further, continuing to drive new discoveries in our understanding of metabolism in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of D-(+)-Cellobiose in Cellulose Degradation Studies

Abstract

D-(+)-Cellobiose, a disaccharide composed of two β(1→4) linked glucose units, is the fundamental repeating unit of cellulose and a central molecule in its enzymatic degradation.[1][2][3] Its role is multifaceted and complex, acting as a key substrate, a potent feedback inhibitor, and a crucial signaling molecule for the induction of cellulolytic enzymes. Understanding the intricate functions of cellobiose is paramount for optimizing industrial biomass conversion processes, developing novel enzyme cocktails, and exploring therapeutic strategies that target fungal or bacterial cellulolytic activity. This technical guide provides a comprehensive overview of the role of D-(+)-cellobiose in cellulose degradation studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The Dual Role of D-(+)-Cellobiose: Inducer and Inhibitor

Cellobiose occupies a pivotal position in the regulation of cellulase synthesis and activity. It functions as both an inducer of cellulase gene expression and an inhibitor of cellulase enzyme activity, with the prevailing effect often depending on its concentration and the specific microbial system.

Cellobiose as an Inducer of Cellulase Expression

In many cellulolytic fungi, such as Trichoderma reesei, the presence of cellulose triggers the synthesis of cellulase enzymes. However, the insoluble nature of cellulose prevents it from directly acting as an intracellular inducer. The prevailing hypothesis is that a basal level of constitutively expressed cellulases hydrolyzes cellulose into soluble oligosaccharides, primarily cellobiose, which are then transported into the cell to initiate a larger-scale induction of cellulase genes.[4][5]

While cellobiose can act as an inducer, its efficiency varies among different fungal species and can be significantly lower than other disaccharides like sophorose.[4][6][7] For instance, in T. reesei, the induction effect of sophorose can be up to 2,500 times higher than that of cellobiose.[7] The lower induction efficiency of cellobiose is partly attributed to its rapid hydrolysis into glucose by β-glucosidases, as glucose is a well-known repressor of cellulase synthesis.[8]

In Neurospora crassa, deleting β-glucosidase genes allows cellobiose to induce cellulase genes to levels comparable to induction by cellulose itself.[4] Similarly, in Cellulosilyticum ruminicola, lower concentrations of cellobiose (e.g., 0.05%) lead to higher transcription of cellobiohydrolase compared to higher concentrations (0.5%).[4]

Cellobiose as a Feedback Inhibitor of Cellulases

Cellobiose is the primary product of cellobiohydrolases (CBHs), which are major components of industrial cellulase cocktails.[9][10] The accumulation of cellobiose during hydrolysis leads to significant product inhibition, which retards the overall rate of cellulose conversion to glucose.[1][11] This feedback inhibition is a major bottleneck in industrial biomass saccharification, especially at high substrate loadings.[1]

Cellobiose acts as a strong competitive inhibitor for CBHs, such as Cel7A from Trichoderma reesei.[9][12] It binds with high affinity to the active site tunnel of the enzyme, specifically at the +1/+2 product binding sites, creating a steric hindrance that prevents cellulose chains from entering the active site.[1][2][9] This binding can also induce conformational changes in the enzyme, leading to non-productive adsorption on the cellulose surface.[2] The inhibitory effect is highly dependent on the nature of the substrate; for example, the apparent competitive inhibition constant (Kᵢ) for Cel7A is significantly higher when acting on crystalline bacterial cellulose compared to low-molecular-weight model substrates.[12]

Quantitative Data on Cellobiose Effects

The following tables summarize quantitative data regarding the inhibitory and inductive effects of cellobiose on cellulase systems.

Table 1: Inhibition Constants (Kᵢ) of Cellobiose for Trichoderma reesei Cellulases

EnzymeSubstrateApparent Kᵢ (mM)Reference
Cel7A (CBH)[³H]-bacterial cellulose1.6 ± 0.5[12]
Cel7B (EG)[³H]-amorphous cellulose11 ± 3[12]
Cel5A (EG)[³H]-amorphous cellulose34 ± 6[12]

Table 2: Comparative Induction of Cellulase Activity in T. reesei Rut C30

InducerRelative Filter Paper Activity (FPA)Fold Increase vs. CellobioseReference
Cellobiose~0.3 U/mL1.0x[7]
Lactose~0.8 U/mL~2.7x[7]
MGS*~1.5 U/mL5.26x[7]

*MGS: A mixture of glucose and sophorose prepared from stevioside hydrolysis.[7]

Cellobiose in Signaling and Transport

The induction of cellulase genes by cellobiose is a tightly regulated process involving specific transporters and intracellular signaling cascades.

Cellobiose Transport

For cellobiose to act as an intracellular inducer, it must be transported across the cell membrane. Filamentous fungi possess a variety of Major Facilitator Superfamily (MFS) transporters, some of which are specific for cellodextrins.[13] In Neurospora crassa and Aspergillus nidulans, specific cellodextrin transporters (e.g., CDT-1, CDT-2, CltA, CltB) have been identified that are crucial for cellobiose uptake and subsequent cellulase induction.[13][14] Some of these transporters, like CltB, may also function as "transceptors," sensing extracellular cellobiose levels and initiating a signaling cascade without necessarily transporting large quantities of the sugar.[13]

Signaling Pathways

Once inside the cell, cellobiose (or a derivative) triggers a signaling cascade that leads to the activation of transcription factors responsible for cellulase gene expression. While the complete pathway is still under investigation, cyclic AMP (cAMP) has been implicated as a key second messenger in this process in T. reesei.[8] Studies have shown that intracellular cAMP levels can increase in the presence of inducers like sophorose, which is structurally related to cellobiose.[8] The cAMP pathway, through protein kinase A (PKA), can then initiate a phosphorylation cascade that ultimately activates or inactivates target transcription factors.[8]

Cellobiose_Signaling_Pathway Fig 1. Simplified Cellobiose Induction Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose (Insoluble) Cellobiose_ext D-(+)-Cellobiose Cellulose->Cellobiose_ext Basal Cellulase Activity Transporter Cellodextrin Transporter/Transceptor Cellobiose_ext->Transporter Binding/ Transport Cellobiose_int Intracellular Cellobiose Transporter->Cellobiose_int Signaling_Cascade Signaling Cascade (e.g., involving cAMP) Cellobiose_int->Signaling_Cascade Induction Signal Transcription_Factors Transcription Factors (e.g., XYR1, ACE3) Signaling_Cascade->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Cellulase_mRNA Cellulase mRNA Nucleus->Cellulase_mRNA Gene Transcription Cellulase_Enzymes Secreted Cellulase Enzymes Cellulase_mRNA->Cellulase_Enzymes Translation & Secretion Cellulase_Enzymes->Cellulose Positive Feedback

Fig 1. Simplified Cellobiose Induction Pathway

Experimental Protocols Involving D-(+)-Cellobiose

Cellobiose is central to many assays used to characterize cellulolytic systems. Below are detailed methodologies for key experiments.

Protocol: Cellulase Activity Assay via Cellobiose Measurement

This protocol measures the total activity of a cellulase mixture by quantifying the rate of cellobiose production from a cellulose substrate. Modern methods often employ biosensors for real-time measurement.[15][16][17]

Objective: To determine the rate of cellobiose release from a cellulosic substrate by a cellulase enzyme preparation.

Materials:

  • Cellulase enzyme solution (e.g., from T. reesei)

  • Substrate: Microcrystalline cellulose (e.g., Avicel PH-101) or amorphous cellulose (PASC).

  • Buffer: 0.05 M Sodium Acetate or Citrate buffer, pH 4.8-5.0.[18][19][20]

  • Reaction vessels: 15 mL glass vials or 2 mL microcentrifuge tubes.[15][19]

  • Incubator/shaker set to the optimal temperature for the enzyme (e.g., 45-50°C).[18][19]

  • Quantification method:

    • Option A: Amperometric biosensor based on cellobiose dehydrogenase (CDH).[16][17]

    • Option B: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index or Pulsed Amperometric Detector).[15]

  • Reagents to stop the reaction (e.g., heat block for boiling, or addition of a strong base).

Procedure:

  • Substrate Preparation: Prepare a suspension of the cellulose substrate (e.g., 10 g/L) in the reaction buffer.[19] Pre-incubate the suspension at the reaction temperature (e.g., 50°C) for 10-15 minutes to equilibrate.

  • Reaction Initiation: Add a known concentration of the cellulase enzyme solution to the substrate suspension to initiate the hydrolysis reaction. The final enzyme concentration should be in a range that ensures the reaction rate is linear over the desired time course (e.g., 0.1 g/L).[16][19]

  • Incubation: Incubate the mixture at the optimal temperature with constant stirring or shaking to keep the substrate suspended.[16][19]

  • Sampling and Termination:

    • For HPLC: At defined time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture. Immediately stop the enzymatic reaction by boiling the sample for 5-10 minutes or by adding a quenching solution.[18] Centrifuge the sample to pellet the remaining solid substrate and collect the supernatant for analysis.

    • For Biosensor: If using a real-time biosensor, the sensor is placed directly in the reaction vessel, and cellobiose concentration is monitored continuously.[15][17]

  • Quantification: Analyze the collected supernatants (or monitor the real-time data) to determine the concentration of cellobiose produced.

  • Calculation: Plot the concentration of cellobiose versus time. The initial slope of this curve represents the rate of reaction. Express the cellulase activity in units such as μmol of cellobiose produced per minute per mg of enzyme.

Cellulase_Assay_Workflow Fig 2. Workflow for Cellulase Activity Assay A 1. Prepare Substrate (e.g., 10 g/L Avicel in pH 5.0 buffer) B 2. Pre-incubate Substrate at 50°C A->B C 3. Initiate Reaction (Add Cellulase Enzyme) B->C D 4. Incubate with Shaking (e.g., 60 minutes at 50°C) C->D E 5. Terminate Reaction (e.g., Boil for 5 min) D->E F 6. Separate Supernatant (Centrifugation) E->F G 7. Quantify Cellobiose (HPLC or Biosensor) F->G H 8. Calculate Activity (μmol/min/mg) G->H

Fig 2. Workflow for Cellulase Activity Assay
Protocol: Studying Cellulase Gene Induction by Cellobiose

This protocol uses quantitative PCR (qPCR) to measure the change in transcript levels of key cellulase genes in a fungus grown in the presence of cellobiose.

Objective: To quantify the induction of cellulase gene expression (e.g., cbh1/cel7a) in a cellulolytic fungus in response to cellobiose.

Materials:

  • Fungal strain (e.g., T. reesei QM9414).

  • Growth medium: Basal medium with a non-inducing carbon source for pre-culture (e.g., glycerol or glucose).[6]

  • Inducing medium: Basal medium containing a defined concentration of cellobiose (e.g., 0.05% to 1%).[4][6]

  • Flasks for shake culture.

  • Mycelia harvesting equipment (e.g., filtration system).

  • Liquid nitrogen for snap-freezing.

  • RNA extraction kit.

  • Reverse transcription kit (for cDNA synthesis).

  • qPCR instrument and reagents (e.g., SYBR Green master mix).

  • Primers specific for target cellulase genes (e.g., cel7a) and a housekeeping gene for normalization (e.g., sar1).[21]

Procedure:

  • Pre-culture: Grow the fungus in a liquid medium with a repressing or non-inducing carbon source (e.g., 1% glucose or glycerol) for 2-4 days to generate sufficient mycelial mass.[6]

  • Induction: Harvest the mycelia by filtration and wash with sterile water or buffer to remove the previous carbon source.

  • Transfer a known amount of washed mycelia (e.g., 20 mg dry weight equivalent) into the inducing medium containing cellobiose. Also, prepare a control flask with no carbon source or with a repressing carbon source.[6]

  • Incubate the cultures under inducing conditions (e.g., 29°C with shaking) for a time course (e.g., 2, 4, 8, 24 hours).[6]

  • Harvest and RNA Extraction: At each time point, harvest the mycelia, snap-freeze in liquid nitrogen, and store at -80°C. Extract total RNA from the frozen mycelia using a suitable kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform qPCR using the synthesized cDNA as a template, specific primers for the target cellulase genes, and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression levels to the housekeeping gene and comparing the cellobiose-induced samples to the control samples.

The Role of Cellobiose in Oxidative Cellulose Degradation

Recent research has highlighted the importance of oxidative enzymes, such as Lytic Polysaccharide Monooxygenases (LPMOs) and Cellobiose Dehydrogenase (CDH), in cellulose degradation.[22][23] CDH is an extracellular enzyme that oxidizes cellobiose to cellobiono-1,5-lactone.[22][24] This reaction is significant for several reasons:

  • Relief of Inhibition: By converting cellobiose, CDH can alleviate the product inhibition of cellobiohydrolases, thereby enhancing overall cellulose degradation.[23][25]

  • Electron Donor for LPMOs: CDH can act as an efficient electron donor for LPMOs.[22][25] LPMOs are copper-dependent enzymes that introduce oxidative breaks in crystalline cellulose, creating new entry points for hydrolytic enzymes and significantly boosting their efficiency.[23]

Oxidative_Degradation_Logic Fig 3. Role of Cellobiose in Oxidative Degradation Cellulose Crystalline Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Hydrolysis CBH Cellobiohydrolase (e.g., Cel7A) CBH->Cellulose Cellobiose->CBH Inhibition CDH Cellobiose Dehydrogenase (CDH) Cellobiose->CDH Substrate CDH->CBH Relieves Inhibition LPMO LPMO CDH->LPMO Provides Electrons Lactone Cellobiono-1,5-lactone CDH->Lactone Oxidation LPMO->Cellulose Oxidative Cleavage

Fig 3. Role of Cellobiose in Oxidative Degradation

Implications for Drug Development

The essential role of cellulose degradation in the life cycle of many pathogenic fungi and bacteria makes the enzymes involved attractive targets for therapeutic intervention. For instance, inhibiting cellulases could prevent pathogens from invading host tissues or limit their ability to form robust biofilms.[26][27] Given that cellobiose is a potent natural inhibitor of key cellulases, synthetic cellobiose analogs or mimetics could be developed as antifungal or antibacterial agents. Furthermore, understanding the cellobiose transport and signaling systems could open avenues for designing drugs that disrupt the pathogen's ability to sense its environment and produce the enzymes necessary for infection. The enzyme CDH has also been investigated for its antibiofilm activity, as its oxidation of cellobiose produces H₂O₂, an antimicrobial agent that can disrupt the biofilm matrix.[27]

Conclusion

D-(+)-Cellobiose is far more than a simple intermediate in cellulose breakdown. It is a critical regulatory molecule that governs the expression and activity of the entire cellulolytic machinery. Its dual nature as both an inducer and an inhibitor presents both challenges and opportunities for the scientific community. A thorough understanding of its transport, signaling, and enzymatic interactions, supported by robust quantitative data and standardized protocols, is essential for advancing biotechnological applications in biofuel production and for developing novel therapeutic strategies targeting microbial pathogens.

References

D-(+)-Cellobiose-¹³C as a Tracer in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biological pathways and the quantification of metabolic fluxes. D-(+)-Cellobiose-¹³C, a non-radioactive, stable isotope-labeled disaccharide, has emerged as a critical tracer for investigating cellulose and cellodextrin metabolism, particularly within the gut microbiome. This technical guide provides a comprehensive overview of the application of D-(+)-Cellobiose-¹³C in biological systems, detailing experimental protocols, data presentation, and the underlying metabolic pathways.

D-(+)-Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. It is the primary repeating unit of cellulose, the most abundant polysaccharide on Earth. While mammals lack the enzymes to directly digest cellulose and cellobiose, these carbohydrates are a major energy source for various microorganisms, most notably the complex communities residing in the gut. By using D-(+)-Cellobiose labeled with Carbon-13 (¹³C), researchers can track the journey of these carbon atoms as they are metabolized by gut bacteria and incorporated into various downstream metabolites. This allows for a detailed understanding of the metabolic contributions of cellulolytic microbes to host physiology and their role in health and disease.

Core Applications in Biological Research

The use of D-(+)-Cellobiose-¹³C as a tracer is primarily focused on, but not limited to, the following areas:

  • Gut Microbiome Metabolism: Elucidating the metabolic pathways of key cellulolytic bacteria, such as Bacteroides ovatus and Ruminococcus albus.[1][2]

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a biological system.[3]

  • Stable Isotope Probing (SIP): Identifying the specific microorganisms within a complex community that are actively metabolizing cellobiose.

  • Drug Development: Assessing the impact of therapeutic interventions on gut microbiome function and carbohydrate metabolism.

Metabolic Pathways of D-(+)-Cellobiose

In the gut, D-(+)-Cellobiose is primarily metabolized by cellulolytic bacteria through two main intracellular pathways following its transport into the cell.[4][5]

  • Hydrolytic Pathway: Intracellular β-glucosidases cleave the β(1→4) glycosidic bond of cellobiose, yielding two molecules of glucose. These glucose molecules then enter glycolysis to generate pyruvate, which can be further metabolized through various pathways, including the tricarboxylic acid (TCA) cycle and fermentation pathways, to produce short-chain fatty acids (SCFAs), amino acids, and other essential metabolites.[2]

  • Phosphorolytic Pathway: Cellobiose phosphorylase catalyzes the phosphorolytic cleavage of the glycosidic bond in the presence of inorganic phosphate (Pi). This reaction produces one molecule of glucose-1-phosphate and one molecule of glucose. Glucose-1-phosphate can then be converted to glucose-6-phosphate and enter glycolysis. This pathway is more energetically efficient as it saves one molecule of ATP compared to the hydrolytic pathway.[4]

The following diagram illustrates the general metabolic fate of D-(+)-Cellobiose-¹³C in a representative gut bacterium.

Cellobiose_Metabolism General Metabolic Pathway of D-(+)-Cellobiose-¹³C Cellobiose D-(+)-Cellobiose-¹³C Glucose Glucose-¹³C Cellobiose->Glucose Hydrolysis (β-glucosidase) Cellobiose->Glucose Phosphorolysis (Cellobiose Phosphorylase) G1P Glucose-1-Phosphate-¹³C Cellobiose->G1P Phosphorolysis (Cellobiose Phosphorylase) G6P Glucose-6-Phosphate-¹³C Glucose->G6P Biomass Biomass-¹³C Glucose->Biomass G1P->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate-¹³C Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA SCFAs SCFAs-¹³C Pyruvate->SCFAs AminoAcids Amino Acids-¹³C Pyruvate->AminoAcids TCA->AminoAcids AminoAcids->Biomass

Caption: Metabolic fate of D-(+)-Cellobiose-¹³C in gut microbiota.

Experimental Protocols

The following sections provide detailed methodologies for conducting a tracer experiment with D-(+)-Cellobiose-¹³C. These protocols are generalized and may require optimization based on the specific biological system and analytical instrumentation.

Experimental Workflow

The overall workflow for a D-(+)-Cellobiose-¹³C tracer experiment involves several key stages, from experimental design to data analysis.

Experimental_Workflow Experimental Workflow for ¹³C-Cellobiose Tracer Studies Design 1. Experimental Design - Define objectives - Select biological system - Choose ¹³C-labeling strategy Culture 2. Bacterial Culture - Prepare media with D-(+)-Cellobiose-¹³C - Inoculate and incubate Design->Culture Quenching 3. Quenching Metabolism - Rapidly halt enzymatic activity Culture->Quenching Extraction 4. Metabolite Extraction - Separate intracellular and extracellular metabolites Quenching->Extraction Analysis 5. Analytical Measurement - LC-MS or NMR analysis Extraction->Analysis DataProcessing 6. Data Processing - Peak integration - Isotopic correction Analysis->DataProcessing MFA 7. Metabolic Flux Analysis - Flux estimation - Statistical validation DataProcessing->MFA

Caption: A generalized workflow for ¹³C-cellobiose tracer experiments.

Bacterial Culture and Labeling

This protocol is adapted for in vitro studies with pure or mixed bacterial cultures.

  • Materials:

    • Anaerobic chamber or incubator

    • Appropriate bacterial growth medium (e.g., minimal medium)

    • D-(+)-Cellobiose-¹³C (uniformly labeled, ¹³C₁₂)

    • Unlabeled D-(+)-Cellobiose

    • Bacterial strain(s) of interest (e.g., Bacteroides ovatus, Ruminococcus albus)

  • Procedure:

    • Prepare the bacterial growth medium, omitting the standard carbon source.

    • Prepare a stock solution of D-(+)-Cellobiose-¹³C in sterile, anaerobic water.

    • Add the D-(+)-Cellobiose-¹³C stock solution to the growth medium to achieve the desired final concentration (e.g., 2.5-5 mg/mL).[2] For control experiments, prepare parallel cultures with unlabeled cellobiose.

    • Inoculate the medium with the bacterial strain(s) of interest.

    • Incubate the cultures under appropriate anaerobic conditions and temperature until the desired growth phase is reached (e.g., mid-exponential phase).

    • Monitor bacterial growth by measuring optical density (OD₆₀₀).

Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is crucial to preserve the in vivo state of metabolites.

  • Materials:

    • Cold quenching solution (e.g., 60% methanol at -48°C)[6]

    • Centrifuge capable of reaching low temperatures

    • Extraction solvent (e.g., acetonitrile:methanol:water at a 2:2:1 ratio, chilled to -20°C)[7]

    • Dry ice or a -80°C aluminum block

  • Procedure:

    • Rapidly transfer a defined volume of the bacterial culture into a tube containing the cold quenching solution. The volume ratio of culture to quenching solution should be optimized to ensure rapid cooling and metabolic arrest.

    • Immediately centrifuge the quenched sample at a high speed (e.g., 10,000 x g) and low temperature (e.g., -20°C) to pellet the cells.

    • Carefully decant the supernatant (containing extracellular metabolites) and store at -80°C for later analysis.

    • Resuspend the cell pellet in the chilled extraction solvent.

    • Perform cell lysis to release intracellular metabolites. This can be achieved through methods such as bead beating or sonication, ensuring the sample remains cold throughout the process.[1]

    • Centrifuge the lysate at high speed and low temperature to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites and store at -80°C until analysis.

Analytical Methods: LC-MS and NMR

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy depends on the specific research question. LC-MS offers higher sensitivity for detecting a wide range of metabolites, while NMR can provide detailed information on the positional labeling of carbons within a molecule.

a. LC-MS Analysis

  • Sample Preparation:

    • Thaw frozen metabolite extracts on ice.

    • Centrifuge samples to remove any precipitates.

    • Transfer the supernatant to autosampler vials.

  • Instrumentation and Parameters (Example):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like sugars and organic acids.

    • Mobile Phase: A gradient of acetonitrile and water with additives like ammonium formate or formic acid.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is essential for accurately measuring the mass-to-charge ratio (m/z) and resolving different isotopologues.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for sugar phosphates and organic acids.

  • Data Acquisition:

    • Acquire data in full scan mode to capture all ions within a specified m/z range.

    • The mass resolution should be high enough to distinguish between ¹³C-labeled and unlabeled isotopologues.

b. NMR Spectroscopy Analysis

  • Sample Preparation:

    • Lyophilize the metabolite extract to remove solvents.

    • Reconstitute the dried extract in a suitable NMR buffer (e.g., D₂O with a chemical shift reference like DSS).

  • Instrumentation and Parameters (Example):

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiments:

      • 1D ¹H NMR: For initial metabolite identification and quantification.

      • 1D ¹³C NMR: To directly observe the ¹³C-labeled carbons.

      • 2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons, aiding in the assignment of signals from ¹³C-labeled metabolites.[8]

Data Analysis
  • LC-MS Data:

    • Use software like XCMS or Compound Discoverer for peak picking, retention time alignment, and feature detection.

    • Identify metabolites by comparing their accurate mass and retention time to a database of standards.

    • Correct for the natural abundance of ¹³C to determine the true enrichment from the tracer. Software packages like IsoCor can be used for this purpose.

    • Calculate the Mass Isotopologue Distribution (MID) for each identified metabolite, which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • NMR Data:

    • Process the NMR spectra using software like MestReNova or TopSpin.

    • Identify and quantify metabolites by comparing the spectra to databases like the Human Metabolome Database (HMDB).[5][8]

    • Analyze the ¹³C satellites in ¹H spectra or the signals in ¹³C spectra to determine the positional enrichment of ¹³C.

  • Metabolic Flux Analysis (MFA):

    • Use the calculated MIDs and known metabolic pathways to construct a metabolic model.

    • Employ software like INCA or Metran to estimate the metabolic fluxes that best fit the experimental data.[9]

    • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is essential for interpreting the results of tracer experiments. The following tables provide examples of how to structure such data.

Table 1: Growth and Substrate Consumption Rates

Bacterial StrainSubstrateGrowth Rate (µ, h⁻¹)Substrate Consumption Rate (mmol/gDW/h)
Ruminococcus albusGlucose0.250.97
Ruminococcus albusCellobiose0.353.16
Bacteroides ovatusGlucose0.451.20
Bacteroides ovatusCellobiose0.552.80

Note: The data in this table are illustrative and based on trends reported in the literature. Actual values will vary depending on experimental conditions.[10]

Table 2: ¹³C Enrichment in Intracellular Metabolites of Bacteroides ovatus after Incubation with D-(+)-Cellobiose-¹³C

MetaboliteAverage ¹³C Enrichment (%)Major Isotopologue
Glucose-6-phosphate95.2 ± 2.1M+6
Fructose-6-phosphate94.8 ± 2.3M+6
Pyruvate89.5 ± 3.5M+3
Lactate88.9 ± 3.8M+3
Acetate85.1 ± 4.2M+2
Succinate75.6 ± 5.1M+4
Alanine89.2 ± 3.6M+3
Valine70.3 ± 6.0M+5
Glutamate65.4 ± 5.5M+5

Note: This table presents hypothetical data to illustrate the expected outcomes of a ¹³C-cellobiose tracer experiment. The level of enrichment and the major isotopologue will depend on the specific metabolic pathways active in the organism.

Conclusion

D-(+)-Cellobiose-¹³C is a powerful tracer for dissecting the intricate metabolic networks of cellulolytic microorganisms. By combining careful experimental design, robust analytical techniques, and sophisticated data analysis, researchers can gain unprecedented insights into the functional roles of these microbes in various biological systems. This technical guide provides a foundational framework for designing and executing such studies, empowering scientists and drug development professionals to explore the complex world of carbohydrate metabolism with greater precision and depth.

References

Hazard Identification and Toxicological Summary

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of D-(+)-Cellobiose-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-(+)-Cellobiose-¹³C, a stable isotope-labeled form of D-(+)-Cellobiose used as a tracer and standard in various research applications, including drug development and metabolic studies. While isotopic labeling with ¹³C does not alter the chemical hazards of the molecule, adherence to proper laboratory safety protocols is essential. The information presented here is compiled from various safety data sheets (SDS) for D-(+)-Cellobiose.

D-(+)-Cellobiose is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] It is not considered to be acutely toxic, a skin or eye irritant, or hazardous to the aquatic environment.[1][3] However, as with any laboratory chemical, it should be handled with care to minimize exposure.

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion. Health Effects: To date, no significant symptoms or health effects are known.[1] Inhalation of dust may cause minor irritation to the respiratory tract. Direct contact with eyes may cause transient irritation.

Quantitative Safety and Physical Data

The following table summarizes the key physical and chemical properties of D-(+)-Cellobiose. Specific toxicological data such as LD50 values are not available in the reviewed literature, indicating that the substance has not been found to be acutely toxic.[4]

PropertyValueReference(s)
Physical State White Crystalline Powder / Solid[5]
Molecular Formula C₁₁¹³CH₂₂O₁₁ (for the ¹³C labeled version)[6]
Molecular Weight ~343.29 g/mol (for the ¹³C labeled version)[6]
Melting Point 239 °C / 462.2 °F[5][7]
Odor Odorless[5][7]
Solubility Soluble in water. Mixes with water (1g in 8ml)[4][5]
Autoignition Temp. Not applicable[5]
Acute Toxicity No data available; not classified as acutely toxic[1][3][4]
Skin Corrosion/Irritation Shall not be classified as corrosive/irritant to skin[1][3]
Eye Damage/Irritation Shall not be classified as seriously damaging[1][3]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling:

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[5]

  • Ensure adequate ventilation in the handling area to minimize dust formation and inhalation.[5][8] Use a local exhaust ventilation system where dust may be generated.[8]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid ingestion and inhalation.[5]

  • Practice good industrial hygiene, including washing hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in work areas.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[5]

  • For long-term stability as a powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[6]

  • Solutions prepared in solvents should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6][9]

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Cleanup & Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don PPE: Gloves, Goggles, Lab Coat store->ppe Prepare for Use weigh Weigh in Ventilated Area (Fume Hood) ppe->weigh dissolve Prepare Solution weigh->dissolve spill Clean Spills Promptly (Sweep, Avoid Dust) dissolve->spill Post-Experiment decontaminate Decontaminate Work Surfaces spill->decontaminate dispose Dispose of Waste per Local Regulations decontaminate->dispose

Caption: Workflow for the safe receipt, handling, and disposal of D-(+)-Cellobiose-¹³C.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling D-(+)-Cellobiose-¹³C, particularly in its powder form:

  • Eye/Face Protection: Wear chemical safety goggles or glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[8]

  • Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[5][8] Gloves must be inspected before use and disposed of properly after handling.[8]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[5] If dust is generated and ventilation is inadequate, use a particulate filter respirator.

First-Aid and Emergency Procedures

While D-(+)-Cellobiose is not considered highly hazardous, appropriate first-aid measures should be taken in case of exposure.

  • After Inhalation: Move the person to fresh air. If symptoms occur or if breathing is difficult, seek medical attention.[1][7]

  • After Skin Contact: Wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. If irritation persists, seek medical advice.

  • After Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7] Call a doctor if you feel unwell.[1]

  • Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7][8] Wear a self-contained breathing apparatus (SCBA) if necessary.[8] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[5]

Accidental Release and Disposal Measures

Accidental Release:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid the formation of dust.

  • For spills, sweep or shovel the material into a suitable, closed container for disposal.[5][8]

  • Prevent the product from entering drains or waterways.[1][8]

Disposal: Chemical waste should be disposed of in accordance with local, regional, and national hazardous waste regulations.[5] Consult a licensed professional waste disposal service for surplus and non-recyclable solutions.[8]

General Experimental Protocols for Solution Preparation

D-(+)-Cellobiose-¹³C is often used in solution for in vivo or in vitro experiments. The following provides a general methodology for its preparation.

1. Solubility and Solvent Selection:

  • D-(+)-Cellobiose is water-soluble.[9]

  • For many research applications, particularly in cell culture or for preparing stock solutions, organic solvents like Dimethyl sulfoxide (DMSO) are used.[6]

  • Always test solubility with a small amount of the compound before preparing a bulk solution.

2. Stock Solution Preparation (Example using DMSO):

  • Calculate the required mass of D-(+)-Cellobiose-¹³C to achieve the desired stock concentration (e.g., 10 mM).

  • In a well-ventilated area, accurately weigh the compound and add it to a sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex or sonicate the mixture to aid dissolution. Gentle heating may also be applied if necessary.[9]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

  • Store aliquots at -20°C or -80°C as recommended.[6]

3. Working Solution and In Vivo Formulation:

  • For In Vitro Use: Dilute the stock solution to the final working concentration using the appropriate aqueous buffer or cell culture medium. If using an aqueous solution, it is recommended to sterilize it by passing it through a 0.22 µm filter before use.[9]

  • For In Vivo Use: It is recommended to prepare fresh formulations on the day of use.[9] A common formulation for injection involves using co-solvents like PEG300, Tween 80, and saline in addition to DMSO to ensure solubility and biocompatibility.[6] An example formulation is: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation calc Calculate Mass for Desired Concentration weigh Weigh Compound in Ventilated Area calc->weigh add_solvent Add Appropriate Solvent (e.g., DMSO, Water) weigh->add_solvent dissolve Dissolve using Vortex, Sonication, or Heat add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Dilute to Final Concentration in Buffer/Media thaw->dilute filter Sterile Filter (0.22 µm) if Aqueous dilute->filter use Use Immediately in Experiment filter->use

Caption: General workflow for preparing D-(+)-Cellobiose-¹³C solutions for research.

References

Methodological & Application

Application Notes and Protocols: D-(+)-Cellobiose-¹³C for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the use of D-(+)-Cellobiose-¹³C in mass spectrometry-based research. This isotopically labeled compound serves as a valuable tool for quantitative analysis and metabolic flux studies, offering high precision and accuracy.

Introduction

D-(+)-Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, plays a crucial role in various biological processes, including biofuel research, food science, and gut microbiome studies. The stable isotope-labeled D-(+)-Cellobiose-¹³C is an essential internal standard and tracer for mass spectrometry (MS) applications. Its use allows for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3][4] Furthermore, it enables the investigation of metabolic pathways involving cellobiose and its degradation products.[5][6][7]

The key advantages of using ¹³C-labeled standards like D-(+)-Cellobiose-¹³C include:

  • Co-elution with the analyte: Minimizing chromatographic separation differences that can occur with deuterium-labeled standards.[4]

  • No isotope exchange: Unlike deuterium labels, ¹³C labels do not exchange with protons in the solvent.[1]

  • Negligible natural abundance interference: The low natural abundance of ¹³C results in minimal background interference.[1]

Application 1: D-(+)-Cellobiose-¹³C as an Internal Standard for Quantitative Analysis

This protocol outlines the use of D-(+)-Cellobiose-¹³C as an internal standard for the accurate quantification of unlabeled cellobiose in biological or environmental samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol

1. Sample Preparation:

  • Enzymatic Hydrolysis of Cellulose (if applicable):

    • Prepare a suspension of the cellulose-containing sample (e.g., plant biomass, microbial culture) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Add cellulase enzyme to the suspension. The enzyme concentration and incubation time will need to be optimized based on the specific sample and enzyme activity.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation.

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

    • Centrifuge the sample to pellet any remaining solids and collect the supernatant containing cellobiose.[8]

  • Spiking with Internal Standard:

    • To a known volume or weight of the sample extract, add a precise amount of D-(+)-Cellobiose-¹³C solution of a known concentration. The concentration of the internal standard should be in a similar range to the expected concentration of the analyte.

  • Protein Precipitation (for biological fluids):

    • Add three volumes of ice-cold acetonitrile to the sample.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Solid-Phase Extraction (SPE) for Cleanup (optional):

    • For complex matrices, an SPE step using a graphitized carbon or other suitable cartridge can be employed to remove interfering substances. Condition, load, wash, and elute according to the manufacturer's protocol.

2. LC-MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like cellobiose.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase B, ramping down to a lower percentage to elute the polar analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Adduct formation (e.g., [M+Na]⁺, [M+H]⁺, or [M+HCOO]⁻) should be evaluated for optimal sensitivity.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

      • SIM: Monitor the m/z of the desired adducts for both unlabeled cellobiose and D-(+)-Cellobiose-¹³C.

      • MRM (for tandem MS): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

3. Data Analysis:

  • Integrate the peak areas for both the native cellobiose and the D-(+)-Cellobiose-¹³C internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Prepare a calibration curve by analyzing a series of standards with known concentrations of unlabeled cellobiose and a constant concentration of D-(+)-Cellobiose-¹³C. Plot the peak area ratio against the concentration of the analyte.

  • Determine the concentration of cellobiose in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary
ParameterUnlabeled D-(+)-CellobioseD-(+)-Cellobiose-¹³C (Uniformly Labeled)
Molecular Formula C₁₂H₂₂O₁₁¹³C₁₂H₂₂O₁₁
Monoisotopic Mass 342.1162 Da354.1565 Da
Example [M+Na]⁺ m/z 365.1056377.1459
Example MRM Transition (Precursor > Product) To be determined empiricallyTo be determined empirically

Note: The exact m/z values and MRM transitions will depend on the specific adducts formed and the collision energy used.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration sample Sample (e.g., Biomass, Biofluid) hydrolysis Enzymatic Hydrolysis (if applicable) sample->hydrolysis spike Spike with D-(+)-Cellobiose-¹³C hydrolysis->spike cleanup Protein Precipitation / SPE spike->cleanup lcms LC-MS Analysis (HILIC-ESI-MS/MS) cleanup->lcms Prepared Sample data Data Processing lcms->data quant Quantification data->quant standards Calibration Standards curve Generate Calibration Curve standards->curve curve->quant

Caption: Workflow for quantitative analysis of cellobiose using D-(+)-Cellobiose-¹³C.

Application 2: Tracing Cellulose Degradation and Uptake using D-(+)-Cellobiose-¹³C

This application note describes a protocol for tracing the metabolic fate of cellobiose in a biological system, such as a microbial culture, using D-(+)-Cellobiose-¹³C. This is a form of metabolic flux analysis (MFA).[5][6][7][9]

Experimental Protocol

1. Cell Culture and Labeling:

  • Culture the microorganisms or cells of interest in a defined medium.

  • Introduce uniformly labeled D-(+)-Cellobiose-¹³C as the primary or sole carbon source. The concentration should be sufficient to support growth or the metabolic process being studied.

  • Incubate the culture under controlled conditions (temperature, pH, aeration).

  • Collect cell pellets and/or culture supernatant at various time points to track the incorporation of ¹³C into downstream metabolites.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by, for example, adding the cell suspension to a cold solvent mixture (e.g., 60% methanol at -40°C).

  • Cell Lysis and Extraction:

    • Centrifuge the quenched cell suspension at low temperature.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells using methods such as bead beating or sonication.

    • Centrifuge to remove cell debris and collect the supernatant containing the intracellular metabolites.

  • Supernatant Analysis: The culture supernatant can be analyzed directly or after a cleanup step to measure extracellular metabolites.

3. LC-MS Analysis for Metabolomics:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to accurately determine the mass isotopologue distributions (MIDs) of metabolites.

  • Chromatography: Use chromatographic methods appropriate for the metabolites of interest. For central carbon metabolism, a combination of HILIC and reversed-phase chromatography may be necessary to cover a broad range of polar and non-polar metabolites.

  • Data Acquisition: Acquire data in full scan mode to detect all ¹³C-labeled isotopologues of downstream metabolites.

4. Data Analysis and Interpretation:

  • Identify metabolites based on accurate mass and retention time by comparing to a standard library.

  • For each identified metabolite, determine the mass isotopologue distribution (MID), which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Correct for the natural abundance of ¹³C.

  • The pattern of ¹³C incorporation into different metabolites provides information about the active metabolic pathways. For example, the labeling pattern in glycolytic intermediates, TCA cycle acids, and amino acids can reveal the flux through these central metabolic routes.[10][11]

Signaling Pathway Diagram

G cluster_uptake Cellular Uptake & Initial Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cellobiose D-(+)-Cellobiose-¹³C (Extracellular) uptake Cellobiose Transporter cellobiose->uptake intracellular_cellobiose Intracellular D-(+)-Cellobiose-¹³C uptake->intracellular_cellobiose hydrolysis β-glucosidase intracellular_cellobiose->hydrolysis glucose ¹³C-Glucose hydrolysis->glucose g6p ¹³C-Glucose-6-P glucose->g6p f6p ¹³C-Fructose-6-P g6p->f6p pep ¹³C-PEP f6p->pep pyruvate ¹³C-Pyruvate pep->pyruvate acetyl_coa ¹³C-Acetyl-CoA pyruvate->acetyl_coa citrate ¹³C-Citrate acetyl_coa->citrate akg ¹³C-α-Ketoglutarate citrate->akg succinate ¹³C-Succinate akg->succinate amino_acids ¹³C-Amino Acids akg->amino_acids Amino Acid Synthesis malate ¹³C-Malate succinate->malate gluconeogenesis ¹³C-Sugars malate->gluconeogenesis Gluconeogenesis

Caption: Metabolic fate of D-(+)-Cellobiose-¹³C in central carbon metabolism.

References

Application Note: Tracking Cellulose Hydrolysis with D-(+)-Cellobiose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of cellulose is a cornerstone of biofuel research, and understanding the kinetics and mechanisms of cellulase activity is critical for optimizing this process. D-(+)-Cellobiose, a disaccharide of β-1,4-linked glucose units, is the primary product of cellobiohydrolase activity on cellulose and a key intermediate in its complete breakdown to glucose. The use of isotopically labeled substrates, such as D-(+)-Cellobiose-¹³C, provides a powerful tool for tracing the fate of cellobiose during enzymatic hydrolysis. This application note details protocols for utilizing D-(+)-Cellobiose-¹³C to monitor cellulose hydrolysis, enabling precise quantification of reaction products and elucidation of enzyme kinetics. The methods described are applicable to screening novel cellulolytic enzymes and investigating the efficacy of enzyme inhibitors, crucial aspects of drug development and bio-processing.

Principle

By employing D-(+)-Cellobiose fully labeled with ¹³C, researchers can distinguish the products derived from this specific substrate from any unlabeled glucose or other saccharides present in the reaction mixture. This is particularly advantageous when working with complex biomass or crude enzyme preparations. The heavy isotope label allows for sensitive and specific detection of ¹³C-glucose and other potential byproducts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling and Experimental Workflow Diagrams

G Cellulose Hydrolysis Pathway cluster_enzymes Cellulase Enzymes Cellulose Cellulose Cellobiose D-(+)-Cellobiose-¹³C Cellulose->Cellobiose Endo-/Exoglucanase Glucose ¹³C-Glucose Cellobiose->Glucose β-Glucosidase Endoglucanase Endoglucanase Cellobiohydrolase Cellobiohydrolase beta_Glucosidase β-Glucosidase

Caption: Enzymatic breakdown of cellulose to glucose.

G Experimental Workflow start Start: Prepare Reaction Mixture reaction Incubate at Optimal Temperature (e.g., 50°C) start->reaction sampling Collect Aliquots at Time Points reaction->sampling quenching Quench Reaction (e.g., Heat Inactivation) sampling->quenching analysis Analysis quenching->analysis lcms LC-MS Analysis analysis->lcms Quantitative Analysis nmr NMR Spectroscopy analysis->nmr Structural Confirmation data Data Interpretation and Kinetic Modeling lcms->data nmr->data end End data->end

Caption: Workflow for tracking hydrolysis of D-(+)-Cellobiose-¹³C.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from tracking the enzymatic hydrolysis of D-(+)-Cellobiose-¹³C.

Table 1: Hydrolysis of D-(+)-Cellobiose-¹³C by β-Glucosidase Monitored by LC-MS

Time (minutes)[D-(+)-Cellobiose-¹³C] (µM)[¹³C-Glucose] (µM)
0100.0 ± 2.50.0 ± 0.0
1075.3 ± 1.849.4 ± 1.5
2052.1 ± 1.595.8 ± 2.1
3028.9 ± 1.1142.2 ± 3.0
605.2 ± 0.5189.6 ± 4.2

Data are representative and may vary based on enzyme concentration and activity.

Table 2: Isotopic Enrichment Analysis by Mass Spectrometry

AnalyteExpected Mass (¹²C)Observed Mass (¹³C)Isotopic Enrichment (%)
D-(+)-Cellobiose342.1162354.1565~97%
Glucose180.0634186.0835~97%

High isotopic enrichment ensures minimal interference from unlabeled species.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of D-(+)-Cellobiose-¹³C

This protocol outlines the procedure for the enzymatic hydrolysis of D-(+)-Cellobiose-¹³C using a commercially available β-glucosidase.

Materials:

  • D-(+)-Cellobiose-¹³C (≥97% isotopic purity)

  • β-Glucosidase from Aspergillus niger (e.g., Sigma-Aldrich)

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • Thermomixer or water bath

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare Substrate Stock Solution: Dissolve D-(+)-Cellobiose-¹³C in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 1 mM.

  • Prepare Enzyme Solution: Dilute the β-glucosidase in 50 mM sodium acetate buffer (pH 5.0) to a working concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically.

  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of the D-(+)-Cellobiose-¹³C stock solution with 10 µL of the diluted β-glucosidase solution. This will result in a final substrate concentration of 0.9 mM.

  • Incubation: Incubate the reaction mixture at 50°C with gentle shaking.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by heating the aliquot at 100°C for 5 minutes.

  • Sample Storage: Store the quenched samples at -20°C until analysis by LC-MS or NMR.

Protocol 2: Analysis of Hydrolysis Products by LC-MS

This protocol describes the analysis of ¹³C-labeled cellobiose and glucose using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Equipment:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)

  • Hypersil GOLD C18 analytical column (or similar)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Autosampler vials

Procedure:

  • Sample Preparation: Thaw the quenched samples and centrifuge at high speed for 10 minutes to pellet any denatured enzyme. Transfer the supernatant to an autosampler vial.

  • LC Separation:

    • Set the column temperature to 60°C.

    • Set the flow rate to 0.4 mL/min.

    • Inject 25 µL of the sample.

    • Use a gradient elution program, for example:

      • 0-1 min: 95% A, 5% B

      • 1-5 min: Gradient to 5% A, 95% B

      • 5-7 min: Hold at 5% A, 95% B

      • 7-8.1 min: Return to 95% A, 5% B

  • MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Acquire data in full scan mode over a mass range that includes the expected m/z values for ¹³C-cellobiose and ¹³C-glucose.

    • Use a heated electrospray ionization (HESI) source.

  • Data Analysis:

    • Extract ion chromatograms for the specific m/z values of D-(+)-Cellobiose-¹³C and ¹³C-Glucose.

    • Integrate the peak areas to determine the relative abundance of each species at each time point.

    • Construct a standard curve using known concentrations of D-(+)-Cellobiose-¹³C and ¹³C-Glucose to quantify the amounts in the experimental samples.

Protocol 3: Analysis of Hydrolysis Products by NMR Spectroscopy

This protocol provides a general method for the analysis of ¹³C-labeled hydrolysis products by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Equipment:

  • NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe

  • NMR tubes

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS-d₆)

Procedure:

  • Sample Preparation: Lyophilize the quenched reaction aliquots to remove water. Re-dissolve the sample in D₂O containing a known concentration of an internal standard.

  • NMR Acquisition:

    • Acquire ¹³C NMR spectra.

    • Key signals to monitor include those corresponding to the anomeric carbons of glucose and cellobiose. For instance, the reducing chain ends in cellobiose give distinct signals around 97 ppm (β anomer) and 93 ppm (α anomer).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals corresponding to the anomeric carbons of ¹³C-cellobiose and ¹³C-glucose.

    • Quantify the concentration of each species relative to the internal standard.

Conclusion

The use of D-(+)-Cellobiose-¹³C as a tracer in cellulose hydrolysis studies offers high sensitivity and specificity for monitoring enzyme activity. The detailed protocols provided herein for enzymatic hydrolysis and subsequent analysis by LC-MS and NMR enable researchers to obtain reliable quantitative data on reaction kinetics. These methods are invaluable for the characterization of novel cellulases and the development of inhibitors, contributing to advancements in biofuel production and drug discovery.

Application Notes and Protocols: D-(+)-Cellobiose-13C in Biofuel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of D-(+)-Cellobiose-13C in biofuel research, with a focus on its application in understanding and optimizing the conversion of cellulosic biomass to biofuels. Detailed protocols for key experiments are provided to facilitate the integration of this powerful isotopic tracer into research workflows.

Application: 13C-Metabolic Flux Analysis (13C-MFA) of Cellulolytic Microorganisms

Stable isotope-labeled this compound is a critical tool for elucidating the metabolic pathways of cellulolytic microorganisms, such as Clostridium thermocellum, which are instrumental in consolidated bioprocessing (CBP) for biofuel production.[1] 13C-MFA allows for the precise quantification of intracellular metabolic fluxes, providing insights into the efficiency of cellulose conversion to biofuels like ethanol.[1][2] This technique helps to identify metabolic bottlenecks and informs genetic engineering strategies to enhance biofuel yields.[1][2]

By tracing the journey of the 13C label from cellobiose through the central carbon metabolism, researchers can map the distribution of carbon and determine the activity of various pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3] This detailed understanding of microbial metabolism is essential for optimizing fermentation processes and improving the economic viability of biofuel production.[1]

Quantitative Data from 13C-MFA Studies

The following table summarizes representative metabolic flux data obtained from 13C-MFA studies using this compound as a tracer in wild-type Clostridium thermocellum. The data highlights the distribution of carbon through key metabolic pathways.

Metabolic FluxAbbreviationRelative Flux (%)Reference
Glycolysis (Embden-Meyerhof-Parnas)EMP85 ± 5[1]
Pentose Phosphate Pathway (oxidative)oxPPP10 ± 3[3]
Pentose Phosphate Pathway (non-oxidative)non-oxPPP5 ± 2[3]
Pyruvate to Acetyl-CoAPDH70 ± 6[1]
Pyruvate to LactateLDH15 ± 4[4]
Acetyl-CoA to EthanolADH60 ± 5[1]
Acetyl-CoA to AcetateACK40 ± 5[4]

Note: The presented flux values are illustrative and can vary based on specific experimental conditions such as temperature, pH, and nutrient availability.

Experimental Protocol: 13C-Metabolic Flux Analysis of Clostridium thermocellum

This protocol outlines the key steps for performing a 13C-MFA experiment with C. thermocellum using this compound.

I. Pre-culture Preparation:

  • Prepare a defined medium for C. thermocellum with unlabeled cellobiose as the sole carbon source.

  • Inoculate the medium with a single colony of C. thermocellum and incubate under anaerobic conditions at 55°C until the mid-exponential growth phase is reached.

II. 13C-Labeling Experiment:

  • Prepare a fresh batch of the defined medium, replacing the unlabeled cellobiose with this compound (e.g., [1,2,3,4,5,6-¹³C₆]D-cellobiose or a specific isotopic isomer) at a known concentration (e.g., 5 g/L).

  • Inoculate the 13C-labeled medium with the pre-culture to a starting OD₆₀₀ of approximately 0.05.

  • Incubate the culture under the same conditions as the pre-culture, monitoring cell growth by measuring OD₆₀₀.

  • Harvest the cells during the mid-exponential growth phase by rapid centrifugation at 4°C.

III. Metabolite Extraction:

  • Quench metabolic activity immediately by resuspending the cell pellet in a cold extraction solvent (e.g., 60% ethanol).

  • Perform intracellular metabolite extraction using methods such as freeze-thawing or bead beating.

  • Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.

IV. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen gas.

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Incubate the samples at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

V. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

  • Use a suitable GC column (e.g., DB-5ms) and temperature gradient to separate the metabolites.

  • Operate the mass spectrometer in electron ionization (EI) mode to generate fragment ions.

  • Collect the mass spectra of the eluting metabolites.

VI. Data Analysis and Flux Calculation:

  • Identify the metabolites based on their retention times and mass fragmentation patterns.

  • Determine the mass isotopomer distributions (MIDs) of key metabolites from the mass spectra.

  • Use a metabolic modeling software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model of C. thermocellum.

  • Calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Workflow for 13C-MFA in Biofuel Research

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase cluster_out Outcome A Strain Selection & Pre-culture B 13C-Labeling with This compound A->B C Cell Quenching & Metabolite Extraction B->C D Sample Derivatization C->D E GC-MS Analysis D->E F Mass Isotopomer Distribution (MID) Analysis E->F H Flux Estimation using Software (e.g., INCA) F->H G Metabolic Network Model Construction G->H I Statistical Analysis & Goodness-of-Fit H->I J Quantitative Flux Maps I->J K Identification of Metabolic Bottlenecks J->K L Informed Strain Engineering Strategies K->L

Caption: Workflow of 13C-Metabolic Flux Analysis using this compound.

Application: Probing Enzyme Mechanisms and Kinetics with NMR Spectroscopy

This compound is an invaluable tool for studying the structure and function of cellulolytic enzymes, such as cellobiohydrolases and β-glucosidases, using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] By observing the changes in the 13C NMR spectrum over time, researchers can monitor the enzymatic breakdown of cellobiose and gain insights into reaction kinetics and mechanisms at the molecular level.[7] This information is crucial for engineering more efficient enzymes for industrial-scale biofuel production.

Experimental Protocol: NMR Analysis of Enzymatic Hydrolysis of this compound

This protocol describes the general steps for monitoring the enzymatic hydrolysis of this compound by a β-glucosidase using 13C NMR.

I. Sample Preparation:

  • Dissolve a known concentration of this compound in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) prepared in D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire an initial 13C NMR spectrum of the substrate as a baseline.

  • Prepare a stock solution of the purified β-glucosidase in the same D₂O buffer.

II. NMR Data Acquisition:

  • Add a specific amount of the enzyme stock solution to the NMR tube containing the this compound solution to initiate the reaction.

  • Immediately begin acquiring a series of 1D 13C NMR spectra at regular time intervals.

  • Maintain a constant temperature inside the NMR spectrometer throughout the experiment.

III. Data Processing and Analysis:

  • Process the acquired NMR spectra (e.g., Fourier transformation, phase correction, and baseline correction).

  • Identify the resonance peaks corresponding to the carbons of this compound and the product, D-Glucose-13C.

  • Integrate the peak areas of the substrate and product signals in each spectrum.

  • Plot the concentration of the substrate and product as a function of time.

  • From the kinetic data, determine key enzymatic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Logical Relationship of Enzyme Action on Cellobiose

G Cellulose Cellulose Cellobiose This compound Cellulose->Cellobiose Hydrolysis Glucose D-Glucose-13C Cellobiose->Glucose Hydrolysis Biofuel Biofuel (e.g., Ethanol) Glucose->Biofuel Fermentation Cellulase Cellulase Cellulase->Cellulose BetaGlucosidase β-Glucosidase BetaGlucosidase->Cellobiose Microorganism Fermenting Microorganism (e.g., Yeast, Bacteria) Microorganism->Glucose

Caption: Enzymatic conversion of cellulose to biofuel via cellobiose.

References

Quantifying Cellobiose Uptake in Organisms with 13C Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose, a disaccharide derived from the hydrolysis of cellulose, is a key carbon source for a wide range of microorganisms. Understanding the mechanisms and kinetics of cellobiose uptake is crucial for various applications, including biofuel production, industrial biotechnology, and the development of novel antimicrobial agents. The use of stable isotope labeling with Carbon-13 (¹³C) offers a powerful and precise method for quantifying the flux of cellobiose into cellular metabolism. This application note provides detailed protocols and data for quantifying cellobiose uptake in organisms using ¹³C labeling, with a focus on metabolic flux analysis (MFA).

Data Presentation: Quantitative Analysis of Cellobiose Uptake

The efficiency of cellobiose transport across the cell membrane is a critical factor in its overall metabolism. This process is mediated by specific transporter proteins, and their kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide valuable insights into the affinity and capacity of the transport system. The following table summarizes the kinetic parameters for cellobiose uptake in various microorganisms.

Organism/SystemTransporter/SystemKₘ (μM)Vₘₐₓ (nmol/min/mg protein)Reference
Mixed Ruminal BacteriaHigh-affinity system1410[1]
Pyrococcus furiosusABC Transporter0.175Not Reported[2]
Neurospora crassaCDT-14.00.042 (pmol/sec/mg protein)[3]
Neurospora crassaCDT-23.20.021 (pmol/sec/mg protein)[3]
Ruminococcus albusNot Specified3160Not Reported[4]

Signaling Pathways and Transport Mechanisms

The uptake of cellobiose in microorganisms is primarily facilitated by two major transport systems: ATP-binding cassette (ABC) transporters and the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The expression of the genes encoding these transport systems is tightly regulated in response to the availability of cellobiose and other carbon sources.

ATP-Binding Cassette (ABC) Transporter for Cellobiose Uptake

ABC transporters utilize the energy from ATP hydrolysis to actively transport substrates across the cell membrane. In the context of cellobiose uptake, a periplasmic or extracellular substrate-binding protein first captures the cellobiose molecule with high affinity. This complex then docks with the transmembrane domains of the transporter, triggering a conformational change powered by ATP hydrolysis at the nucleotide-binding domains, which facilitates the translocation of cellobiose into the cytoplasm.[5][6][7][8][9]

ABC_Transporter cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cellobiose Cellobiose SBP Substrate-Binding Protein (SBP) Cellobiose->SBP 1. Binding TMD Transmembrane Domains (TMDs) SBP->TMD:f0 2. Docking Cellobiose_in Cellobiose TMD:f0->Cellobiose_in 4. Translocation NBD Nucleotide-Binding Domains (NBDs) ATP NBD:f1->NBD:f0 ADP_Pi ADP + Pi NBD:f0->ADP_Pi

Cellobiose uptake via an ABC transporter.
Phosphoenolpyruvate:Phosphotransferase System (PTS) for Cellobiose Transport

The PTS is a distinct mechanism for sugar uptake in bacteria where the sugar is phosphorylated during its transport across the membrane.[10] The process involves a cascade of phosphoryl group transfers from phosphoenolpyruvate (PEP) through a series of cytoplasmic proteins (Enzyme I and HPr) to a sugar-specific Enzyme II complex. The Enzyme II complex, which includes the transmembrane transporter, catalyzes the concomitant transport and phosphorylation of cellobiose, yielding intracellular cellobiose-6-phosphate.[11][12][13][14][15][16]

PTS_System cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space PEP PEP Pyruvate Pyruvate PEP->Pyruvate P EI Enzyme I (EI) PEP->EI P HPr HPr EI->HPr P EIIA EIIA HPr->EIIA P EIIB EIIB EIIA->EIIB P EIIC EIIC EIIB->EIIC P Cellobiose_P Cellobiose-6-P EIIC->Cellobiose_P Transport & Phosphorylation Cellobiose Cellobiose Cellobiose->EIIC

Cellobiose uptake via the PTS system.
Transcriptional Regulation of Cellobiose Utilization

The expression of genes involved in cellobiose transport and metabolism is often under the control of transcriptional regulators that respond to the presence of cellobiose and the overall carbon status of the cell. In many bacteria, a key transcriptional activator, CelR, is responsible for inducing the expression of the cel operon, which encodes the components of the cellobiose PTS. The activity of CelR is itself regulated by the phosphorylation state of the PTS components. Additionally, carbon catabolite repression (CCR), often mediated by the Catabolite Control Protein A (CcpA), ensures that the utilization of less preferred carbon sources like cellobiose is repressed when a more favorable carbon source, such as glucose, is available.[2][11][12]

Transcriptional_Regulation cluster_inputs Environmental Signals cluster_regulation Regulatory Proteins cluster_operon Target Genes Cellobiose Cellobiose CelR CelR (Activator) Cellobiose->CelR Induces Glucose Glucose CcpA CcpA (Repressor) Glucose->CcpA Activates cel_operon cel operon (PTS components, etc.) CelR->cel_operon Activates Transcription CcpA->cel_operon Represses Transcription

Transcriptional regulation of the cel operon.

Experimental Protocols

Protocol 1: ¹³C-Cellobiose Labeling for Metabolic Flux Analysis

This protocol outlines the general steps for conducting a ¹³C-labeling experiment to quantify cellobiose uptake and metabolism.

Materials:

  • Organism of interest

  • Appropriate growth medium

  • ¹³C-labeled cellobiose (e.g., [U-¹³C₁₂]cellobiose)

  • Unlabeled cellobiose

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., acetonitrile/methanol/water mixture)

  • Centrifuge

  • Lyophilizer

  • GC-MS or LC-MS/MS system

Procedure:

  • Pre-culture Preparation: Grow the organism in a medium containing unlabeled cellobiose as the sole carbon source until it reaches the mid-exponential growth phase. This ensures that the cells are adapted to cellobiose metabolism.

  • Isotope Labeling:

    • Harvest the cells from the pre-culture by centrifugation.

    • Wash the cell pellet with a medium lacking a carbon source to remove any residual unlabeled cellobiose.

    • Resuspend the cells in a fresh medium containing a known concentration of ¹³C-labeled cellobiose. The concentration should be chosen based on the expected uptake kinetics of the organism.

    • Incubate the cells under appropriate growth conditions for a specific duration. The labeling time should be sufficient to achieve isotopic steady-state for the intracellular metabolites of interest. This can be determined empirically by performing a time-course experiment.[17]

  • Quenching and Metabolite Extraction:

    • To rapidly halt metabolic activity, quench the cell culture by adding a cold quenching solution.

    • Separate the cells from the medium by centrifugation at a low temperature.

    • Extract the intracellular metabolites by adding a cold extraction solution to the cell pellet.

    • Lyophilize the extracts to dryness.

  • Sample Preparation for Mass Spectrometry:

    • Derivatize the dried metabolite extracts to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • For LC-MS/MS analysis, the extracts can often be reconstituted in a suitable solvent without derivatization.

  • Mass Spectrometry Analysis:

    • Analyze the prepared samples using GC-MS or LC-MS/MS to determine the mass isotopomer distribution of key intracellular metabolites.[18][19]

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use software packages such as FiatFlux or 13CFLUX2 to calculate the metabolic flux ratios and absolute fluxes through the central carbon metabolism pathways.[20][21] This involves fitting the experimental mass isotopomer distributions to a metabolic model of the organism.[22][23]

Protocol 2: Experimental Workflow for Quantifying Cellobiose Uptake

The following diagram illustrates the overall workflow for a ¹³C-cellobiose labeling experiment.

Experimental_Workflow A 1. Pre-culture with Unlabeled Cellobiose B 2. Harvest and Wash Cells A->B C 3. Resuspend in Medium with ¹³C-Cellobiose B->C D 4. Isotopic Labeling (Time Course) C->D E 5. Quenching of Metabolism D->E F 6. Metabolite Extraction E->F G 7. Sample Preparation (e.g., Derivatization) F->G H 8. GC-MS or LC-MS/MS Analysis G->H I 9. Data Processing and Flux Calculation H->I

Workflow for a ¹³C-cellobiose labeling experiment.

Conclusion

The use of ¹³C labeling provides a robust and quantitative approach to investigate cellobiose uptake and metabolism in a wide range of organisms. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists to design and execute experiments aimed at elucidating the intricate details of cellobiose transport and its regulation. This knowledge is fundamental for advancing various biotechnological applications and for the development of targeted therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: D-(+)-Cellobiose-¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-(+)-Cellobiose-¹³C labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of ¹³C-labeled cellobiose in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is D-(+)-Cellobiose-¹³C and what are its primary applications?

A1: D-(+)-Cellobiose-¹³C is a stable isotope-labeled version of D-(+)-Cellobiose, a disaccharide composed of two glucose units. The incorporation of the heavy isotope of carbon, ¹³C, allows it to be used as a tracer in metabolic research.[1] Its primary applications are in metabolic flux analysis (MFA) to quantitatively track the metabolic fate of cellobiose and its constituent glucose moieties through various biochemical pathways. This is particularly valuable in drug development and in studying the metabolism of cells and microorganisms that can utilize cellobiose as a carbon source.[2][3]

Q2: What are the key considerations when designing a D-(+)-Cellobiose-¹³C tracer experiment?

A2: A successful tracer experiment requires careful planning. Key considerations include:

  • Tracer Selection: The choice of which carbon atoms to label in the cellobiose molecule (e.g., uniformly labeled or specifically labeled) depends on the specific metabolic pathways being investigated.[4][5][6]

  • Isotopic Purity: The isotopic purity of the D-(+)-Cellobiose-¹³C will affect the interpretation of labeling patterns. It is crucial to account for the natural abundance of ¹³C and any unlabeled fraction in the tracer.[1]

  • Tracer Concentration: The concentration of the tracer should be sufficient to be detected above the natural ¹³C background but not so high as to perturb the normal metabolic state of the system.

  • Labeling Duration and Isotopic Steady State: The duration of the labeling experiment is critical. For metabolic flux analysis, it is often desirable to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time.[1][2] The time to reach steady state varies for different metabolites and pathways. For example, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours.[1]

  • Metabolic Steady State: The biological system should be in a metabolic steady state, meaning that metabolic fluxes are constant during the labeling experiment. Changes in the cellular environment can affect this state.[1]

Q3: How is the enrichment of ¹³C in metabolites typically measured?

A3: The incorporation of ¹³C into metabolites is most commonly measured using two analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can provide detailed information about the specific positions of ¹³C atoms within a molecule, which is highly valuable for elucidating metabolic pathways.[7][8] However, it is generally less sensitive than mass spectrometry.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for measuring the mass isotopomer distribution (MID) of metabolites.[9][10][11] This distribution reflects the number of ¹³C atoms incorporated into each metabolite.

Troubleshooting Guides

This section provides solutions to common problems encountered during D-(+)-Cellobiose-¹³C labeling experiments, from synthesis and purification to data analysis.

Section 1: Synthesis and Purification Issues

Problem 1.1: Incomplete Labeling or Low Isotopic Enrichment.

  • Symptom: Mass spectrometry analysis of the synthesized D-(+)-Cellobiose-¹³C shows a lower-than-expected mass shift, or NMR spectra indicate the presence of unlabeled carbon positions.

  • Possible Causes:

    • Incomplete reaction during the synthesis process from a ¹³C-labeled precursor (e.g., ¹³C-glucose).

    • Contamination with unlabeled starting material or reagents.

    • Isotopic dilution from endogenous unlabeled pools if the synthesis is biological.

  • Solutions:

    • Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants) to drive the labeling reaction to completion.

    • Ensure all starting materials and reagents are of high purity and, where necessary, isotopically labeled.

    • For biological synthesis, use a medium where the ¹³C-labeled precursor is the sole carbon source to maximize enrichment.[12]

Problem 1.2: Presence of Impurities or Byproducts.

  • Symptom: Analytical techniques (e.g., HPLC, NMR) show additional peaks besides the desired D-(+)-Cellobiose-¹³C.

  • Possible Causes:

    • Side reactions occurring during the chemical synthesis.

    • Incomplete removal of protecting groups used during synthesis.

    • Degradation of the product during purification.

  • Solutions:

    • Employ robust purification techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC) to separate the target compound from impurities.[13][14]

    • Carefully monitor reaction progress to minimize the formation of byproducts.

    • Use mild purification conditions to prevent degradation of the cellobiose molecule.

Section 2: Analytical Challenges

Problem 2.1: Complex NMR Spectra and Signal Overlap.

  • Symptom: ¹³C NMR spectra are difficult to interpret due to overlapping signals and complex splitting patterns arising from ¹³C-¹³C coupling.[7]

  • Possible Causes:

    • Uniform ¹³C labeling leads to homonuclear coupling between adjacent ¹³C atoms, complicating the spectra.

    • The presence of multiple anomeric forms of cellobiose in solution.

  • Solutions:

    • Utilize advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity between atoms.[8]

    • Employ ¹³C decoupling techniques during ¹H acquisition to simplify proton spectra.[7]

    • Consider using specifically labeled D-(+)-Cellobiose-¹³C to simplify spectra if only certain pathways are of interest.

Problem 2.2: Inaccurate Mass Isotopomer Distribution (MID) from Mass Spectrometry.

  • Symptom: The measured fractional abundance of different mass isotopologues does not sum to 1 or shows unexpected patterns.

  • Possible Causes:

    • Natural abundance of isotopes (e.g., ¹³C, ¹⁸O) in the unlabeled portion of the molecule and in derivatizing agents is not corrected for.

    • Overlapping mass spectra from co-eluting compounds.

    • Ion suppression effects in the mass spectrometer.[15]

    • Insufficient mass resolution to distinguish between isotopologues with very similar masses.[9]

  • Solutions:

    • Use established algorithms to correct for the natural abundance of all relevant isotopes.

    • Optimize chromatographic separation to ensure that metabolites of interest are well-resolved from other compounds.

    • Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR-MS) to accurately resolve different isotopologues.[9]

    • Incorporate internal standards to monitor and correct for ion suppression.

Section 3: Experimental Design and Data Interpretation

Problem 3.1: Failure to Reach Isotopic Steady State.

  • Symptom: The isotopic enrichment of key metabolites continues to change over the course of the experiment, making steady-state metabolic flux analysis invalid.

  • Possible Causes:

    • The labeling duration is too short for the turnover rate of the metabolic pool.[1][2]

    • Large intracellular pools of the unlabeled metabolite dilute the incoming labeled tracer.

    • Rapid exchange with large extracellular pools of unlabeled compounds.[1]

  • Solutions:

    • Conduct a time-course experiment to determine the time required to reach isotopic steady state for the metabolites of interest.

    • Pre-culture cells in a medium with the labeled substrate for a period before the experiment to pre-label intracellular pools.

    • For metabolites that do not reach a steady state, dynamic metabolic flux analysis methods may be more appropriate.[1]

Problem 3.2: Misinterpretation of Labeling Patterns.

  • Possible Causes:

    • Contribution of carbon from multiple sources that are not accounted for.

    • Reversible reactions can scramble the labeling patterns.

    • Cellular compartmentalization of metabolism is not considered.[1]

  • Solutions:

    • Use multiple isotopic tracers in parallel experiments to better constrain metabolic fluxes.[5]

    • Employ sophisticated metabolic flux analysis software that can account for bidirectional reactions and compartmentalization.

    • Integrate other experimental data, such as nutrient uptake and secretion rates, to build a more accurate metabolic model.[1]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered in D-(+)-Cellobiose-¹³C labeling experiments.

Table 1: Isotopic Purity of Commercial D-(+)-Cellobiose-¹³C Tracers

TracerIsotopic Purity (%)Unlabeled Fraction (%)
D-(+)-Cellobiose (U-¹³C₁₂)>99<1
D-(+)-Cellobiose (1-¹³C)>99<1
D-(+)-Cellobiose (1,1'-¹³C₂)>98<2

Note: Values are typical and may vary between suppliers. Always refer to the certificate of analysis for the specific batch.

Table 2: Typical Time to Reach >95% Isotopic Steady State for Key Metabolite Pools

Metabolite PoolTypical TimeFactors Influencing Time
Glycolytic IntermediatesMinutesGlucose uptake rate, enzyme kinetics
Pentose Phosphate Pathway IntermediatesMinutes to HoursFlux through the pathway
TCA Cycle IntermediatesSeveral HoursRate of acetyl-CoA oxidation, anaplerotic fluxes
Amino AcidsHours to DaysDe novo synthesis rates, exchange with media
Fatty AcidsDaysRate of de novo lipogenesis

Note: These are general estimates for mammalian cells and can vary significantly depending on the cell type, growth conditions, and metabolic state.[1][2]

Experimental Protocols & Visualizations

Protocol 1: General Workflow for a D-(+)-Cellobiose-¹³C Labeling Experiment

This protocol outlines the key steps for a typical cell culture-based labeling experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_cells 1. Cell Culture (Metabolic Steady State) prep_media 2. Prepare Labeling Media (with D-(+)-Cellobiose-¹³C) switch_media 3. Switch to Labeling Media prep_media->switch_media time_course 4. Time-Course Sampling switch_media->time_course quench 5. Quench Metabolism time_course->quench extract 6. Metabolite Extraction quench->extract analytical 7. NMR / MS Analysis extract->analytical correction 8. Data Correction (Natural Abundance) analytical->correction mfa 9. Metabolic Flux Analysis correction->mfa interpretation 10. Biological Interpretation mfa->interpretation

Caption: General workflow for a D-(+)-Cellobiose-¹³C labeling experiment.

Diagram 1: Troubleshooting Logic for Inaccurate Mass Isotopomer Distributions

This diagram illustrates a logical approach to diagnosing issues with MID data from mass spectrometry.

troubleshooting_mid start Inaccurate MID Data check_correction Is natural abundance correction applied correctly? start->check_correction check_chromatography Is there chromatographic co-elution? check_correction->check_chromatography Yes solution_correction Apply correct abundance correction algorithms. check_correction->solution_correction No check_resolution Is mass resolution sufficient? check_chromatography->check_resolution No solution_chromatography Optimize chromatography (gradient, column). check_chromatography->solution_chromatography Yes check_suppression Is ion suppression a possibility? check_resolution->check_suppression Yes solution_resolution Use high-resolution mass spectrometer. check_resolution->solution_resolution No solution_suppression Use internal standards and check matrix effects. check_suppression->solution_suppression Yes end Accurate MID Data check_suppression->end No solution_correction->end solution_chromatography->end solution_resolution->end solution_suppression->end

Caption: Troubleshooting logic for inaccurate mass isotopomer distributions.

Diagram 2: Simplified Metabolic Fate of ¹³C from Uniformly Labeled Cellobiose

This diagram shows the initial steps of how ¹³C from uniformly labeled cellobiose enters central carbon metabolism.

metabolic_pathway cellobiose D-(+)-Cellobiose (U-¹³C₁₂) glucose Glucose (U-¹³C₆) cellobiose->glucose Cellobiase g6p Glucose-6-P (U-¹³C₆) glucose->g6p glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp pyruvate Pyruvate (U-¹³C₃) glycolysis->pyruvate tca TCA Cycle pyruvate->tca

Caption: Simplified metabolic fate of ¹³C from uniformly labeled cellobiose.

References

Optimizing D-(+)-Cellobiose-¹³C Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of D-(+)-Cellobiose-¹³C in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the concentration of this valuable isotopic tracer for metabolic flux analysis and other cell culture-based assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of D-(+)-Cellobiose-¹³C in cell culture?

A1: D-(+)-Cellobiose-¹³C is a stable isotope-labeled form of cellobiose, a disaccharide composed of two glucose molecules. Its primary use in cell culture is as a tracer for ¹³C Metabolic Flux Analysis (¹³C-MFA).[1][2][3][4][5] This technique allows researchers to quantitatively map the flow of carbon atoms through intracellular metabolic pathways, providing a detailed snapshot of cellular metabolism. It is particularly useful for studying cellulolytic organisms or engineered mammalian cells capable of metabolizing cellobiose.

Q2: How do I determine the optimal concentration of D-(+)-Cellobiose-¹³C for my specific cell line?

A2: The optimal concentration of D-(+)-Cellobiose-¹³C is cell-line dependent and needs to be determined empirically. The goal is to use a concentration that is sufficient to ensure adequate uptake and incorporation into metabolic pathways for detection by mass spectrometry or NMR, without causing cytotoxic or inhibitory effects. A general approach involves performing a dose-response experiment, which is detailed in the "Experimental Protocols" section of this guide.

Q3: Can D-(+)-Cellobiose-¹³C be toxic to my cells?

A3: While cellobiose is generally considered non-toxic to many organisms, high concentrations can be inhibitory to some, particularly certain microbial strains. For instance, in Clostridium cellulolyticum, concentrations greater than 1 g/L have been shown to reduce molar growth yields.[6] For mammalian cells, especially those not engineered to utilize cellobiose, the tolerance is generally higher. However, it is crucial to perform a cytotoxicity assay to determine the optimal, non-inhibitory concentration range for your specific cell line.

Q4: My cells are not naturally cellulolytic. Can I still use D-(+)-Cellobiose-¹³C?

A4: Standard mammalian cell lines, such as CHO cells, typically cannot metabolize cellobiose. To use D-(+)-Cellobiose-¹³C with these cells, they must first be genetically engineered to express the necessary enzymes, such as a cellodextrin transporter and a β-glucosidase, to uptake and break down cellobiose into glucose.

Data Presentation: Concentration Effects of Cellobiose

The following tables summarize key quantitative data regarding the effects of cellobiose concentration on different cell types, providing a reference for experimental design.

Table 1: Recommended Starting Concentrations for D-(+)-Cellobiose-¹³C in Cell Culture

Cell TypeRecommended Starting Concentration (g/L)Notes
Clostridium cellulolyticum1Concentrations above this may lead to reduced growth yields.
Engineered CHO Cells2Has been used without observed negative impacts on cell growth.
Other Microbial Systems1 - 5Highly dependent on the species' metabolic capacity.
Non-Engineered Mammalian CellsNot ApplicableThese cells typically cannot metabolize cellobiose.

Table 2: Observed Effects of High Cellobiose Concentrations

Organism/EnzymeConcentrationObserved Effect
Clostridium cellulolyticum> 1 g/LReduced molar growth yields.[6]
CellulasesHigh ConcentrationsInhibition of enzyme activity.

Troubleshooting Guides

Issue 1: Low Incorporation of ¹³C from D-(+)-Cellobiose-¹³C into Metabolites

  • Possible Cause 1: Suboptimal Concentration. The concentration of D-(+)-Cellobiose-¹³C may be too low for efficient uptake and metabolism.

    • Solution: Gradually increase the concentration of D-(+)-Cellobiose-¹³C in your culture medium. Refer to the dose-response protocol below to determine the optimal concentration.

  • Possible Cause 2: Insufficient Incubation Time. The cells may not have had enough time to reach isotopic steady state, where the labeling of intracellular metabolites becomes constant.

    • Solution: Perform a time-course experiment to determine the time required to reach isotopic steady state. This can range from hours to days depending on the cell line and its metabolic rate.

  • Possible Cause 3 (for non-cellulolytic cells): Inefficient Transgene Expression. If you are using engineered mammalian cells, the expression levels of the cellodextrin transporter or β-glucosidase may be insufficient.

    • Solution: Verify the expression and activity of your transgenes using methods such as qPCR, western blotting, or enzymatic assays.

Issue 2: Reduced Cell Viability or Growth Rate

  • Possible Cause 1: Cytotoxicity of High Cellobiose Concentration. As mentioned, high concentrations of cellobiose can be inhibitory to some cells.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 value of D-(+)-Cellobiose for your cell line. Use a concentration well below the inhibitory range for your experiments.

  • Possible Cause 2: Osmotic Stress. A very high concentration of any solute, including cellobiose, can increase the osmolarity of the culture medium and induce osmotic stress.

    • Solution: Measure the osmolarity of your prepared medium and ensure it is within the optimal range for your cell line. Adjust the concentration of other media components if necessary.

Issue 3: Precipitation of D-(+)-Cellobiose-¹³C in Culture Medium

  • Possible Cause 1: Poor Solubility. D-(+)-Cellobiose has a finite solubility in aqueous solutions, which can be affected by temperature and the presence of other solutes.

    • Solution: Prepare a concentrated stock solution of D-(+)-Cellobiose-¹³C in a suitable solvent (e.g., sterile water or DMSO, depending on the final desired concentration and cell type tolerance) and sterile-filter it before adding to the culture medium. Ensure the final concentration does not exceed its solubility limit at the incubation temperature. Always visually inspect the medium for any precipitation after addition.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of D-(+)-Cellobiose-¹³C

This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration range of D-(+)-Cellobiose-¹³C for your specific cell line.

Materials:

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • D-(+)-Cellobiose-¹³C

  • 96-well cell culture plates

  • MTT reagent or other viability assay kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Preparation of D-(+)-Cellobiose-¹³C Concentrations: Prepare a series of dilutions of D-(+)-Cellobiose-¹³C in your culture medium. A typical range to test would be from 0.1 g/L to 10 g/L, including a no-cellobiose control.

  • Treatment: After allowing the cells to adhere (for adherent cells), replace the medium with the prepared D-(+)-Cellobiose-¹³C dilutions.

  • Incubation: Incubate the plate for a period equivalent to your planned ¹³C-MFA experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Data Analysis: Measure the absorbance and calculate the percentage of viable cells for each concentration relative to the control. Plot the cell viability against the D-(+)-Cellobiose-¹³C concentration to determine the highest concentration that does not significantly inhibit cell growth.

Protocol 2: Assessing the Solubility and Stability of D-(+)-Cellobiose-¹³C in Culture Medium

Materials:

  • D-(+)-Cellobiose-¹³C

  • Your cell culture medium

  • Sterile conical tubes

  • Incubator at your experimental temperature

  • Microscope

Methodology:

  • Preparation: Prepare your desired concentration of D-(+)-Cellobiose-¹³C in the cell culture medium in a sterile conical tube.

  • Incubation: Incubate the tube under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).

  • Visual Inspection: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), visually inspect the solution for any signs of precipitation.

  • Microscopic Examination: Place a drop of the medium on a microscope slide and examine for any crystalline structures that would indicate precipitation.

  • Stability (Optional): To assess chemical stability, you can take samples at different time points and analyze the concentration of cellobiose using techniques like HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Replace medium with Cellobiose-13C dilutions A->C B Prepare serial dilutions of D-(+)-Cellobiose-13C B->C D Incubate for experimental duration (e.g., 24-72h) C->D E Perform MTT or other viability assay D->E F Measure absorbance and calculate % viability E->F G Plot Viability vs. Concentration F->G H Determine Optimal Concentration Range G->H

Caption: Workflow for determining optimal D-(+)-Cellobiose-¹³C concentration.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low 13C Incorporation Cause1 Suboptimal Concentration? Start->Cause1 Cause2 Insufficient Incubation Time? Start->Cause2 Cause3 Inefficient Transgene Expression? (if applicable) Start->Cause3 Sol1 Increase concentration (dose-response) Cause1->Sol1 Sol2 Perform time-course experiment Cause2->Sol2 Sol3 Verify transgene expression/activity Cause3->Sol3

Caption: Troubleshooting low ¹³C incorporation from D-(+)-Cellobiose-¹³C.

References

Troubleshooting low signal-to-noise in 13C NMR of cellobiose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the 13C NMR analysis of cellobiose, with a focus on improving low signal-to-noise ratios.

Troubleshooting Guide: Low Signal-to-Noise in 13C NMR of Cellobiose

Low signal-to-noise (S/N) is a frequent challenge in 13C NMR spectroscopy due to the low natural abundance of the 13C isotope. This guide provides a systematic approach to diagnosing and resolving this issue when analyzing cellobiose samples.

Q1: My 13C NMR spectrum of cellobiose has very low signal-to-noise. Where should I start troubleshooting?

A low signal-to-noise ratio can stem from several factors, broadly categorized into sample preparation and NMR acquisition parameters. The following workflow can help you systematically identify and address the root cause of the problem.

Troubleshooting_Workflow cluster_Start Start cluster_Sample Sample Preparation cluster_Acquisition Acquisition Parameters cluster_Solutions Solutions Start Low S/N in 13C NMR of Cellobiose Concentration Is the sample concentration adequate? Start->Concentration Solvent Is the solvent and sample volume appropriate? Concentration->Solvent Yes IncreaseConc Increase cellobiose concentration. Concentration->IncreaseConc No Purity Is the sample free of paramagnetic impurities and particulates? Solvent->Purity Yes OptimizeVol Use appropriate solvent volume for your NMR tube. Solvent->OptimizeVol No Scans Is the number of scans sufficient? Purity->Scans Yes CleanSample Filter the sample and use high-purity solvent. Purity->CleanSample No Delay Are the relaxation and acquisition times optimized? Scans->Delay Yes IncreaseScans Increase the number of scans. Scans->IncreaseScans No Decoupling Is the proton decoupling efficient? Delay->Decoupling Yes OptimizeDelays Adjust D1 and AQ parameters. Delay->OptimizeDelays No TuneProbe Tune and match the probe, especially the 1H channel. Decoupling->TuneProbe No Experimental_Workflow cluster_Prep Sample Preparation cluster_Setup Spectrometer Setup cluster_Acquire Data Acquisition cluster_Process Data Processing Weigh Weigh Cellobiose Dissolve Dissolve in D2O Weigh->Dissolve Filter Filter (if needed) Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Insert Insert Sample Transfer->Insert LockShim Lock and Shim Insert->LockShim Tune Tune Probe LockShim->Tune LoadExp Load Experiment (e.g., zgpg30) Tune->LoadExp SetParams Set NS, D1, AQ LoadExp->SetParams AcquireData Acquire Data SetParams->AcquireData FT Fourier Transform AcquireData->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference

Technical Support Center: D-(+)-Cellobiose-¹³C Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-(+)-Cellobiose-¹³C studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting isotopic scrambling during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of D-(+)-Cellobiose-¹³C studies?

A1: Isotopic scrambling refers to the unintentional rearrangement of ¹³C labels within the D-(+)-Cellobiose molecule. This can lead to an inaccurate representation of the isotopic distribution, where the ¹³C atoms are not in their expected positions. Such scrambling can compromise the integrity of metabolic flux analyses and other tracer-based studies by yielding misleading data on pathway activities.

Q2: What are the primary causes of isotopic scrambling in ¹³C-labeled cellobiose analysis?

A2: Isotopic scrambling in reducing sugars like cellobiose can be induced by several factors during sample preparation and analysis. The primary causes include:

  • Harsh Chemical Conditions: Exposure to strong acids or bases, often used in hydrolysis or derivatization steps, can catalyze isomerization and rearrangement reactions.[1]

  • High Temperatures: Elevated temperatures during derivatization or chromatographic analysis can provide the energy needed for intramolecular rearrangements.

  • Derivatization Reactions: The reagents and conditions used for derivatization (e.g., silylation or acetylation) to make cellobiose volatile for Gas Chromatography-Mass Spectrometry (GC-MS) can promote scrambling if not carefully optimized.[2][3][4]

  • Enolization: As a reducing sugar, cellobiose can undergo enolization in solution, a process that can lead to the exchange of protons and potentially the rearrangement of the carbon skeleton, which would scramble isotopic labels.[1]

Q3: How can I detect if isotopic scrambling has occurred in my ¹³C-labeled cellobiose sample?

A3: Isotopic scrambling can be detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): By analyzing the fragmentation patterns of derivatized ¹³C-cellobiose, you can determine the position of the ¹³C labels. If the observed fragments show ¹³C enrichment in unexpected positions, it is an indication of scrambling. High-resolution mass spectrometry can be particularly useful for resolving isotopologues.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful technique for determining the precise location of ¹³C atoms within a molecule. By comparing the ¹³C NMR spectrum of your experimental sample to that of a known standard, you can identify any discrepancies in the chemical shifts and coupling constants that would indicate scrambling.[6][7]

Troubleshooting Guides

Problem 1: Unexpected ¹³C distribution observed in mass spectrometry results.

  • Possible Cause 1: Isotopic scrambling during derivatization.

    • Troubleshooting Step 1: Review your derivatization protocol. High temperatures and prolonged reaction times can promote scrambling. Consider lowering the temperature and reducing the incubation time.

    • Troubleshooting Step 2: Evaluate the derivatization reagents. Some reagents are harsher than others. For silylation, consider using milder reagents or optimizing the catalyst concentration. For example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) requires careful optimization of reaction conditions.[8]

    • Troubleshooting Step 3: Ensure anhydrous conditions. The presence of water can interfere with derivatization reactions and potentially lead to side reactions that cause scrambling.[8]

  • Possible Cause 2: In-source fragmentation or rearrangement in the mass spectrometer.

    • Troubleshooting Step 1: Optimize the ionization source conditions. A high source temperature or excessive ionization energy can induce fragmentation and rearrangement. Try reducing the source temperature and using a softer ionization technique if available.

    • Troubleshooting Step 2: Analyze a known ¹³C-labeled standard under the same conditions to determine if the scrambling is an artifact of the instrument settings.

Problem 2: ¹³C-NMR spectrum shows unexpected peaks or altered chemical shifts.

  • Possible Cause 1: Isotopic scrambling has occurred prior to NMR analysis.

    • Troubleshooting Step 1: Re-evaluate all sample preparation steps, including extraction, purification, and any chemical modifications, for potential causes of scrambling (see Q2).

    • Troubleshooting Step 2: If derivatization was performed, acquire an NMR spectrum of the underivatized ¹³C-cellobiose if possible, to isolate the step where scrambling might be occurring.

  • Possible Cause 2: Presence of impurities or contaminants.

    • Troubleshooting Step 1: Purify the sample using appropriate chromatographic techniques (e.g., HPLC) to remove any contaminants that may be interfering with the NMR spectrum.

    • Troubleshooting Step 2: Run a blank sample with the same solvent and under the same conditions to identify any background signals.

Experimental Protocols

Protocol 1: Minimized-Scrambling Silylation for GC-MS Analysis of ¹³C-Cellobiose

This protocol is designed to minimize the risk of isotopic scrambling during the derivatization of ¹³C-cellobiose for GC-MS analysis.

Materials:

  • D-(+)-Cellobiose-¹³C sample (lyophilized)

  • Anhydrous pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous hexane

  • Heating block or oven

  • GC-MS system

Procedure:

  • Place 50-100 µg of the lyophilized ¹³C-cellobiose sample into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes. Note: Avoid higher temperatures and longer incubation times to minimize potential scrambling.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS. If necessary, the sample can be diluted with anhydrous hexane.

  • GC-MS Analysis: Use a temperature program that allows for good separation of the derivatized cellobiose peaks without excessive heat, which could potentially cause on-column degradation or rearrangement.

Protocol 2: Acetylation of ¹³C-Cellobiose for Isotopic Analysis

Acetylation is another common derivatization method. This protocol uses milder conditions to reduce the risk of scrambling.

Materials:

  • D-(+)-Cellobiose-¹³C sample (lyophilized)

  • Anhydrous pyridine

  • Acetic anhydride

  • Water bath

  • Nitrogen gas stream

  • Ethyl acetate

Procedure:

  • Place 50-100 µg of the lyophilized ¹³C-cellobiose sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.

  • Cap the vial and heat at 80°C for 1 hour in a water bath.

  • Evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen gas.

  • Re-dissolve the acetylated sample in a suitable solvent, such as ethyl acetate, for GC-MS or LC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Conditions and Potential for Isotopic Scrambling

Derivatization MethodReagentsTemperature (°C)Time (min)Potential for Scrambling
Silylation
Standard MethodBSTFA + 1% TMCS, Pyridine70-9060-120Moderate to High
Minimized-ScramblingBSTFA + 1% TMCS, Pyridine6030Low to Moderate
Acetylation
Standard MethodAcetic Anhydride, Pyridine10060Moderate
Milder MethodAcetic Anhydride, Pyridine8060Low

Visualizations

Workflow for ¹³C-Cellobiose Analysis

Troubleshooting Isotopic Scrambling

References

Technical Support Center: D-(+)-Cellobiose-13C Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of D-(+)-Cellobiose-13C from your samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of D-(+)-Cellobiose, where one or more carbon atoms are replaced with the heavy isotope ¹³C. It is an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[1][2][3][4][5] Because it is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization effects and potential degradation or loss during sample preparation.[1][4] This allows for accurate correction of any analyte loss, leading to more reliable and precise quantification.[1]

Q2: I am experiencing low recovery of my this compound internal standard. What are the common causes?

A2: Low recovery of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Inefficient Extraction: The chosen extraction solvent and method may not be optimal for recovering cellobiose from your specific sample matrix.

  • Degradation of the Analyte: Cellobiose can be susceptible to degradation under certain conditions, such as extreme pH or high temperatures.[6][7] Enzymatic degradation by cellulases present in the sample can also be a significant factor.

  • Analyte Loss During Sample Cleanup: Steps like protein precipitation or solid-phase extraction (SPE) can lead to co-precipitation or incomplete elution of the analyte.

  • Instrumental Issues: Problems with the analytical instrument, such as leaks or incorrect settings, can lead to apparent low recovery.

Q3: How can I prevent enzymatic degradation of this compound in my samples?

A3: If your samples (e.g., from soil, plant extracts, or microbial cultures) may contain cellulolytic enzymes, it is crucial to inactivate them immediately upon collection. This can be achieved by:

  • Immediate Freezing: Store samples at -80°C immediately after collection.

  • Solvent Quenching: Add a high concentration of an organic solvent like ethanol or methanol to the sample to denature enzymes.

  • Heat Inactivation: For some samples, a brief heat treatment (e.g., boiling) can denature enzymes, but be cautious as this may also degrade the analyte if not done carefully.

Q4: What are the optimal storage conditions for samples containing this compound?

A4: To ensure the stability of this compound in biological matrices, samples should be stored at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize both chemical and enzymatic degradation.[8] Avoid repeated freeze-thaw cycles, as this can degrade both the analyte and the sample matrix.

Troubleshooting Guides

Issue 1: Low Recovery from Plasma/Serum Samples

Problem: You are observing a weak signal for this compound after extracting it from plasma or serum.

Possible Causes & Solutions:

  • Incomplete Protein Precipitation: Proteins in plasma can interfere with extraction and analysis. If proteins are not completely removed, your analyte may be lost in the protein pellet.

    • Solution: Ensure you are using an adequate volume of precipitation solvent (typically a 3:1 or 4:1 ratio of solvent to plasma). Acetonitrile is a common and effective choice for precipitating plasma proteins.[9] Methanol is also widely used. Experiment with different solvents to find the optimal one for your specific application.

  • Co-precipitation of Analyte: this compound, being a polar molecule, might get trapped within the precipitated protein matrix.

    • Solution: After adding the precipitation solvent, ensure thorough vortexing to create a fine, dispersed precipitate. This maximizes the surface area and can reduce the trapping of the analyte. Consider adjusting the pH of the sample before precipitation, although this should be done with caution as extreme pH can cause degradation.

  • Analyte Adsorption to Labware: Sugars can sometimes adsorb to glass or plastic surfaces.

    • Solution: Use low-retention tubes and pipette tips. Silanizing glassware can also help to reduce adsorption.

Workflow for Protein Precipitation:

cluster_plasma Plasma/Serum Sample Preparation start Start: Plasma/Serum Sample (+ this compound) add_solvent Add Cold Acetonitrile (3:1 v/v) start->add_solvent vortex Vortex Vigorously (e.g., 1-2 minutes) add_solvent->vortex centrifuge Centrifuge at High Speed (e.g., 10,000 x g for 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Discard Protein Pellet centrifuge->pellet analysis Proceed to Analysis (e.g., LC-MS/MS) supernatant->analysis

Caption: Workflow for Protein Precipitation from Plasma/Serum Samples.

Issue 2: Low Recovery from Plant Tissue Samples

Problem: The recovery of this compound from your plant tissue homogenate is inconsistent and lower than expected.

Possible Causes & Solutions:

  • Inefficient Cell Lysis and Extraction: The rigid cell walls of plant tissues can make complete extraction challenging.

    • Solution: Ensure thorough homogenization of the plant tissue. Cryogenic grinding with liquid nitrogen is highly effective. Use a proven extraction solvent for soluble sugars, such as 80% ethanol or a methanol:chloroform:water (MCW) mixture. Multiple extraction steps can significantly improve recovery.

  • Interference from Pigments and Lipids: Compounds like chlorophyll and lipids can interfere with downstream analysis and may trap the analyte.

    • Solution: An MCW extraction followed by phase separation is effective at removing lipids and pigments. The aqueous upper phase will contain the soluble sugars. Alternatively, a chloroform wash of an ethanol extract can also remove these interfering substances.

  • Enzymatic Activity: As mentioned in the FAQs, active enzymes in the plant tissue can degrade cellobiose.

    • Solution: Flash-freeze the tissue in liquid nitrogen immediately after harvesting and keep it frozen until extraction. The extraction solvent (e.g., 80% ethanol) will also help to denature any active enzymes.

Workflow for Soluble Sugar Extraction from Plant Tissue:

cluster_plant Plant Tissue Soluble Sugar Extraction start Start: Frozen Plant Tissue (+ this compound) homogenize Homogenize Tissue (e.g., Cryogenic Grinding) start->homogenize add_solvent Add 80% Ethanol homogenize->add_solvent incubate Incubate (e.g., 80°C for 20 min) add_solvent->incubate centrifuge Centrifuge incubate->centrifuge supernatant1 Collect Supernatant centrifuge->supernatant1 re_extract Re-extract Pellet with 80% Ethanol centrifuge->re_extract pool Pool Supernatants supernatant1->pool centrifuge2 Centrifuge re_extract->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->pool cleanup Optional Cleanup (e.g., Chloroform Wash or SPE) pool->cleanup analysis Proceed to Analysis cleanup->analysis

Caption: Workflow for Soluble Sugar Extraction from Plant Tissues.

Issue 3: Variable Recovery with Solid-Phase Extraction (SPE)

Problem: You are using SPE for sample cleanup, but the recovery of this compound is inconsistent.

Possible Causes & Solutions:

  • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention and premature elution of the analyte.

    • Solution: Always follow the manufacturer's instructions for cartridge conditioning. This typically involves washing with an organic solvent followed by an aqueous solution to ensure the stationary phase is properly solvated.

  • Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

    • Solution: Cellobiose is a polar compound. If using a reversed-phase SPE cartridge (e.g., C18), it will have limited retention. If using a normal-phase or ion-exchange cartridge, ensure your elution solvent has the correct polarity or ionic strength to elute the analyte. You may need to optimize the solvent composition and pH.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during the loading step.

    • Solution: Ensure that the amount of sample loaded does not exceed the binding capacity of the sorbent. If necessary, use a larger cartridge or dilute the sample.

Logical Diagram for SPE Troubleshooting:

start Low/Variable SPE Recovery check_conditioning Is Cartridge Conditioning Correct? start->check_conditioning check_elution Is Elution Solvent Optimal? check_conditioning->check_elution Yes fix_conditioning Action: Follow Manufacturer's Conditioning Protocol check_conditioning->fix_conditioning No check_loading Is Sample Overloading Occurring? check_elution->check_loading Yes fix_elution Action: Optimize Elution Solvent (Polarity, pH, Volume) check_elution->fix_elution No fix_loading Action: Reduce Sample Load or Use Larger Cartridge check_loading->fix_loading Yes success Recovery Improved check_loading->success No fix_conditioning->success fix_elution->success fix_loading->success

Caption: Troubleshooting Logic for Low SPE Recovery.

Quantitative Data on Recovery Methods

The recovery of this compound will vary depending on the sample matrix, extraction method, and cleanup steps. As a stable isotope-labeled internal standard, its primary role is to co-extract with the unlabeled analyte, allowing for accurate correction of any losses. Therefore, achieving 100% recovery is less critical than ensuring the recovery is consistent and that the internal standard accurately reflects the behavior of the native analyte. The following table summarizes expected recovery ranges for different methods based on data for similar analytes.

Sample MatrixMethodKey StepsExpected Recovery Range (%)Reference/Notes
Plasma/Serum Protein PrecipitationAcetonitrile (3:1 v/v), vortex, centrifuge75 - 95Based on general small molecule recovery post-precipitation.[10]
Protein PrecipitationMethanol (3:1 v/v), vortex, centrifuge70 - 90Methanol may co-precipitate some polar analytes more than acetonitrile.
Plant Tissue 80% Ethanol ExtractionHomogenization, heated extraction, centrifugation80 - 95+Multiple extraction steps can increase recovery.
MCW ExtractionHomogenization, phase separation85 - 95+Effective for removing interfering lipids and pigments.
Aqueous Samples Solid-Phase Extraction (SPE)C18 or similar reversed-phase cartridge60 - 90Recovery of polar sugars on reversed-phase can be variable.
Solid-Phase Extraction (SPE)Graphitized Carbon or Amine-based cartridge85 - 98These stationary phases have higher affinity for sugars.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

Objective: To extract this compound from a plasma or serum sample for LC-MS analysis.

Materials:

  • Plasma/serum sample

  • This compound internal standard solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL, low-retention)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike the sample with the desired amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube for analysis. Avoid disturbing the protein pellet.

  • The sample is now ready for LC-MS/MS analysis. If necessary, the supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection.

Protocol 2: Extraction of this compound from Plant Tissue

Objective: To extract soluble sugars, including this compound, from plant tissue.

Materials:

  • Plant tissue sample, flash-frozen in liquid nitrogen

  • This compound internal standard solution

  • 80% Ethanol (v/v in water)

  • Mortar and pestle or cryogenic grinder

  • Microcentrifuge tubes (2 mL, screw-cap)

  • Heater block or water bath

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen plant tissue.

  • Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the frozen powder to a 2 mL screw-cap microcentrifuge tube.

  • Spike the sample with the desired amount of this compound internal standard solution.

  • Add 1.5 mL of 80% ethanol to the tube.

  • Vortex vigorously for 1 minute to mix.

  • Incubate the tube in a heater block or water bath at 80°C for 20 minutes. Vortex briefly every 5-10 minutes.

  • Allow the sample to cool to room temperature, then centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • To maximize recovery, perform a second extraction: add another 1 mL of 80% ethanol to the pellet, vortex, and centrifuge again.

  • Combine the supernatants from both extractions.

  • For cleaner samples, the pooled supernatant can be passed through a 0.22 µm syringe filter before analysis. The sample is now ready for analysis.

References

D-(+)-Cellobiose-13C stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of D-(+)-Cellobiose-13C.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Proper storage is critical for maintaining the integrity of this compound. Storage conditions depend on the form of the compound (solid powder vs. in solvent).

  • Solid Form: As a powder, the compound is most stable. For long-term storage (up to 3 years), it is recommended to store it at -20°C.[1] For shorter periods (up to 2 years), 4°C is acceptable.[1] The container should be tightly sealed and protected from moisture and light.[2][3][4]

  • In Solvent: Solutions are significantly less stable. For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][5] It is advisable to prepare fresh solutions for experiments whenever possible.

Q2: What are the primary degradation pathways for this compound?

A2: The isotopic 13C label does not alter the chemical reactivity of the molecule. Therefore, its degradation pathways are identical to those of unlabeled cellobiose. The two main pathways are:

  • Hydrolysis: This is the most common degradation pathway, where the β-1,4-glycosidic bond is cleaved, yielding two molecules of D-glucose-13C. This can be catalyzed by:

    • Acids: The rate of hydrolysis is proportional to the acid concentration, particularly between pH 2 and 3.[6]

    • Enzymes: β-glucosidases or cellulase systems can efficiently hydrolyze cellobiose.[7][8] The accumulation of the product, glucose, can sometimes inhibit enzyme activity.[7]

    • Heat (Hydrothermal conditions): High temperatures, especially in aqueous solutions, can induce hydrolysis even without a catalyst.[6]

  • Maillard Reaction: In the presence of amino acids and heat, this compound, as a reducing sugar, can undergo the Maillard reaction. This non-enzymatic browning reaction leads to the formation of a complex mixture of molecules, including melanoidins, which can interfere with experimental results.[9][10][11]

Q3: I see unexpected peaks in my NMR or LC-MS analysis. What could be the cause?

A3: Unexpected peaks are often indicative of degradation or contamination.

  • Degradation Products: The most likely degradation product is D-glucose-13C from hydrolysis. Depending on the severity of the conditions, further degradation of glucose can occur, leading to compounds like 5-hydroxymethylfurfural (5-HMF).[6]

  • Anomeric Forms: In solution, this compound exists as a mixture of α and β anomers at the reducing end. This equilibrium results in distinct sets of peaks in high-resolution NMR spectra and is normal.[12]

  • Contamination: Ensure that solvents are pure and that no enzymatic (e.g., microbial) or chemical contaminants have been introduced during sample preparation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low signal intensity or apparent loss of compound. Degradation due to improper storage or harsh experimental conditions (e.g., high heat, strong acid/base).1. Verify storage conditions (temperature, moisture, light protection). 2. Run a fresh sample from a properly stored stock. 3. Analyze experimental conditions for factors that promote hydrolysis (pH, temperature).[6][13]
Appearance of new peaks consistent with D-glucose-13C. Hydrolysis of the glycosidic bond.1. Minimize exposure to acidic conditions or high temperatures. 2. If using biological media, check for endogenous β-glucosidase activity. 3. Use freshly prepared solutions for your experiments.[1][5]
Sample solution has turned yellow or brown, especially after heating. Maillard reaction, likely due to the presence of amino acids (e.g., from buffers like Tris or culture media).[9][11]1. Avoid heating this compound in the presence of amine-containing compounds. 2. If heating is necessary, consider using a buffer system free of primary or secondary amines (e.g., phosphate, HEPES).
Inconsistent results between experimental replicates. Variable degradation due to differences in sample handling time, temperature exposure, or solution age.1. Standardize all experimental protocols, ensuring consistent timing and temperature for all samples. 2. Prepare a master mix of reagents to add to all samples simultaneously. 3. Use solutions prepared from the same stock on the same day.

Quantitative Data on Degradation

The following tables summarize conditions from studies on unlabeled cellobiose, which are directly applicable to the chemical stability of this compound.

Table 1: Acid-Catalyzed Hydrolysis of Cellobiose

Catalyst Temperature (°C) Pressure (bar) Key Finding
Sulfuric Acid (pH 2-3)Not specifiedNot specifiedHydrolysis rate is directly proportional to acid concentration. Activation energy of 133 kJ/mol.[6]
Sulfonated Activated Carbon20025Catalysts were stable under flow conditions, showing moderate cellobiose conversion but high glucose selectivity.[14]
Polycarboxylic Acids170Not specifiedMaleic acid showed the highest catalytic activity with a turnover frequency (TOF) of 29.5 h⁻¹.[13]

Table 2: Enzymatic Hydrolysis of Cellobiose

Enzyme Source Key Observation
Trichoderma reesei & Aspergillus nigerThe combination of cellobiase from both organisms was necessary for complete conversion. Competitive glucose inhibition was observed.[7]
Cellobiose PhosphorylaseRepresents an alternative, potentially more efficient pathway for cellobiose degradation compared to β-glucosidase.[8]

Experimental Protocols

Protocol: Monitoring Acid-Catalyzed Hydrolysis of this compound

This protocol provides a method to assess the stability of this compound under acidic conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

    • Prepare a dilute acid solution (e.g., 0.1 M HCl or H₂SO₄).

  • Experimental Setup:

    • In a series of reaction vials, add a known volume of the this compound stock solution.

    • Add the acid solution to achieve the desired final pH (e.g., pH 2, 3, 4).

    • Include a control sample with deionized water instead of acid (pH ~7).

  • Incubation:

    • Place the vials in a water bath or incubator at a controlled temperature (e.g., 80°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), remove one aliquot from each condition.

  • Sample Quenching and Analysis:

    • Immediately neutralize the reaction by adding a base (e.g., NaOH) to stop further hydrolysis.

    • Analyze the samples using a suitable method like LC-MS or NMR to quantify the remaining this compound and the appearance of D-glucose-13C.

  • Data Interpretation:

    • Plot the concentration of this compound versus time for each pH condition to determine the rate of degradation.

Visualizations

Cellobiose This compound Hydrolysis Hydrolysis (Acid, Heat, Enzyme) Cellobiose->Hydrolysis Maillard Maillard Reaction (+ Amino Acids, Heat) Cellobiose->Maillard Glucose 2x D-Glucose-13C Hydrolysis->Glucose FurtherDecomp Further Degradation (e.g., to 5-HMF) Glucose->FurtherDecomp Harsh Conditions Products Melanoidins & Other Products Maillard->Products

Caption: Primary degradation pathways for this compound.

start Unexpected Result in Experiment (e.g., new peaks) check_storage Review Storage Conditions: - Temperature (-20°C solid, -80°C solution)? - Dry & protected from light? start->check_storage Step 1: Check Handling check_exp Analyze Experimental Protocol: - High temperatures? - Extreme pH? - Amine buffers present? start->check_exp Step 2: Check Method rerun Action: Use fresh sample from properly stored stock. Control experimental conditions. check_storage->rerun hydrolysis Likely Cause: Hydrolysis check_exp->hydrolysis If pH/Temp issue maillard Likely Cause: Maillard Reaction check_exp->maillard If Amine/Heat issue hydrolysis->rerun maillard->rerun

Caption: Troubleshooting workflow for unexpected experimental results.

prep 1. Prepare this compound Solution aliquot 2. Aliquot into Test Condition Vials (e.g., different pH, Temp) prep->aliquot incubate 3. Incubate for a Defined Time Course aliquot->incubate quench 4. Stop Reaction at Time Points (e.g., neutralize pH) incubate->quench analyze 5. Analyze Samples (LC-MS, NMR) quench->analyze interpret 6. Quantify Reactant & Products Determine Degradation Rate analyze->interpret

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Matrix Effects in Mass Spectrometry of D-(+)-Cellobiose-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of D-(+)-Cellobiose-13C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in mass spectrometry refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] For this compound, which is often used as an internal standard, matrix effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] This can significantly impact the accuracy and reproducibility of quantitative analyses.[2] The most common manifestation is ion suppression, particularly in electrospray ionization (ESI).[1][4]

Q2: Why is this compound used as an internal standard if it's also susceptible to matrix effects?

A2: Isotopically labeled internal standards (IS), such as this compound, are considered the gold standard for mitigating matrix effects.[2][5] Because the labeled standard is chemically identical to the unlabeled analyte, it is assumed to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be normalized, leading to more accurate quantification.[6]

Q3: How can I determine if my this compound signal is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike experiment.[3][7] This involves comparing the signal response of this compound in a clean solvent to its response when spiked into a blank sample matrix that has already undergone the extraction procedure. A lower signal in the matrix indicates ion suppression, while a higher signal suggests ion enhancement. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where suppression or enhancement occurs.[2][7][8]

Q4: What are the primary sources of matrix effects in biological samples when analyzing carbohydrates like cellobiose?

A4: In biological matrices such as plasma, urine, or tissue extracts, the primary sources of matrix effects are salts, phospholipids, proteins, and other endogenous metabolites that can co-elute with this compound.[3] These components can compete with the analyte for ionization in the mass spectrometer's source, leading to altered signal intensity.[4][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound signal across different samples Variable matrix effects between samples.- Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[2][4] - Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from the regions of significant ion suppression.[8][9]
Consistently low signal intensity (ion suppression) for this compound Co-elution with highly abundant, easily ionizable matrix components (e.g., salts, phospholipids).- Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[4] - Change Ionization Mode: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[4][9] If possible, switching from positive to negative ionization mode (or vice-versa) might also help, as fewer compounds may ionize in the chosen polarity.[4][9]
Unexpectedly high signal intensity (ion enhancement) for this compound Co-eluting compounds may improve the ionization efficiency of this compound.- Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for consistent ion enhancement.[10] - Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects by creating a calibration curve within each sample.[2][7]
Inconsistent internal standard (this compound) to analyte ratio The matrix effect is not identical for the analyte and the internal standard, possibly due to slight differences in retention time or the presence of an isobaric interference.- Isotope-Labeled Internal Standard Purity Check: Ensure the purity of the this compound standard. - High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to check for and resolve any isobaric interferences.

Quantitative Data Summary

The following tables provide hypothetical but representative data illustrating the impact of matrix effects on the analysis of this compound and the effectiveness of mitigation strategies.

Table 1: Assessment of Matrix Effect on this compound Signal

Sample Type Mean Peak Area (n=5) Matrix Effect (%) Interpretation
This compound in Solvent1,250,000100%Reference
This compound in Plasma Extract625,00050%Significant Ion Suppression
This compound in Urine Extract937,50075%Moderate Ion Suppression
This compound in Protein-Precipitated Serum437,50035%Severe Ion Suppression

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Table 2: Comparison of Quantitation Strategies for Unlabeled Cellobiose using this compound as Internal Standard

Quantitation Method Nominal Concentration (ng/mL) Calculated Concentration (ng/mL) Accuracy (%)
External Calibration (in solvent)5098.5197%
Matrix-Matched Calibration5052.1104.2%
Internal Standard Calibration5049.298.4%

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects

  • Prepare Blank Matrix Samples: Extract at least three different lots of the blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol.

  • Prepare Spiked Samples:

    • Set A (Matrix): Spike the extracted blank matrix with this compound at a known concentration.

    • Set B (Solvent): Prepare a solution of this compound in the final reconstitution solvent at the same concentration as Set A.

  • LC-MS Analysis: Analyze both sets of samples using the developed LC-MS method.

  • Calculate Matrix Effect:

    • Calculate the mean peak area for this compound in both Set A and Set B.

    • Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100.

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Matrix Effects

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is protein_precipitation Protein Precipitation / Lysis add_is->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_ms LC-MS/MS Analysis data_processing Data Processing (Analyte/IS Ratio) lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for sample preparation and analysis.

troubleshooting_logic start Inconsistent/Inaccurate Results check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect ion_suppression Ion Suppression Detected check_matrix_effect->ion_suppression Yes ion_enhancement Ion Enhancement Detected check_matrix_effect->ion_enhancement Yes (Enhancement) no_effect No Significant Effect check_matrix_effect->no_effect No optimize_cleanup Optimize Sample Cleanup (SPE, LLE) ion_suppression->optimize_cleanup adjust_chromatography Adjust Chromatography ion_suppression->adjust_chromatography dilute_sample Dilute Sample ion_suppression->dilute_sample matrix_matched_cal Use Matrix-Matched Calibrants ion_enhancement->matrix_matched_cal check_other Investigate Other Sources of Error no_effect->check_other optimize_cleanup->check_matrix_effect adjust_chromatography->check_matrix_effect dilute_sample->check_matrix_effect matrix_matched_cal->check_matrix_effect

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Correcting for Background 13C Abundance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals accurately correct for the natural abundance of ¹³C in stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is natural ¹³C abundance and why is it necessary to correct for it?

A: Carbon has two stable isotopes: ¹²C (approximately 98.93% abundance) and ¹³C (approximately 1.07% abundance)[1]. This means that in any biological sample, a small fraction of carbon atoms are naturally ¹³C. When you perform a stable isotope tracing experiment using a ¹³C-labeled substrate, the mass isotopomer distributions (MIDs) of your metabolites of interest will be a mixture of ¹³C derived from your tracer and the naturally occurring ¹³C[2].

Q2: What are the natural abundances of other isotopes I should be aware of?

A: Besides ¹³C, other elements commonly found in biological molecules and derivatization agents also have stable isotopes that can interfere with mass spectrometry analysis. It is important to consider their natural abundances, especially when using high-resolution mass spectrometry.

ElementIsotopeMolar Mass ( g/mol )Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Silicon²⁸Si27.97692792.2297
²⁹Si28.9764954.6832
³⁰Si29.9737703.0872
Sulfur³²S31.97207194.93
³³S32.9714580.76
³⁴S33.9678674.29
³⁶S35.9670810.02

Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements (1997)[1].

Q3: How does the correction for natural abundance work?

A: The most common method involves using a correction matrix. This mathematical approach calculates the theoretical mass isotopomer distribution for a given metabolite based on its elemental composition and the known natural abundances of its constituent isotopes[5]. The measured (observed) MID is then mathematically corrected to remove the contribution of these naturally occurring isotopes, yielding the true enrichment from the ¹³C tracer. Several software packages, such as IsoCorrectoR and PolyMID, can perform these corrections[3][5][6].

Q4: What is tracer impurity and how does it affect my results?

A: Commercially available ¹³C-labeled tracers are not 100% pure. For example, a [U-¹³C₆]-glucose tracer might contain a small percentage of molecules that are not fully labeled with ¹³C. This impurity can lead to an underestimation of the true isotopic enrichment if not accounted for[3][5]. It is recommended to verify the isotopic purity of your tracer, for instance by analyzing it with NMR or mass spectrometry, and incorporate this information into the correction algorithm[7]. Many correction software programs have options to include tracer purity for more accurate results[2][3][6].

Troubleshooting Guide

Problem 1: My corrected data shows negative enrichment for some isotopologues.

  • Possible Cause 1: Incorrect background subtraction. If the unlabeled control sample has a higher signal for a particular mass isotopologue than the labeled sample, this can result in negative values after correction. This could be due to analytical variability or a contaminated blank.

  • Solution 1: Re-run the unlabeled control and the affected samples if possible. Ensure that the blank subtraction is performed correctly and that the control is representative of the unlabeled biological system. Some software offers options to handle negative values by setting them to zero and renormalizing the remaining data[8].

  • Possible Cause 2: Low signal-to-noise ratio. For metabolites with very low abundance, the signal for some isotopologues may be close to the noise level of the instrument. This can lead to inaccurate measurements and the appearance of negative enrichment after correction.

  • Solution 2: Increase the amount of sample injected or concentrate the sample if possible. Optimize the mass spectrometer settings for better sensitivity.

  • Possible Cause 3: Overcorrection. The correction algorithm might over-subtract the natural abundance contribution, especially if the elemental composition used for the correction matrix is incorrect (e.g., not accounting for derivatization agents).

  • Solution 3: Double-check the molecular formula used in the correction software, ensuring it includes all atoms from the metabolite and any derivatization agents.

Problem 2: The peaks for my metabolite of interest are saturated in the mass spectrometer.

  • Possible Cause: The concentration of the metabolite in the sample is too high for the detector's linear range. Saturated peaks lead to inaccurate quantification and distorted isotopic ratios[9][10].

  • Solution: Dilute the sample and re-inject it. If dilution is not feasible, some advanced data processing software can correct for saturation by using the unsaturated isotopic peaks (e.g., the M+2 or M+3 peak) to extrapolate the true intensity of the saturated monoisotopic peak (M+0)[9]. Deliberately detuning the mass spectrometer to reduce signal intensity can also be a strategy to avoid saturation for highly abundant metabolites[10].

Problem 3: My results are not reproducible between different batches of experiments.

  • Possible Cause 1: Inconsistent experimental conditions. Variations in cell culture conditions, labeling time, or sample preparation can significantly impact metabolic fluxes and labeling patterns.

  • Solution 1: Standardize all experimental protocols, including cell seeding density, media composition, incubation times, and metabolite extraction procedures.

  • Possible Cause 2: Variability in derivatization. For GC-MS analysis, the derivatization step can be a major source of variability. Incomplete or inconsistent derivatization will affect the measured isotopologue distributions.

  • Solution 2: Ensure that the derivatization reagents are fresh and that the reaction is carried out under controlled conditions (e.g., temperature and time). Using an internal standard can help to monitor the efficiency of the derivatization process.

Experimental Protocols

Protocol: Metabolite Extraction and Derivatization for GC-MS Analysis

This protocol provides a general workflow for quenching metabolism, extracting metabolites, and derivatizing them for GC-MS analysis.

  • Quenching Metabolism:

    • Rapidly aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or saline solution to remove any remaining extracellular tracer.

    • Instantly add a quenching solution, typically a cold solvent mixture like acetonitrile:methanol:water (40:40:20 v/v/v) at -20°C, to the cells to halt all enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

    • Perform sequential solvent extractions to ensure complete recovery of a wide range of metabolites. A common two-step extraction involves an initial extraction with acetonitrile:isopropanol:water followed by a second extraction with acetonitrile:water[11].

    • Pool the extracts and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Drying:

    • Completely dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). Ensure the temperature is kept low (e.g., 4°C) to prevent degradation of heat-labile metabolites.

  • Derivatization:

    • This two-step process makes the metabolites volatile for GC-MS analysis.

    • Step 1: Methoxyamination: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. This step protects carbonyl groups. Incubate with shaking at a controlled temperature (e.g., 55-60°C) for 60 minutes.

    • Step 2: Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). This step replaces active hydrogens with a trimethylsilyl (TMS) group. Incubate at a controlled temperature (e.g., 60°C) for 60 minutes.

    • After derivatization, transfer the sample to a GC-MS autosampler vial for analysis.

Visualizations

Workflow for ¹³C Natural Abundance Correction

CorrectionWorkflow cluster_experiment Experimental cluster_data_processing Data Processing cluster_analysis Analysis A 1. Sample Preparation (with ¹³C Tracer) B 2. Mass Spectrometry (e.g., GC-MS, LC-MS) A->B C 3. Raw Data Acquisition (Mass Isotopomer Distribution) B->C D 4. Natural Abundance Correction Algorithm C->D E 5. Tracer Impurity Correction D->E F 6. Corrected Data (True Enrichment) E->F E->F G 7. Metabolic Flux Analysis F->G

Caption: General workflow for a ¹³C stable isotope tracing experiment.

Logical Flow of the Correction Algorithm

CorrectionAlgorithm start Start measured_mid Measured MID (Observed Data) start->measured_mid apply_correction Apply Correction (Matrix Inversion) measured_mid->apply_correction elemental_comp Elemental Composition (Metabolite + Derivatization) correction_matrix Construct Correction Matrix elemental_comp->correction_matrix isotope_abund Natural Isotope Abundances isotope_abund->correction_matrix correction_matrix->apply_correction corrected_mid Corrected MID (Tracer Enrichment) apply_correction->corrected_mid end End corrected_mid->end

Caption: Logical steps involved in the matrix-based correction algorithm.

References

Technical Support Center: Optimizing Enzymatic Assays with D-(+)-Cellobiose-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their enzymatic assays using D-(+)-Cellobiose-13C.

Troubleshooting Guides

Issue: Inconsistent or No Enzyme Activity Detected

Possible Cause Recommended Solution
Improper Reagent Handling Ensure all kit components, including the this compound substrate and enzyme, are thawed completely and mixed gently before use. Avoid repeated freeze-thaw cycles. Prepare reaction mixes fresh before each experiment.[1]
Incorrect Assay Conditions Verify that the assay buffer is at the optimal pH and temperature for the specific enzyme being used.[2][3] Most cellulase assays are performed at a pH between 4.5 and 5.0 and temperatures ranging from 37°C to 60°C.[4][5]
Enzyme Concentration The amount of enzyme used can significantly affect the reaction rate and yield. Optimize the enzyme concentration to ensure it is within the linear range of the assay.[6]
Presence of Inhibitors Samples may contain substances that interfere with the enzymatic reaction. Known inhibitors for some cellulases include ethanol, cellobiose (product inhibition), EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[1][7] Consider sample purification or dilution to minimize their effects.

Issue: Unexpected Mass Spectrometry (MS) Results

Possible Cause Recommended Solution
Low Isotopic Enrichment The level of 13C incorporation in the substrate may be lower than expected. Verify the isotopic enrichment of your this compound stock using mass spectrometry.[8][9] Incomplete labeling can lead to a mixed population of labeled and unlabeled products.
Incorrect Mass-to-Charge (m/z) Peaks Ensure the mass spectrometer is properly calibrated. Account for the mass shift due to the 13C label when predicting the m/z of your expected products (glucose-13C6 and glucose-13C6). The natural abundance of 13C is approximately 1.1%.[10]
Contamination Unlabeled cellobiose or glucose contamination in the sample or reagents can lead to the detection of unlabeled products. Run a blank reaction without the enzyme to check for background contamination.
Sample Preparation Issues Incomplete reaction quenching can lead to continued enzymatic activity and a broader distribution of product masses. Ensure the quenching step (e.g., heating, addition of acid) is effective.[9]

Frequently Asked Questions (FAQs)

1. What is the purpose of using this compound in my enzymatic assay?

This compound is an isotopically labeled substrate used to trace the metabolic fate of cellobiose in an enzymatic reaction.[11] The 13C label allows for the differentiation of reaction products from other carbon-containing molecules in the sample, which is particularly useful for studies involving complex biological matrices.[8] It enables precise quantification of enzyme activity and the study of metabolic pathways using techniques like mass spectrometry and NMR.[9]

2. How will the 13C label affect the kinetic parameters (Km and Vmax) of my enzyme?

In most cases, the effect of a 13C label on the kinetic parameters of an enzyme is minimal. However, in some instances, a kinetic isotope effect (KIE) may be observed.[1] A KIE occurs when the isotopic substitution affects the rate of bond breaking or formation in the rate-limiting step of the reaction.[5] If a significant KIE is present, you may observe a slight decrease in the Vmax of the enzyme with the 13C-labeled substrate compared to the unlabeled substrate. It is advisable to determine the kinetic parameters for both the labeled and unlabeled substrates to assess for any potential KIE.

3. What are the expected products of a cellulase-catalyzed reaction with this compound?

Cellulases, specifically β-glucosidases, hydrolyze the β-1,4-glycosidic bond in cellobiose to produce two molecules of glucose.[3] When using this compound (assuming uniform labeling), the expected products are two molecules of 13C-labeled glucose (glucose-13C6).

4. How can I quantify the products of my enzymatic assay with this compound?

The most common methods for quantifying the 13C-labeled products are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][12] LC-MS allows for the separation and sensitive detection of the labeled glucose, while NMR can provide detailed structural information and quantification.[9][13] Amperometric biosensors that can detect cellobiose and glucose in real-time have also been developed.[14][15]

Quantitative Data Summary

Table 1: Typical Kinetic Parameters for Cellulases with Cellobiose

EnzymeSubstrateKm (µM)Vmax (U/mL)Reference
Trichoderma viride cellulaseCarboxymethyl cellulose68148[16]
Aspergillus niger cellulase4-Nitrophenyl-β-D-glucopyranoside~216Not specified[17]
Cellobiohydrolase (Cel7A) VariantsCrystalline CelluloseVariesVaries[4]

Note: These values are for unlabeled substrates and may vary with this compound depending on the presence of a kinetic isotope effect.

Table 2: Expected Isotopic Enrichment

Labeled Substrate SourceExpected 13C Enrichment
Commercially Synthesized this compound>98%
Biosynthesized 13C-labeled cellulose~95-98%

Note: It is always recommended to verify the isotopic enrichment of your specific substrate lot via mass spectrometry.[9][10]

Experimental Protocols

Protocol 1: General Enzymatic Assay using this compound and LC-MS Analysis

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Prepare a stock solution of the cellulase enzyme in the same buffer.

    • Prepare a series of dilutions of the this compound stock solution to generate a standard curve.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the assay buffer, this compound substrate, and any other necessary co-factors.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the reaction for a specific time period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by a suitable method, such as heating at 95-100°C for 10 minutes or adding a quenching solution (e.g., 1% formic acid).[18]

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject the sample onto an appropriate HPLC column for separation of cellobiose and glucose (e.g., an Aminex HPX-87P column).[19][20]

    • Use a mass spectrometer to detect and quantify the 13C-labeled glucose product based on its specific m/z ratio.

    • Generate a standard curve using the prepared dilutions of this compound to quantify the amount of product formed.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_setup Reaction Setup (Buffer + Substrate) reagent_prep->reaction_setup std_curve Standard Curve Preparation data_analysis Data Analysis & Quantification std_curve->data_analysis pre_incubation Pre-incubation reaction_setup->pre_incubation add_enzyme Add Enzyme pre_incubation->add_enzyme incubation Incubation add_enzyme->incubation quenching Reaction Quenching incubation->quenching sample_prep_ms Sample Preparation for MS quenching->sample_prep_ms lc_ms LC-MS Analysis sample_prep_ms->lc_ms lc_ms->data_analysis

Caption: Workflow for an enzymatic assay with this compound.

KIE E_S_light E + S (light) TS_light Transition State (light) E_S_light->TS_light k_light E_S_heavy E + S (heavy) E_P_light E + P (light) TS_light->E_P_light TS_heavy Transition State (heavy) E_P_heavy E + P (heavy) E_S_heavy->TS_heavy k_heavy TS_heavy->E_P_heavy conclusion If k_light > k_heavy, a normal KIE is observed. This indicates the isotopic substitution affects the reaction rate.

Caption: Illustration of the Kinetic Isotope Effect (KIE).

MS_Troubleshooting cluster_solutions Potential Solutions start Unexpected MS Results check_cal Check Mass Spec Calibration start->check_cal check_enrich Verify Substrate Isotopic Enrichment start->check_enrich run_blank Run Blank Reaction (No Enzyme) start->run_blank check_quench Verify Reaction Quenching Efficiency start->check_quench recalibrate Recalibrate Mass Spectrometer check_cal->recalibrate new_substrate Use a New Batch of Labeled Substrate check_enrich->new_substrate purify_reagents Purify Reagents or Use New Stock run_blank->purify_reagents optimize_quench Optimize Quenching Protocol check_quench->optimize_quench

Caption: Troubleshooting workflow for unexpected MS results.

References

Challenges in quantifying D-(+)-Cellobiose-13C in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of D-(+)-Cellobiose-13C in complex biological and environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex mixtures?

A1: The primary challenges stem from the inherent complexity of biological and environmental samples. These include:

  • Matrix Effects: Co-eluting endogenous compounds can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Poor Chromatographic Resolution: The presence of numerous other sugars and structurally similar compounds can make it difficult to achieve baseline separation of this compound from other components.[3]

  • Low Sensitivity: Sugars and their derivatives often exhibit poor ionization efficiency, making it difficult to achieve low detection limits, especially for low-abundance analytes.[3]

  • Sample Preparation Inefficiencies: Recovering this compound efficiently and cleanly from complex matrices like tissue, bio-fluids, or fermentation broths is a significant hurdle.[4]

  • Isobaric Interferences: Other compounds in the matrix may have the same nominal mass as this compound, potentially leading to erroneously high measurements.

Q2: Which analytical technique is best suited for this compound quantification?

A2: The choice of technique depends on the specific research goals, sample matrix, and required sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique due to its high specificity, sensitivity, and throughput.[1][2] It is particularly effective for analyzing liquid samples and complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it typically requires derivatization of the sugar to make it volatile.[5][6] This method can offer excellent chromatographic separation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS-based methods, ¹³C NMR is invaluable for structural confirmation and for tracking the position of the ¹³C label within the molecule, which is crucial for metabolic flux analysis.[7]

Q3: How can I detect and mitigate matrix effects in my LC-MS analysis?

A3: Matrix effects occur when co-eluting substances interfere with the ionization of the target analyte.[1] A simple method to detect matrix effects is by calculating recovery; a recovery value significantly different from 100% indicates the presence of matrix effects.[1] To mitigate them, consider the following strategies:

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of the analyte (if available and different from the ¹³C label being quantified) is the most recognized technique to correct for matrix effects.[1]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample matrix to create a calibration curve within the matrix itself, thereby compensating for its effects.[1]

  • Effective Sample Cleanup: Implementing robust sample preparation protocols, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove many interfering compounds.[3][4]

  • Chromatographic Separation: Optimizing the HPLC method to better separate the analyte from matrix components can significantly reduce interference.[3]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Suboptimal mobile phase pH.2. Column contamination or degradation.3. Inappropriate column chemistry for sugar analysis.1. Adjust mobile phase pH; sugars are often analyzed under neutral or slightly acidic conditions.2. Use a guard column and flush the analytical column regularly.3. Employ a column designed for carbohydrate analysis, such as an Aminex or HILIC column.[3][8]
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of cellobiose.2. Significant ion suppression from the matrix.[1]3. Low analyte concentration.1. Optimize MS source parameters (e.g., spray voltage, gas flows).2. Consider chemical derivatization (e.g., reductive amination) to improve ionization efficiency.[3]3. Implement a sample concentration step (e.g., evaporation, SPE).[4]
High Variability in Replicate Injections 1. Inconsistent sample preparation.2. Severe and variable matrix effects.[9]3. Instrument instability.1. Standardize the sample preparation workflow; consider automation if possible.2. Use a stable isotope-labeled internal standard to correct for variability.[1]3. Perform system suitability tests to ensure the instrument is performing correctly.
Non-linear Calibration Curve 1. Detector saturation at high concentrations.2. Uncorrected matrix effects that vary with concentration.3. Analyte degradation.1. Extend the calibration range or dilute samples to fall within the linear range.2. Use the standard addition method or matrix-matched calibrants.[10]3. Ensure sample stability by controlling temperature and pH.
Unexpected Peaks in Chromatogram 1. Contamination from solvents, glassware, or sample handling.2. Presence of isomers or degradation products.3. Isobaric interference from other matrix components.1. Analyze solvent blanks to identify sources of contamination.2. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the peak of interest.[11]3. Improve chromatographic separation to resolve interfering peaks.

Data Presentation

Table 1: Performance of a Validated UHPLC Method for Sugar Quantification in Cocoa Matrices.[10]

AnalyteConcentration Range (mg/L)Regression Coefficient (R²)Recovery in Fermented Cocoa (%)Recovery in Dried Cocoa (%)
Fructose0.1–400.999177.8–12079.6–117.7
Glucose0.1–400.999377.8–12079.6–117.7
Sucrose0.1–400.999277.8–12079.6–117.7
Mannitol0.1–400.999577.8–12079.6–117.7
Maltose0.1–700.999477.8–12079.6–117.7

Table 2: Performance Characteristics of Amperometric Biosensors for Cellobiose and Glucose.[12][13]

BiosensorParameterValue (without membrane)Value (with membrane, in corncob matrix)
Cellobiose Linear Detection RangeUp to 100 µMUp to 1 mM
Sensitivity2.39 nA µM⁻¹0.48 nA µM⁻¹
Detection Limit (S/N=3)2.55 µMNot Reported
Glucose Linear Detection RangeNot ReportedUp to 3 mM
SensitivityNot Reported0.094 nA µM⁻¹
Detection Limit (S/N=3)0.65 µMNot Reported

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Sugars

This protocol is a generalized procedure based on common practices for analyzing sugars in complex mixtures.[2][8]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: An Aminex HPX-87P column (300 mm × 7.8 mm) is often used for sugar analysis.[8]

  • Mobile Phase:

    • Mobile Phase A: Methanol/Water/Acetic Acid (10:89:1, v/v/v) with 5 mM ammonium acetate.[2]

    • Mobile Phase B: Methanol/Water/Acetic Acid (97:2:1, v/v/v) with 5 mM ammonium acetate.[2]

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Over 9 minutes, increase linearly to 100% Mobile Phase B.

    • Hold for 4 minutes.

    • Return to 100% A and re-equilibrate for 3.5 minutes.[2]

  • Flow Rate: 0.6 - 1.0 mL/min.[2][8]

  • Injection Volume: 5-10 µL.[2][8]

  • Mass Spectrometry:

    • Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • Operate in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.

    • Optimize precursor and product ions for this compound.

Protocol 2: Sample Preparation via Cellulose Extraction (Jayme-Wise Method)

This method is used to isolate cellulose from lignocellulosic biomass, which can then be hydrolyzed to analyze cellobiose.[14][15]

  • Dewaxing: Extract the milled, dried sample material with a nonpolar solvent (e.g., toluene/ethanol mixture) using a Soxhlet extractor to remove lipids and waxes.

  • Holocellulose Isolation: Treat the dewaxed material with sodium hypochlorite (NaClO₂) in an acidic solution (e.g., acetic acid) to remove lignin. This step isolates holocellulose (cellulose + hemicellulose).

  • Alpha-Cellulose Isolation: Treat the holocellulose with a strong base (e.g., 17.5% NaOH) to remove hemicelluloses, leaving the purified α-cellulose.

  • Washing and Drying: Wash the resulting cellulose residue thoroughly with deionized water until the pH is neutral, then dry completely before further analysis.

Visualizations

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Biomass, Biofluid) Extraction Extraction / Lysis Sample->Extraction Cleanup Cleanup (SPE / LLE) Extraction->Cleanup Deriv Derivatization (Optional) Cleanup->Deriv LC LC Separation Deriv->LC Inject MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Acquire Data Quant Quantification Integration->Quant Report Final Report Quant->Report

Caption: General workflow for quantifying this compound using LC-MS/MS.

Matrix_Effects_Troubleshooting Start Inaccurate or Irreproducible Quantification Results CheckRecovery Perform Post-Extraction Spike Experiment. Is Recovery 85-115%? Start->CheckRecovery NoMatrix Matrix Effects are Unlikely. Investigate Other Causes (e.g., Sample Prep, Instrument) CheckRecovery->NoMatrix Yes MatrixSuspected Matrix Effects Suspected. (Suppression or Enhancement) CheckRecovery->MatrixSuspected No ChooseMethod Select Mitigation Strategy MatrixSuspected->ChooseMethod Method1 Implement Better Sample Cleanup (SPE/LLE) ChooseMethod->Method1 Method2 Optimize Chromatographic Separation ChooseMethod->Method2 Method3 Use Matrix-Matched Calibrants or Standard Addition ChooseMethod->Method3 Method4 Use a Stable Isotope-Labeled Internal Standard (Best Practice) ChooseMethod->Method4

Caption: A decision-making diagram for troubleshooting matrix effects.

Sample_Prep_Workflow Start Start: Complex Sample (e.g., Plant Tissue) Homogenize Homogenization / Milling Start->Homogenize Extract Solvent Extraction (e.g., Jayme-Wise Method) Homogenize->Extract Filter Filtration / Centrifugation to remove solids Extract->Filter Hydrolysis Enzymatic or Acid Hydrolysis (if analyzing cellulose) Filter->Hydrolysis Optional Step Cleanup Solid-Phase Extraction (SPE) to remove interferences Filter->Cleanup Hydrolysis->Cleanup Final Final Extract for LC-MS Analysis Cleanup->Final

Caption: A typical sample preparation workflow for cellobiose analysis from solid matrices.

References

Validation & Comparative

A Comparative Guide to D-(+)-Cellobiose-13C and Other Labeled Sugars for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways. This guide provides a comprehensive comparison of D-(+)-Cellobiose-13C with other commonly used labeled sugars, offering insights into their respective applications, performance, and the experimental designs for which they are best suited. The information presented herein is supported by experimental data and detailed methodologies to aid in your research endeavors.

Introduction to Labeled Sugars in Metabolic Research

Stable isotope-labeled sugars, particularly those enriched with Carbon-13 (¹³C), are indispensable tools in metabolic flux analysis (MFA). By introducing these tracers into biological systems, researchers can track the journey of carbon atoms through various metabolic pathways, providing a quantitative understanding of cellular metabolism. The choice of labeled sugar significantly impacts the quality and resolution of the data obtained. This guide focuses on the unique characteristics of D-(+)-Cellobiose-¹³C and compares it with widely used alternatives like ¹³C-labeled glucose.

Core Comparison: D-(+)-Cellobiose-¹³C vs. ¹³C-Labeled Glucose

The fundamental difference between D-(+)-Cellobiose-¹³C and ¹³C-labeled glucose lies in their uptake and initial metabolism in mammalian cells. While glucose is readily transported and metabolized by most mammalian cells, cellobiose, a disaccharide composed of two glucose units linked by a β-1,4 glycosidic bond, is not.[1][2][3] This distinction makes D-(+)-Cellobiose-¹³C a highly specific tracer for use in engineered cells.

Key Differentiators:
  • Cellular Uptake: Wild-type mammalian cells lack the necessary transporters and enzymes (β-glucosidase) to internalize and break down cellobiose.[1][4] This renders D-(+)-Cellobiose-¹³C metabolically inert in these cells. In contrast, ¹³C-glucose is actively transported into cells via glucose transporters (GLUTs) and immediately enters glycolysis.

  • Application Specificity: The requirement of genetic engineering for its metabolism makes D-(+)-Cellobiose-¹³C an ideal tracer for studying the metabolism of specific cell populations in a co-culture system or in vivo, without the tracer being consumed by surrounding wild-type cells.[1][2] This is a significant advantage in fields like cancer research and immunology, where understanding the metabolic phenotype of a specific cell type (e.g., a tumor cell or an immune cell) in a complex environment is crucial.

  • Metabolic Entry Point: In engineered cells expressing a cellobiose transporter and β-glucosidase, D-(+)-Cellobiose-¹³C is taken up and hydrolyzed into two molecules of ¹³C-glucose. These glucose molecules then enter the central carbon metabolism, and the labeling patterns of downstream metabolites can be analyzed. The specific labeling pattern will depend on which carbon atoms in the original cellobiose molecule were labeled.

Data Presentation: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of isotopic tracers is essential for experimental design, including media preparation and storage. The following table summarizes the key properties of D-(+)-Cellobiose-¹³C and common ¹³C-labeled glucose variants.

PropertyD-(+)-Cellobiose-¹³CD-Glucose (U-¹³C₆)D-Glucose (1-¹³C)
Molecular Formula C₁₁¹³CH₂₂O₁₁¹³C₆H₁₂O₆¹³C¹²C₅H₁₂O₆
Molecular Weight ~343.29 g/mol [5]~186.11 g/mol [6][7]~181.15 g/mol [3]
Isotopic Enrichment Typically 99 atom % ¹³C[5]Typically 99 atom % ¹³C[6]Typically 98-99 atom % ¹³C[8]
Appearance White crystalline solid[5]White to off-white solidWhite solid
Solubility Soluble in water and DMSO[5]Soluble in waterSoluble in water
Storage Temperature 0 to 8 °C[5]Room temperature[6][7]Room temperature

Experimental Protocols and Methodologies

The successful application of labeled sugars in metabolic research hinges on robust experimental protocols. Below are outlines for key experiments involving D-(+)-Cellobiose-¹³C and a standard ¹³C-MFA workflow using ¹³C-glucose.

Protocol 1: Engineering Mammalian Cells to Metabolize Cellobiose

This protocol is a prerequisite for using D-(+)-Cellobiose-¹³C as a metabolic tracer in mammalian cells.

Objective: To generate a stable cell line capable of utilizing cellobiose as a carbon source.

Methodology:

  • Vector Construction: Clone the cDNAs for a cellodextrin transporter (e.g., CDT1 from Neurospora crassa) and a β-glucosidase (e.g., GH1-1 from Neurospora crassa) into a mammalian expression vector.[4] A selectable marker may also be included.

  • Transfection: Transfect the target mammalian cell line (e.g., CHO, HEK293, or a specific cancer cell line) with the expression vector using a suitable transfection reagent.

  • Selection and Clonal Isolation: Select for stably transfected cells. If a selectable marker is used, culture the cells in a medium containing the appropriate selection agent. Alternatively, a metabolic selection can be performed by culturing the cells in a glucose-free medium supplemented with cellobiose.[4] Isolate and expand single clones.

  • Validation: Confirm the expression and function of the transporter and enzyme through RT-qPCR, Western blotting, and by assessing the cells' ability to grow in a glucose-free, cellobiose-containing medium.

Protocol 2: ¹³C Metabolic Flux Analysis (MFA) Workflow

This generalized workflow is applicable to both D-(+)-Cellobiose-¹³C (in engineered cells) and ¹³C-glucose.

Objective: To quantify the intracellular metabolic fluxes.

Methodology:

  • Cell Culture and Isotopic Labeling: Culture the cells (wild-type for ¹³C-glucose or engineered for D-(+)-Cellobiose-¹³C) in a medium containing the ¹³C-labeled sugar as the primary carbon source. The labeling is typically carried out until an isotopic steady state is reached.[9]

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water or methanol/acetonitrile/water).

  • Metabolite Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Flux Calculation: Utilize specialized software (e.g., INCA, Metran, or 13CFLUX2) to fit the measured labeling data and extracellular flux rates (e.g., substrate uptake and product secretion rates) to a metabolic network model to estimate the intracellular fluxes.[10]

Mandatory Visualizations

Signaling Pathway for Engineered Cellobiose Metabolism

Cellobiose_Metabolism cluster_extracellular Extracellular Space cluster_cell Engineered Mammalian Cell Cellobiose-13C Cellobiose-13C CDT1 Cellodextrin Transporter (CDT1) Cellobiose-13C->CDT1 GH1-1 β-glucosidase (GH1-1) CDT1->GH1-1 Uptake Glucose-13C Glucose-13C GH1-1->Glucose-13C Hydrolysis Glycolysis Glycolysis Glucose-13C->Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle Other Pathways Other Pathways Glycolysis->Other Pathways

Caption: Engineered cellobiose metabolism workflow.

Experimental Workflow for Comparative ¹³C-MFA

Comparative_MFA_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Wild-Type Cells Wild-Type Cells 13C-Glucose Medium 13C-Glucose Medium Wild-Type Cells->13C-Glucose Medium Engineered Cells Engineered Cells 13C-Cellobiose Medium 13C-Cellobiose Medium Engineered Cells->13C-Cellobiose Medium Metabolite Extraction Metabolite Extraction 13C-Glucose Medium->Metabolite Extraction Labeling 13C-Cellobiose Medium->Metabolite Extraction Labeling LC-MS/GC-MS LC-MS/GC-MS Metabolite Extraction->LC-MS/GC-MS Flux Calculation Flux Calculation LC-MS/GC-MS->Flux Calculation Comparative Analysis Comparative Analysis Flux Calculation->Comparative Analysis

Caption: Comparative ¹³C-MFA experimental workflow.

Logical Relationship of Tracer Choice and Application

Tracer_Choice Tracer Choice Tracer Choice General Metabolism General Metabolism Tracer Choice->General Metabolism Specific Cell Population Metabolism Specific Cell Population Metabolism Tracer Choice->Specific Cell Population Metabolism 13C-Glucose 13C-Glucose General Metabolism->13C-Glucose This compound This compound Specific Cell Population Metabolism->this compound Wild-Type Cells Wild-Type Cells 13C-Glucose->Wild-Type Cells Engineered Cells Engineered Cells This compound->Engineered Cells

Caption: Logic for choosing a labeled sugar tracer.

Conclusion

D-(+)-Cellobiose-¹³C emerges as a powerful and highly specific tool for metabolic research, particularly in the context of studying engineered cells within a complex biological system. Its inability to be metabolized by wild-type mammalian cells provides a clear advantage over broadly metabolized tracers like ¹³C-glucose when the objective is to isolate and quantify the metabolic activity of a specific cell population. While the initial investment in generating engineered cell lines is a consideration, the unparalleled specificity of D-(+)-Cellobiose-¹³C offers a unique opportunity to answer complex biological questions in cancer biology, immunology, and drug development. For general metabolic studies in monocultures of wild-type cells, ¹³C-labeled glucose remains a robust and cost-effective choice. The selection between these labeled sugars should be guided by the specific research question and the experimental system at hand.

References

A Researcher's Guide to D-(+)-Cellobiose-13C Tracing: Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic studies, drug development, and gut microbiome research, accurately tracing the fate of specific compounds is paramount. D-(+)-Cellobiose, a disaccharide unit of cellulose, is a key substrate for studying cellulose degradation and the metabolic contributions of gut microbiota. The use of its stable isotope-labeled form, D-(+)-Cellobiose-13C, allows for precise tracking of its metabolic journey. This guide provides a comprehensive overview of the validation methods for this compound tracing, compares it with other common metabolic tracers, and offers detailed experimental protocols.

Comparison of Metabolic Tracers

The choice of a tracer is critical for the success of metabolic flux analysis (MFA) and depends on the specific metabolic pathways being investigated. While universally labeled glucose ([U-13C6]glucose) is a common choice for central carbon metabolism, this compound offers unique advantages for studying cellulose degradation and gut microbiota metabolism.[1][2]

TracerPrimary ApplicationAdvantagesDisadvantages
This compound Cellulose degradation pathways, gut microbiota metabolism, tracing fiber-derived carbon.Directly traces the breakdown products of cellulose.[3][4] Highly specific for organisms and enzymes that can metabolize cellobiose.Limited utility for general central carbon metabolism in organisms that cannot utilize cellobiose.
[U-13C6]Glucose Central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).Provides global labeling of many central carbon pathways.[1] Widely used and well-characterized.May not be representative of the metabolism of more complex carbohydrates like cellulose.
[U-13C5]Glutamine TCA cycle, anaplerotic reactions, amino acid metabolism.Excellent for probing the TCA cycle and pathways connected to glutamine metabolism.[2][5]Provides limited information on glycolysis and the pentose phosphate pathway.[2]
13C-Inulin Tracing the metabolism of a soluble dietary fiber by gut microbiota.Represents a different class of dietary fiber compared to cellulose, allowing for comparative studies.[6][7]The metabolic pathways for inulin degradation are distinct from those for cellulose.

Experimental Protocols

The successful application of this compound tracing relies on robust experimental protocols, from the production of the labeled substrate to the analysis of its metabolic products.

Production of 13C-Labeled Cellobiose

High-purity, high-enrichment this compound is crucial for sensitive detection. An established method involves the enzymatic hydrolysis of 13C-labeled bacterial cellulose.[3][4]

Objective: To produce soluble 13C-labeled cellooligosaccharides, including cellobiose.

Materials:

  • Acetobacter xylinum culture

  • 13C-labeled glucose

  • Cellulases (e.g., from Phanerochaete chrysosporium - PcCel45A)[3][4]

  • Culture medium and buffers

  • Mass spectrometer for isotopic enrichment analysis

Procedure:

  • Culture Acetobacter xylinum in a medium containing 13C-labeled glucose as the primary carbon source to produce 13C-labeled bacterial cellulose.

  • Harvest and purify the 13C-labeled bacterial cellulose.

  • Perform enzymatic hydrolysis of the purified cellulose using a selected cellulase (e.g., PcCel45A). The choice of enzyme can influence the profile of cellooligosaccharides produced.[4]

  • Optimize hydrolysis conditions (temperature, time) to maximize the yield of cellobiose. For PcCel45A, significant degradation can be achieved within one hour at 48°C.[4]

  • Purify the resulting 13C-labeled cellobiose from the hydrolysis mixture.

  • Confirm the isotopic enrichment using mass spectrometry. Enrichments of approximately 97% have been reported with this method.[3][4]

In Vitro Gut Microbiota Fermentation with this compound

This protocol describes how to trace the metabolism of this compound by a gut microbial community.

Objective: To identify and quantify the microbial metabolites produced from cellobiose.

Materials:

  • Fresh fecal samples from the host of interest

  • Anaerobic culture medium

  • This compound

  • Anaerobic chamber or system

  • LC-MS system for metabolomic analysis

Procedure:

  • Prepare a fecal slurry in anaerobic culture medium inside an anaerobic chamber.

  • Incubate the fecal slurry with this compound.

  • Collect samples at different time points to monitor the production of labeled metabolites.

  • Separate the microbial cells from the culture medium.

  • Extract intracellular metabolites from the microbial pellets and extracellular metabolites from the supernatant.

  • Analyze the extracts using LC-MS to identify and quantify 13C-labeled metabolites.

Validation of Tracing Methods

The validation of any 13C tracer study is essential to ensure the accuracy and reliability of the results. A comprehensive validation scheme should be implemented.[8]

Key Validation Steps:

  • Instrument Performance: Assess the performance of the mass spectrometer using a standard compound with a known isotopic pattern, such as a selenium-containing metabolite.[8]

  • Accuracy of Carbon Isotopologue Distributions (CIDs): Use a reference material with a known 13C enrichment to validate the accuracy of the measured CIDs. In vivo synthesized 13C-labeled biomass from organisms like Pichia pastoris can serve this purpose.[8]

  • Procedural Blanks and Matrix Effects: Analyze procedural blanks to identify any background contamination that could interfere with the measurement of labeled compounds. Assess matrix effects to ensure that the sample matrix does not suppress or enhance the signal of the target metabolites.

Signaling Pathways and Metabolic Workflows

The metabolism of this compound is central to understanding the breakdown of cellulose and the subsequent entry of its carbon into metabolic pathways.

Cellulose Degradation and Glucose Entry into Metabolism

Cellulose Cellulose-13C Cellobiose This compound Cellulose->Cellobiose Cellobiohydrolase Glucose Glucose-13C Cellobiose->Glucose β-glucosidase Glycolysis Glycolysis Glucose->Glycolysis TCA TCA Cycle Glycolysis->TCA

Caption: Enzymatic breakdown of cellulose to glucose.

Experimental Workflow for this compound Tracing

cluster_sample_prep Sample Preparation cluster_analysis Analysis Labeled_Substrate This compound Administration Incubation Incubation with Biological System Labeled_Substrate->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Processing Data Processing & Isotopologue Analysis LCMS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: Workflow for 13C tracing experiments.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate cellulose metabolism and the intricate metabolic interactions within the gut microbiome, ultimately contributing to advancements in nutrition, health, and drug development.

References

Unveiling Cellular Metabolism: A Comparative Guide to D-(+)-Cellobiose-13C and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic fluxes and carbohydrate analysis is paramount. This guide provides an objective comparison of D-(+)-Cellobiose-13C, a stable isotope-labeled tracer, with established analytical techniques. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document serves as a comprehensive resource for selecting the optimal analytical approach for your research needs.

Quantitative Data Summary

The selection of an analytical technique often hinges on its quantitative performance. The following table summarizes key performance metrics for the analysis of cellobiose and other carbohydrates using 13C-labeled stable isotope tracing with mass spectrometry and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

ParameterThis compound with Mass SpectrometryHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle Tracing the metabolic fate of a 13C-labeled substrate to determine intracellular metabolic fluxes.Separation of carbohydrates based on their charge at high pH, followed by electrochemical detection.
Limit of Detection (LOD) Capable of detecting differences in 13C incorporation of ±0.1% relative isotope abundance[1]. Specific LOD for 13C-cellobiose is dependent on the mass spectrometer's sensitivity.0.01 mM for cellobiose[2]. Can reach less than 100 pg on-column for general carbohydrates[3]. For some oligosaccharides, as low as 0.2-0.3 pmol (20-30 nM)[2].
Linearity Dependent on the mass spectrometer's dynamic range.Linear over four orders of magnitude for general carbohydrates[4]. Calibration curve for cellobiose is linear up to 40 mM[2].
Precision 13C-MFA can achieve a standard deviation of ≤2% for flux quantification[5]. Excellent precisions of less than 1% are achievable for carbon isotopologue distributions[6].Relative Standard Deviation (RSD) below 2.4% has been reported for glucose analysis[7].
Accuracy Considered an accurate and reliable method for measuring intracellular metabolic fluxes[8][9][10]. Can be improved by using multiple tracers and parallel labeling experiments[7][9].For glucose analysis, 99.9% accuracy has been reported[7].
Sample Preparation Requires cell culture with the labeled substrate, quenching of metabolism, and extraction of metabolites.Often requires only dilution of the sample in deionized water[4].

Experimental Protocols

This compound Metabolic Flux Analysis (13C-MFA)

This protocol outlines the key steps for conducting a 13C-MFA experiment using this compound to investigate cellulose degradation and metabolism.

1. Experimental Design:

  • Define the metabolic network model of the organism under investigation.

  • Select the appropriate 13C-labeled cellobiose tracer. For instance, uniformly labeled [U-13C]cellobiose or specifically labeled variants can be used depending on the pathways of interest.

  • Determine the optimal duration of the labeling experiment to achieve isotopic steady-state.

2. Cell Culture and Labeling:

  • Culture cells in a defined medium where the primary carbon source is replaced with this compound.

  • Monitor cell growth and substrate consumption throughout the experiment.

  • Harvest cells during the exponential growth phase to ensure metabolic pseudo-steady state.

3. Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by using cold methanol or other quenching solutions.

  • Extract intracellular metabolites using appropriate solvent systems (e.g., a mixture of methanol, chloroform, and water).

4. Measurement of Isotopic Labeling:

  • Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids, sugar phosphates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[10][11].

5. Flux Estimation:

  • Utilize specialized software (e.g., INCA, Metran, 13CFLUX2) to estimate intracellular metabolic fluxes by fitting the measured labeling data to the metabolic model[5].

  • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Cellobiose Quantification

This protocol describes a common method for the quantitative analysis of cellobiose in a given sample.

1. Sample Preparation:

  • For liquid samples, dilute with deionized water to a concentration within the linear range of the detector.

  • For solid samples, perform an extraction to solubilize the carbohydrates.

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

2. Chromatographic System:

  • Utilize an HPLC system equipped with a high-pH stable anion-exchange column (e.g., CarboPac™ series).

  • Employ a pulsed amperometric detector with a gold working electrode.

3. Chromatographic Conditions:

  • Mobile Phase: A high pH eluent, typically sodium hydroxide (NaOH), is used to ionize the carbohydrates, allowing for their separation on the anion-exchange column. A gradient of sodium acetate in NaOH may be used for eluting more strongly retained oligosaccharides[12].

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Injection Volume: Typically 10-25 µL.

4. Detection:

  • Apply a series of potentials (a waveform) to the gold electrode to oxidize the carbohydrates and then clean the electrode surface for the next detection cycle[13]. The resulting current is proportional to the carbohydrate concentration.

5. Quantification:

  • Prepare a calibration curve using standards of known cellobiose concentrations.

  • Quantify the cellobiose concentration in the sample by comparing its peak area to the calibration curve. An internal standard can be used to improve accuracy and precision[2].

Mandatory Visualization

Signaling Pathway for Cellulase Induction in Trichoderma reesei

The production of cellulase enzymes in filamentous fungi like Trichoderma reesei is a tightly regulated process initiated by the presence of inducers such as cellobiose. The following diagram illustrates the key signaling cascade leading to the transcription of cellulase genes.

Cellulase_Induction_Pathway Cellulose Cellulose Cellobiose_ext Cellobiose Cellulose->Cellobiose_ext Transporter Cellobiose Transporter Cellobiose_ext->Transporter Cellobiose_int Cellobiose Transporter->Cellobiose_int XYR1 XYR1 Cellobiose_int->XYR1 Induces Cellulase_Genes Cellulase Genes XYR1->Cellulase_Genes Activates Transcription ACE3 ACE3 ACE3->Cellulase_Genes Activates Transcription ACE4 ACE4 ACE4->ACE3 Activates ACE4->Cellulase_Genes Activates Transcription Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Enzymes Cellulase Enzymes Cellulase_mRNA->Cellulase_Enzymes Translation Cellulase_Enzymes->Cellulose Hydrolysis

Caption: Cellulase gene expression is induced by cellobiose, which activates transcription factors XYR1, ACE3, and ACE4.

General Experimental Workflow for Cross-Validation

This workflow outlines a logical approach for the cross-validation of this compound data with a conventional analytical technique like HPAEC-PAD.

Cross_Validation_Workflow cluster_13C_MFA 13C-MFA Pathway cluster_HPAEC_PAD HPAEC-PAD Pathway Start Start: Biological Sample (e.g., Cell Culture) Split Split Sample Start->Split Labeling Incubate with This compound Split->Labeling Aliquot 1 Extraction_HPLC Carbohydrate Extraction Split->Extraction_HPLC Aliquot 2 Extraction_13C Metabolite Extraction Labeling->Extraction_13C MS_Analysis LC-MS/GC-MS Analysis Extraction_13C->MS_Analysis Flux_Calculation Metabolic Flux Calculation MS_Analysis->Flux_Calculation Comparison Data Comparison and Cross-Validation Flux_Calculation->Comparison HPLC_Analysis HPAEC-PAD Analysis Extraction_HPLC->HPLC_Analysis Concentration_Calc Cellobiose Concentration Calculation HPLC_Analysis->Concentration_Calc Concentration_Calc->Comparison End End: Validated Data Comparison->End

Caption: A workflow for comparing metabolic flux data from 13C-MFA with concentration data from HPAEC-PAD.

References

A Comparative Analysis of Cellobiose Metabolism Across Species Using ¹³C-Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cellobiose metabolism in different microbial species, with a focus on insights gained from ¹³C-labeling studies. Cellobiose, a disaccharide derived from cellulose, is a key intermediate in the biological breakdown of plant biomass. Understanding its metabolic fate in various microorganisms is crucial for applications in biofuel production, biorefining, and drug development targeting microbial pathways. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic and signaling pathways to offer a comprehensive overview for researchers in the field.

Quantitative Insights into Cellobiose Metabolism

Stable isotope labeling with ¹³C is a powerful technique to trace the metabolic fate of carbon atoms from a substrate like cellobiose through intracellular pathways. By analyzing the distribution of ¹³C in downstream metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can quantify metabolic fluxes and elucidate pathway utilization.

While a single study offering a direct comparative analysis of cellobiose metabolism across diverse species using a standardized ¹³C-labeling methodology is not available in the current literature, we can compile and compare data from individual studies on key cellulolytic organisms.

Table 1: Comparative ¹³C-Metabolic Flux Analysis of Cellobiose in Different Bacterial Species

ParameterFibrobacter succinogenes (S85, 095, HM2), F. intestinalis (NR9)[1]Clostridium thermocellum[2]
¹³C-Labeling Method In vivo ¹³C NMR with [1-¹³C]glucose and unlabeled cellobiose¹³C-Metabolic Flux Analysis (¹³C-MFA)
Key Findings from ¹³C-Labeling Glucose is preferentially used for glycogen storage and energy production. A portion of cellobiose is diverted from glycolysis towards cellodextrin synthesis.[1]Pyruvate-phosphate dikinase and the malate shunt are primary routes for pyruvate generation from cellobiose.[2]
Metabolic End Products Acetate, Succinate, Glycogen, Cellodextrins[1]Ethanol and other fermentation products.[2]
Presence of Phosphorylase Activity Yes, both cellobiose phosphorylase and cellobiase activities are present.[1]Yes, cellobiose phosphorylase is a key enzyme.[3]

Note: The data presented is derived from separate studies with different experimental setups. Direct quantitative comparison of flux values should be made with caution.

Key Metabolic Pathways for Cellobiose Utilization

Microorganisms primarily utilize two distinct intracellular pathways for cellobiose catabolism: the hydrolytic pathway and the phosphorolytic pathway. The prevalence and regulation of these pathways can differ significantly between species.

The Hydrolytic Pathway

In the hydrolytic pathway, intracellular cellobiose is cleaved by a β-glucosidase into two molecules of glucose. These glucose molecules then enter the glycolytic pathway to generate energy and metabolic precursors. This pathway is widespread in both cellulolytic bacteria and fungi.

The Phosphorolytic Pathway

The phosphorolytic pathway involves the cleavage of cellobiose by a cellobiose phosphorylase using inorganic phosphate. This reaction yields one molecule of glucose-1-phosphate and one molecule of glucose. Glucose-1-phosphate can be isomerized to glucose-6-phosphate and enter glycolysis, bypassing the initial ATP-consuming hexokinase step for one of the glucose units. This makes the phosphorolytic pathway more energetically efficient. This pathway is prominent in many anaerobic cellulolytic bacteria like Clostridium thermocellum.[3]

Cellobiose_Metabolic_Pathways cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway Cellobiose_H Cellobiose B_Glucosidase β-Glucosidase Cellobiose_H->B_Glucosidase Glucose_H1 Glucose B_Glucosidase->Glucose_H1 Glucose_H2 Glucose B_Glucosidase->Glucose_H2 Glycolysis_H Glycolysis Glucose_H1->Glycolysis_H Glucose_H2->Glycolysis_H Cellobiose_P Cellobiose Cellobiose_Phosphorylase Cellobiose Phosphorylase Cellobiose_P->Cellobiose_Phosphorylase Glucose_1_P Glucose-1-Phosphate Cellobiose_Phosphorylase->Glucose_1_P Glucose_P Glucose Cellobiose_Phosphorylase->Glucose_P G6P Glucose-6-Phosphate Glucose_1_P->G6P Glycolysis_P Glycolysis Glucose_P->Glycolysis_P G6P->Glycolysis_P

Caption: Intracellular pathways for cellobiose metabolism.

Signaling Pathways in Fungi Induced by Cellobiose

In filamentous fungi, such as Trichoderma reesei and Neurospora crassa, cellobiose and its derivatives act as inducers of cellulase gene expression. This induction is mediated by complex signaling cascades.

cAMP Signaling Pathway in Trichoderma reesei

The cyclic AMP (cAMP) signaling pathway plays a crucial role in the regulation of cellulase expression in T. reesei. The presence of sophorose, a transglycosylation product of cellobiose, is known to be a potent inducer. Evidence suggests that this induction is linked to a cAMP-dependent protein kinase.[4] This pathway is involved in carbon sensing and can lead to the overproduction of certain cellulases.[4]

MAPK Signaling Pathway in Trichoderma reesei

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another key regulatory network in T. reesei. Deletion of the tmk1 gene, which encodes a MAPK, leads to a decreased expression of major cellulase and xylanase genes. This suggests that the TMK1 pathway is involved in the regulation of genes encoding carbohydrate-active enzymes.

Fungal_Signaling_Pathways cluster_cAMP cAMP Signaling Pathway cluster_MAPK MAPK Signaling Pathway Sophorose Sophorose (from Cellobiose) Adenylate_Cyclase Adenylate Cyclase Sophorose->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellulase_Expression_cAMP Cellulase Gene Expression PKA->Cellulase_Expression_cAMP Cellulose_Signal Cellulose Signal TMK1 TMK1 (MAPK) Cellulose_Signal->TMK1 Transcription_Factors Transcription Factors TMK1->Transcription_Factors Cellulase_Expression_MAPK Cellulase & Xylanase Gene Expression Transcription_Factors->Cellulase_Expression_MAPK

Caption: Key signaling pathways in Trichoderma reesei.

Unfolded Protein Response in Neurospora crassa

In Neurospora crassa, cellobiose signaling has been shown to induce the Ire-1/HAC-1-mediated unfolded protein response (UPR) pathway.[5] This suggests a link between the presence of the inducer and the cellular machinery responsible for protein folding and secretion, which is essential for the large-scale production of extracellular cellulases.

Experimental Protocols for ¹³C-Based Analysis of Cellobiose Metabolism

A generalized workflow for a comparative analysis of cellobiose metabolism using ¹³C-labeling is outlined below. This protocol is a synthesis of methodologies described in the literature for ¹³C-MFA and stable isotope tracing.[6][7]

¹³C-Labeling Experiment
  • Strain Cultivation: Grow the microbial strains of interest in a defined minimal medium with a non-labeled carbon source to obtain sufficient biomass for inoculation.

  • Isotope Labeling: Transfer the cells to a fresh medium containing ¹³C-labeled cellobiose as the sole carbon source. Commonly used labeled substrates include uniformly labeled [U-¹³C]cellobiose or specifically labeled variants. The choice of labeled substrate depends on the specific pathways being investigated.[6]

  • Steady-State Labeling: For ¹³C-MFA, it is crucial to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time. This is typically achieved by growing the cells for several generations in the labeled medium.

  • Sampling: Harvest the cells at different time points (for dynamic labeling) or at steady state. Quench the metabolism rapidly to prevent further enzymatic activity, for example, by using cold methanol.

Sample Processing and Analysis
  • Metabolite Extraction: Extract intracellular metabolites using appropriate solvents, such as a mixture of methanol, chloroform, and water.

  • Biomass Hydrolysis: To analyze the labeling patterns of proteinogenic amino acids, hydrolyze the cell biomass using strong acid (e.g., 6 M HCl).

  • Derivatization: Derivatize the extracted metabolites and amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Analytical Techniques:

    • NMR Spectroscopy: Analyze the ¹³C-labeling patterns in extracted metabolites or in vivo. NMR can provide detailed information about the positional distribution of ¹³C atoms.

    • Mass Spectrometry (GC-MS or LC-MS/MS): Determine the mass isotopomer distributions of metabolites and amino acid fragments.

Data Analysis and Modeling
  • Metabolic Flux Analysis (MFA): Use software tools (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model. This allows for the quantification of intracellular metabolic fluxes.

  • Pathway Analysis: Trace the flow of ¹³C atoms through metabolic pathways to identify active routes and potential novel pathways.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Cultivation Microbial Cultivation Labeling ¹³C-Cellobiose Labeling Cultivation->Labeling Sampling Metabolism Quenching & Sampling Labeling->Sampling Extraction Metabolite Extraction & Biomass Hydrolysis Sampling->Extraction Analysis NMR / MS Analysis Extraction->Analysis MFA ¹³C-Metabolic Flux Analysis Analysis->MFA Pathway_Elucidation Pathway Elucidation MFA->Pathway_Elucidation

Caption: Experimental workflow for ¹³C-based analysis.

Conclusion

The use of ¹³C-labeling provides invaluable insights into the comparative metabolism of cellobiose across different microbial species. While bacteria like Fibrobacter and Clostridium exhibit distinct strategies for cellobiose utilization, with a notable reliance on the phosphorolytic pathway in some anaerobes, fungi such as Trichoderma and Neurospora have evolved intricate signaling networks to regulate the expression of cellulolytic enzymes in response to cellobiose. The data and protocols presented in this guide offer a foundation for researchers to design and interpret ¹³C-tracer experiments aimed at further unraveling the complexities of cellobiose metabolism for biotechnological and therapeutic applications. Future research focusing on direct comparative studies under standardized conditions will be instrumental in building more precise quantitative models of microbial carbon utilization.

References

A Comparative Guide to the Quantitative Analysis of D-(+)-Cellobiose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging isotopically labeled compounds, the accurate and precise quantification of D-(+)-Cellobiose-¹³C is paramount for robust and reliable experimental outcomes. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Data Presentation: A Comparative Analysis of Quantitative Methods

The choice of analytical technique for the quantification of D-(+)-Cellobiose-¹³C depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of the performance of LC-MS/MS and NMR for the quantification of ¹³C-labeled sugars and metabolites, based on available literature.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Accuracy High, with recoveries typically ranging from 90% to 113%.[1]High, with the ability for absolute quantification.
Precision High, with coefficients of variation (CV%) often between 1.4% and 14%.[1]Good, with a reported technical error of around 6.6% for some methods.[2]
Sensitivity Very high, with limits of detection in the low ng/mL to µg/mL range.[1][3]Lower than LC-MS/MS, typically in the µM to mM range.[2]
Selectivity Very high, capable of distinguishing the analyte from a complex matrix.High, capable of resolving individual metabolites in a mixture.
Linearity Excellent, with R² values typically greater than 0.995.[1]Excellent linearity.[4]
Sample Throughput High, with run times typically in the range of minutes per sample.Lower, with acquisition times that can be longer, especially for complex experiments.
Instrumentation Requires a liquid chromatograph coupled to a tandem mass spectrometer.Requires a high-field NMR spectrometer.
Deuterated Solvents Not required.Required for sample analysis.
Structural Info Provides mass-to-charge ratio and fragmentation patterns.Provides detailed structural information and isotopic enrichment at specific atomic positions.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Sugar Quantification

This protocol is based on established methods for the quantification of sugars in biological matrices using an isotopically labeled internal standard.[1][3]

1. Sample Preparation:

  • To 100 µL of plasma or other biological fluid, add an internal standard solution containing a known concentration of D-(+)-Cellobiose-¹³C.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Chromatographic Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., with a 1.7 µm particle size) is suitable for separating polar compounds like sugars.

  • Mobile Phase A: 90% Acetonitrile with 1 mM ammonium formate.

  • Mobile Phase B: Deionized water.

  • Gradient Elution: A gradient program should be optimized to ensure good separation of D-(+)-Cellobiose from other matrix components.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for sugars.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both D-(+)-Cellobiose and its ¹³C-labeled internal standard. The exact m/z values will depend on the specific ¹³C labeling pattern of the cellobiose.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

  • Determine the concentration of D-(+)-Cellobiose-¹³C in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative NMR (qNMR) Spectroscopy Method for ¹³C-Labeled Metabolites

This protocol provides a general workflow for the quantification of ¹³C-labeled metabolites, which can be adapted for D-(+)-Cellobiose-¹³C.[2][4][5]

1. Sample Preparation:

  • Lyophilize the sample to remove water.

  • Reconstitute the sample in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹³C NMR Spectrum: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei, typically 5 times the longest T₁ relaxation time.

  • Proton Decoupling: Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For more complex mixtures or to enhance sensitivity, specialized pulse sequences like isotope-edited total correlation spectroscopy (ITOCSY) can be used.[2]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Integrate the area of the peak corresponding to a specific carbon in D-(+)-Cellobiose-¹³C and the peak of the internal standard.

4. Quantification:

  • The concentration of D-(+)-Cellobiose-¹³C can be calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte peak

    • Nₓ = Number of nuclei contributing to the analyte peak

    • Nₛₜₔ = Number of nuclei contributing to the internal standard peak

    • Iₛₜₔ = Integral of the internal standard peak

    • Cₛₜₔ = Concentration of the internal standard

Mandatory Visualization

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Add_IS Add ¹³C Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject UHPLC UHPLC Separation (HILIC Column) Inject->UHPLC MS Tandem MS Detection (MRM Mode) UHPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of D-(+)-Cellobiose-¹³C using LC-MS/MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Sample Lyophilize Lyophilization Sample->Lyophilize Reconstitute Reconstitution in D₂O with Internal Standard Lyophilize->Reconstitute NMR_Tube Transfer to NMR Tube Reconstitute->NMR_Tube Acquire Data Acquisition (Quantitative ¹³C Spectrum) NMR_Tube->Acquire Process Data Processing (FT, Phasing, Baseline) Acquire->Process Integrate Peak Integration Process->Integrate Quantify Concentration Calculation Integrate->Quantify

Caption: Experimental workflow for the quantification of D-(+)-Cellobiose-¹³C using qNMR.

References

A Head-to-Head Comparison: D-(+)-Cellobiose-¹³C as the Gold Standard for Cellobiose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cellobiose, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of D-(+)-Cellobiose-¹³C with alternative internal standards, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.

In quantitative analysis, particularly when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is indispensable for correcting variations in sample preparation and instrument response. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thus ensuring that any experimental variability affects both the analyte and the standard equally. Stable isotope-labeled compounds, such as D-(+)-Cellobiose-¹³C, are widely regarded as the superior choice for internal standards in mass spectrometry-based quantification.

The Superiority of Stable Isotope Dilution with D-(+)-Cellobiose-¹³C

D-(+)-Cellobiose-¹³C is a form of cellobiose where one or more of the naturally occurring carbon-12 atoms have been replaced with the heavier, non-radioactive carbon-13 isotope. This subtle change in mass allows the mass spectrometer to distinguish between the analyte (native cellobiose) and the internal standard, while their chemical and physical properties remain virtually identical. This near-perfect chemical mimicry is the cornerstone of the stable isotope dilution (SID) technique.

The primary advantages of using D-(+)-Cellobiose-¹³C as an internal standard include:

  • Co-elution with the Analyte: Since the isotopic substitution has a negligible effect on the molecule's polarity and structure, D-(+)-Cellobiose-¹³C co-elutes perfectly with unlabeled cellobiose under typical liquid chromatography conditions. This is a significant advantage over other types of internal standards, such as deuterated standards, which can sometimes exhibit slight chromatographic shifts.

  • Identical Ionization Efficiency: D-(+)-Cellobiose-¹³C and native cellobiose exhibit the same behavior in the mass spectrometer's ion source, meaning they are ionized with the same efficiency. This is crucial for accurate quantification as it ensures that the ratio of the analyte to the internal standard remains constant, even if there are fluctuations in the ionization process.

  • Correction for Matrix Effects: Biological samples and biomass hydrolysates are often complex matrices that can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Because D-(+)-Cellobiose-¹³C is affected by the matrix in the same way as the native cellobiose, its use effectively cancels out these variations, leading to more accurate and precise results.

  • High Stability: The carbon-13 label is extremely stable and does not exchange with other atoms during sample preparation or analysis, unlike some deuterium labels which can be prone to back-exchange in certain solvents.

Comparative Performance Data

The use of a stable isotope-labeled internal standard like D-(+)-Cellobiose-¹³C consistently leads to significant improvements in analytical performance compared to external standard calibration or the use of other, non-isotopically labeled internal standards. The following table summarizes typical performance data for cellobiose quantification using different calibration strategies.

Performance MetricExternal Standard CalibrationNon-Isotopic Internal Standard (e.g., Trehalose)D-(+)-Cellobiose-¹³C (Isotope Dilution)
Accuracy (% Recovery) 80 - 120%90 - 110%98 - 102%
Precision (CV%) < 15%< 10%< 5%
Linearity (R²) > 0.99> 0.995> 0.999
Limit of Quantification (LOQ) Analyte and Matrix DependentAnalyte and Matrix DependentLower LOQs achievable due to improved signal-to-noise

Alternative Internal Standards for Cellobiose Analysis

While D-(+)-Cellobiose-¹³C is the ideal internal standard, other compounds have been used, each with its own set of advantages and disadvantages.

  • Deuterated Cellobiose (Cellobiose-d_n_): In this case, one or more hydrogen atoms are replaced by deuterium. While also a stable isotope-labeled standard, deuterated compounds can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the kinetic isotope effect. This can lead to inaccuracies if the ion suppression varies across the chromatographic peak.

  • Structurally Similar Sugars (e.g., Trehalose, Sucrose): These are disaccharides with the same molecular weight as cellobiose. However, they have different chemical structures, leading to different retention times and potentially different ionization efficiencies. While they can correct for some variability in sample injection, they cannot fully account for matrix effects that are specific to the elution time of cellobiose.

  • Odd-Chain or Branched Sugars: Sugars that are not naturally present in the sample can also be used as internal standards. However, their chemical and physical properties can differ significantly from cellobiose, limiting their ability to provide accurate correction.

Experimental Protocols

Sample Preparation from Biomass Hydrolysate

This protocol describes the preparation of a biomass hydrolysate sample for cellobiose quantification using LC-MS/MS with D-(+)-Cellobiose-¹³C as an internal standard.

  • Sample Collection: Collect a representative sample of the biomass hydrolysate.

  • Enzyme Inactivation: If the hydrolysis is ongoing, heat the sample to 95°C for 10 minutes to inactivate the cellulase enzymes.[1]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solid material.

  • Supernatant Collection: Carefully collect the supernatant.

  • Internal Standard Spiking: Add a known concentration of D-(+)-Cellobiose-¹³C solution to the supernatant. The final concentration of the internal standard should be in the mid-range of the expected cellobiose concentrations in the samples.

  • Dilution: Dilute the spiked sample with a suitable solvent (e.g., 50:50 acetonitrile:water) to bring the cellobiose concentration within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis of Cellobiose

This protocol provides a general framework for the LC-MS/MS analysis of cellobiose. The specific parameters may need to be optimized for the instrument being used.

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sugars. An amino-propyl or amide-based column is a good choice.

    • Mobile Phase A: Water with a small amount of ammonium hydroxide or ammonium acetate to improve ionization.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous phase is used to elute the sugars.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for sugars.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Cellobiose (unlabeled): Precursor ion [M-H]⁻ at m/z 341.2 -> Product ion (e.g., m/z 179.1).

      • D-(+)-Cellobiose-¹³C₁₂ (fully labeled): Precursor ion [M-H]⁻ at m/z 353.2 -> Product ion (e.g., m/z 185.1).

      • Note: The exact m/z values for the ¹³C-labeled standard will depend on the number of labeled carbons. The product ions should be chosen based on fragmentation experiments to ensure they are specific and abundant.

    • Source Parameters: Optimize parameters such as capillary voltage, gas temperatures, and gas flows to achieve the best signal intensity for both cellobiose and its internal standard.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biomass Hydrolysate Spike Spike with D-(+)-Cellobiose-¹³C Sample->Spike Dilute Dilute and Filter Spike->Dilute LC HILIC Separation Dilute->LC MS MRM Detection LC->MS Ratio Calculate Peak Area Ratio MS->Ratio Quant Quantify Cellobiose Ratio->Quant

Caption: Experimental workflow for cellobiose quantification.

standardization_comparison cluster_external External Standardization cluster_internal Internal Standardization with D-(+)-Cellobiose-¹³C CalCurve Calibration Curve (Standards Only) Quant_Ext Quantification CalCurve->Quant_Ext SampleAnalysis Sample Analysis SampleAnalysis->Quant_Ext Error Prone to Matrix Effects & Injection Volume Errors Quant_Ext->Error SpikedSample Sample + D-(+)-Cellobiose-¹³C Analysis LC-MS/MS Analysis SpikedSample->Analysis RatioCalc Peak Area Ratio (Analyte/IS) Analysis->RatioCalc Quant_Int Quantification RatioCalc->Quant_Int Benefit Corrects for Matrix Effects & Volume Variations Quant_Int->Benefit

Caption: Comparison of standardization methods.

Conclusion

For researchers requiring the highest level of accuracy and precision in cellobiose quantification, D-(+)-Cellobiose-¹³C stands out as the superior internal standard. Its ability to perfectly mimic the behavior of native cellobiose throughout the analytical process, from sample preparation to detection, effectively eliminates major sources of error, particularly those arising from complex sample matrices. While other internal standards may be used, they introduce a greater degree of uncertainty and are not recommended for applications where reliable and accurate data are paramount. The adoption of D-(+)-Cellobiose-¹³C in a stable isotope dilution LC-MS/MS workflow represents the current gold standard for cellobiose analysis.

References

A Comparative Guide to Analytical Platforms for D-(+)-Cellobiose-13C Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading analytical platforms for the detection and quantification of D-(+)-Cellobiose-13C, a critical isotopically labeled tracer used in metabolic research and drug development. The following sections detail the performance of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and protocols.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical platform is contingent on the specific requirements of the study, such as sensitivity, sample complexity, and the need for structural information. The following table summarizes the quantitative performance of each platform for the analysis of cellobiose and related carbohydrates.

ParameterHPAE-PADLC-MS/MSGC-MS (with derivatization)Quantitative 13C NMR
Limit of Detection (LOD) High (femtomole to sub-picomole range)Very High (low nanomolar to picomolar)High (micromolar to nanomolar)Moderate (millimolar to high micromolar)[1]
Limit of Quantitation (LOQ) High (picomole range)[2]Very High (nanomolar range)[3]High (micromolar range)[4]Moderate (millimolar range)[1]
Linearity (R²) Excellent (>0.99)[5][6]Excellent (>0.99)[3]Excellent (>0.99)[4]Good (>0.99)[1]
Precision (RSD%) Excellent (<5%)[5][6]Excellent (<15%)[7]Good (<15%)[8]Good (<5%)[9]
Accuracy/Recovery (%) Good (85-115%)[5]Good (80-120%)Good (85-115%)Excellent (95-105%)[1]
Sample Preparation Minimal (dilution/filtration)Moderate (protein precipitation, SPE)Extensive (derivatization required)[10][11]Minimal (dissolution in solvent)
Structural Information Limited (retention time)High (mass-to-charge ratio, fragmentation)High (mass spectrum of derivatives)Very High (chemical shifts, coupling constants)
Isotopic Analysis IndirectDirect and preciseDirect and preciseDirect and highly informative

Experimental Protocols

Detailed methodologies for the key analytical platforms are provided below. These protocols are generalized and may require optimization for specific applications.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive method for the direct analysis of carbohydrates without the need for derivatization.

  • Sample Preparation: Dilute the sample in ultrapure water and filter through a 0.22 µm syringe filter.

  • Chromatographic System: A high-performance ion chromatography system equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. For example, a gradient starting with 10 mM NaOH, increasing to 100 mM NaOH with a concurrent increase in sodium acetate concentration.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate detection.

  • Quantification: External calibration curve generated using this compound standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high selectivity and sensitivity for the analysis of isotopically labeled compounds.

  • Sample Preparation: For biological samples, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is typically required. This is followed by centrifugation and filtration of the supernatant. Solid-phase extraction (SPE) may be used for further cleanup.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an appropriate ion-pairing agent.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like ammonium formate or formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for targeted quantification.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Quantification: An isotopically labeled internal standard (e.g., this compound itself if quantifying the unlabeled analogue, or another labeled sugar) is used for accurate quantification via an internal calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution but requires derivatization of the polar carbohydrate molecules.

  • Sample Preparation and Derivatization:

    • Lyophilize the sample to dryness.

    • Perform a two-step derivatization:

      • Oximation: React the dried sample with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to convert the reducing end of the sugar to an oxime.

      • Silylation: React the oxime with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Chromatographic System: A gas chromatograph equipped with a capillary column suitable for sugar analysis (e.g., a low- to mid-polarity column).

  • Injection: Splitless or split injection depending on the sample concentration.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars, for example, starting at 100°C and ramping up to 300°C.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) can be used for targeted quantification.

  • Quantification: Use of an isotopically labeled internal standard that undergoes the same derivatization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is a powerful tool for structural elucidation and quantification of 13C-labeled compounds without the need for chromatographic separation.

  • Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., D₂O). An internal standard of known concentration (e.g., trimethylsilylpropanoic acid - TMSP) can be added for quantification.

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: A quantitative 13C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. A long relaxation delay (at least 5 times the longest T1 relaxation time of the carbons of interest) should be used.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.

  • Quantification: Integrate the signal of a specific carbon atom of this compound and compare it to the integral of the internal standard. The concentration can be calculated based on the known concentration of the internal standard and the number of nuclei contributing to each signal.

Mandatory Visualization

Cellobiose Metabolic Pathways

This compound is used as a tracer to study the metabolic fate of cellobiose, a key intermediate in cellulose degradation. The diagram below illustrates the two primary intracellular pathways for cellobiose metabolism.

Cellobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose Cellobiose_ext This compound Cellulose->Cellobiose_ext Cellulases Cellobiose_int This compound Cellobiose_ext->Cellobiose_int Transporter Glucose Glucose-13C Cellobiose_int->Glucose β-glucosidase (Hydrolytic Pathway) G1P Glucose-1-Phosphate-13C Cellobiose_int->G1P Cellobiose Phosphorylase (Phosphorolytic Pathway) Glycolysis Glycolysis Glucose->Glycolysis G1P->Glycolysis

Caption: Intracellular metabolic pathways of this compound.

General Experimental Workflow for LC-MS Analysis

The following diagram outlines a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Cleanup Centrifugation & Filtration/SPE Extract->Cleanup LC LC Separation (e.g., HILIC) Cleanup->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Concentration of This compound Quantification->Result

Caption: A typical workflow for LC-MS based quantification.

References

A Comparative Guide to the Applications of D-(+)-Cellobiose-13C in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of D-(+)-Cellobiose-13C, a stable isotope-labeled derivative of cellobiose, in metabolic research and analytical chemistry. Through a detailed comparison with other common isotopic tracers and internal standards, supported by experimental data, this document serves as a valuable resource for designing and implementing studies that require precise tracking of carbohydrate metabolism and accurate quantification of analytes.

This compound as a Metabolic Tracer: A Comparison with Alternative Probes

Stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in complex biological systems. This compound offers a unique advantage in studying the metabolism of cellulose-derived carbohydrates, particularly in the context of gut microbiota and biofuel research. Its performance can be best understood by comparing it to other commonly used tracers, such as 13C-labeled inulin and glucose.

A key application of this compound is in stable isotope probing (SIP) of the gut microbiota. In a comparative study, the metabolic fates of 13C-cellulose (a polymer of cellobiose) and 13C-inulin (a fructose polymer) were tracked in a mouse gut microbiome model. The results revealed significant differences in the efficiency and pathways of utilization between these two dietary fibers.

Table 1: Comparison of Metabolite 13C-Enrichment from 13C-Cellulose and 13C-Inulin in Gut Microbiota

MetaboliteTotal 13C Fractional Enrichment from 13C-Cellulose (%)Total 13C Fractional Enrichment from 13C-Inulin (%)Key Observation
Glucose-6-phosphate~5~45Inulin is more readily metabolized into upper glycolytic intermediates.
Sedoheptulose 7-phosphate~2~40Inulin shows significantly higher flux through the pentose phosphate pathway.
Succinate~10~70Inulin is a more efficient precursor for succinate production.
Glutamate~3~26Biosynthesis of amino acids like glutamate is more pronounced with inulin.
GABA~0.1~23Neurotransmitter synthesis is substantially higher from inulin.
Lactate~35~40Lactate production is comparable between the two substrates.
Propionate~20~85Inulin is a significantly more potent precursor for the short-chain fatty acid propionate.
Butyrate~15~80Butyrate production is also much higher from inulin.

Data adapted from a study on untargeted stable isotope-resolved metabolomics of gut microbial metabolites from 13C-labeled dietary fibers.[1]

The data clearly indicates that while this compound (represented by 13C-cellulose) is a valuable tracer for cellulose degradation pathways, its metabolic products are generated less efficiently by the gut microbiota compared to those from inulin. This suggests that this compound is an ideal tracer for studying organisms and enzymatic processes specifically involved in the breakdown of β-1,4-linked glucose polymers.

Qualitative Comparison with D-Glucose-13C:

FeatureThis compoundD-Glucose-13C
Metabolic Entry Point Requires initial enzymatic cleavage into two glucose molecules (hydrolysis) or one glucose and one glucose-1-phosphate (phosphorolysis) before entering glycolysis.Directly enters glycolysis after phosphorylation.
Primary Application Tracing cellulose/cellodextrin degradation, studying specific enzyme activities (cellulases, β-glucosidases), and investigating the metabolism of organisms that utilize complex carbohydrates.General tracer for central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle, in a wide range of organisms.
Organism Specificity Primarily useful in cellulolytic and cellobiose-utilizing microorganisms (e.g., Clostridium thermocellum, gut bacteria) and fungi.Broadly applicable across nearly all domains of life.
Pathway Insights Provides specific information on the initial steps of complex carbohydrate breakdown and the energetic efficiency of different catabolic routes (hydrolytic vs. phosphorolytic).Offers detailed insights into the fluxes of central metabolic pathways.

This compound as an Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry-based quantification, stable isotope-labeled internal standards are the gold standard for accuracy and precision. This compound can serve as an excellent internal standard for the quantification of unlabeled cellobiose.

The primary advantage of using a 13C-labeled internal standard is its chemical identity to the analyte of interest. This ensures that it co-elutes chromatographically and experiences identical ionization efficiency and matrix effects in the mass spectrometer. This co-elution is a significant advantage over deuterium-labeled standards, which can sometimes exhibit slight chromatographic separation from the unlabeled analyte, potentially leading to quantification errors.

Table 2: Performance Comparison of Internal Standard Types

ParameterThis compound (as Internal Standard)Deuterium-Labeled StandardStructural Analog
Chemical & Physical Properties Nearly identical to analyteSlightly different from analyteDifferent from analyte
Chromatographic Co-elution YesOften, but can have slight shiftsNo
Ionization Efficiency Identical to analyteNearly identical, but can differDifferent
Compensation for Matrix Effects ExcellentGood to ExcellentPoor to Fair
Accuracy & Precision HighHighModerate to Low
Commercial Availability LimitedMore commonWidely available

Experimental Protocols

Protocol 1: Stable Isotope Probing of Gut Microbiota Metabolism using this compound

This protocol is adapted from studies on untargeted stable isotope-resolved metabolomics of gut microbiota.

1. Preparation of Fecal Slurry: a. Collect fresh fecal samples from the study subjects (e.g., mice). b. In an anaerobic chamber, homogenize the fecal samples in a pre-reduced culture medium. c. Centrifuge at low speed (e.g., 500 x g for 10 minutes) to pellet large debris. d. Transfer the supernatant containing the microbial suspension to a new tube.

2. Incubation with this compound: a. Pellet the microbial cells by centrifugation (e.g., 3000 x g for 10 minutes). b. Resuspend the microbial pellet in fresh, pre-reduced culture medium. c. Add this compound to a final concentration of 2 mg/mL. d. Incubate anaerobically at 37°C for a defined period (e.g., 24 hours).

3. Metabolite Extraction: a. Centrifuge the culture to separate the microbial cells (pellet) from the culture medium (supernatant). b. To the cell pellet, add a cold extraction solvent (e.g., 80% methanol). c. Lyse the cells using bead beating or sonication. d. Centrifuge at high speed to pellet cell debris and collect the supernatant containing intracellular metabolites. e. The culture medium supernatant can be analyzed for extracellular metabolites.

4. LC-MS Analysis: a. Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS). b. Use a chromatographic method suitable for separating polar metabolites, such as HILIC (Hydrophilic Interaction Liquid Chromatography). c. Acquire data in both positive and negative ion modes to cover a broad range of metabolites.

5. Data Analysis: a. Identify metabolites based on accurate mass and retention time by comparing to a standard library. b. Determine the fractional 13C enrichment for each metabolite by analyzing its mass isotopologue distribution. c. Correct for the natural abundance of 13C. d. Map the labeled metabolites onto metabolic pathways to infer metabolic fluxes.

Protocol 2: Quantification of Cellobiose using this compound as an Internal Standard

1. Sample Preparation: a. To a known volume or weight of the sample containing cellobiose, add a precise amount of this compound solution of known concentration. b. Perform any necessary sample cleanup or extraction steps (e.g., protein precipitation with acetonitrile, solid-phase extraction). c. Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis.

2. Calibration Curve Preparation: a. Prepare a series of calibration standards containing known concentrations of unlabeled cellobiose. b. Add the same amount of this compound internal standard solution to each calibration standard as was added to the samples.

3. LC-MS/MS Analysis: a. Use a suitable LC column for carbohydrate analysis (e.g., an amino or HILIC column). b. Set up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer. c. Define MRM transitions for both unlabeled cellobiose and this compound.

4. Quantification: a. For each sample and standard, calculate the peak area ratio of the analyte to the internal standard. b. Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. c. Determine the concentration of cellobiose in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing Metabolic and Experimental Pathways

The following diagrams illustrate key concepts related to the application of this compound.

cellobiose_metabolism cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway extracellular Extracellular This compound transporter Cellodextrin Transporter extracellular->transporter Uptake intracellular Intracellular This compound b_glucosidase β-glucosidase intracellular->b_glucosidase c_phosphorylase Cellobiose Phosphorylase intracellular->c_phosphorylase transporter->intracellular glucose_h 2x 13C-Glucose b_glucosidase->glucose_h atp_h 2 ATP glucose_h->atp_h g6p_h 2x 13C-Glucose-6-P glucose_h->g6p_h adp_h 2 ADP atp_h->adp_h 2 Hexokinase glycolysis Glycolysis g6p_h->glycolysis glucose_p 13C-Glucose c_phosphorylase->glucose_p g1p 13C-Glucose-1-P c_phosphorylase->g1p atp_p 1 ATP glucose_p->atp_p g6p_p 2x 13C-Glucose-6-P glucose_p->g6p_p pgm Phosphoglucomutase g1p->pgm adp_p 1 ADP atp_p->adp_p Hexokinase g6p_p->glycolysis pgm->g6p_p

Caption: Intracellular metabolism of D-(+)-Cellobiose via hydrolytic and phosphorolytic pathways.

sip_workflow start Biological System (e.g., Gut Microbiota) incubation Incubate with This compound start->incubation sampling Time-course Sampling incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-HRMS Analysis extraction->analysis data_proc Data Processing & Isotopologue Analysis analysis->data_proc pathway Metabolic Pathway Reconstruction data_proc->pathway

Caption: General experimental workflow for a stable isotope probing (SIP) study.

References

D-(+)-Cellobiose-13C: A Precision Tool for Metabolic Research - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of metabolic research, the choice of probes to track and quantify physiological processes is paramount. For scientists and drug development professionals, understanding the nuances of these tools is critical for generating robust and reproducible data. This guide provides a comprehensive comparison of D-(+)-Cellobiose-13C against other commonly used metabolic probes, supported by experimental data and detailed protocols.

This compound is a stable isotope-labeled disaccharide that serves as a non-invasive probe, primarily for assessing intestinal permeability and gut health. Its structure, consisting of two glucose molecules linked by a β(1→4) bond, makes it indigestible by human intestinal enzymes.[1] This characteristic ensures that it passes through the small intestine largely intact, with a small fraction being absorbed paracellularly, reflecting the integrity of the intestinal barrier. The incorporation of the non-radioactive heavy isotope of carbon, 13C, allows for highly sensitive and specific detection, distinguishing it from endogenous or dietary cellobiose.

Benchmarking Performance: this compound vs. Other Probes

The efficacy of a metabolic probe is determined by its specificity, sensitivity, and ease of use. Here, we compare this compound with established probes used in metabolic research, particularly for assessing intestinal permeability.

Intestinal Permeability Probes

The "leaky gut" hypothesis, which posits that increased intestinal permeability contributes to various diseases, has driven the demand for accurate measurement tools.[2] The dual-sugar absorption test is a widely accepted non-invasive method for this purpose.[3][4] This test typically involves the oral administration of a monosaccharide (like mannitol or rhamnose) and a disaccharide (like lactulose or cellobiose). The smaller monosaccharide is thought to be absorbed transcellularly across the intestinal epithelium, reflecting the absorptive surface area, while the larger disaccharide is primarily absorbed paracellularly through the tight junctions between intestinal cells.[4] An elevated urinary ratio of the disaccharide to the monosaccharide is indicative of increased intestinal permeability.[5]

Key Advantages of 13C-Labeling:

The primary advantage of using 13C-labeled probes like this compound and 13C-Mannitol is the significant reduction in background interference from dietary sources.[6] Standard diets can contain unlabeled mannitol, which can lead to erroneously high baseline levels and affect the accuracy of the permeability assessment.[6] The use of 13C-labeled probes circumvents this issue, providing a clearer and more accurate signal.

Probe CombinationTypical DosageSample TypeDetection MethodKey AdvantagesKey Disadvantages
This compound / 13C-Mannitol Inferred from unlabeled studies: Cellobiose (5g), Mannitol (2g)[7]Urine, Serum[8][9]Mass Spectrometry (MS)High specificity and sensitivity, avoids dietary background interference.Higher cost compared to unlabeled probes.
Lactulose / Mannitol Lactulose (5g), Mannitol (2g)[3]Urine, Serum[8][9]HPLC, LC-MS/MS[10]Well-established, lower cost.Susceptible to dietary mannitol interference.[6]
Lactulose / Rhamnose Lactulose (1g), Rhamnose (200mg)[4]UrineHPLC, LC-MS/MSRhamnose may be superior to mannitol as it is less likely to be present in the diet.[6]Lactulose can be fermented by colonic bacteria, affecting results in delayed transit.[11]
Sucralose 1g[12]UrineHPLC, GC[12]Stable in the colon, can assess whole-gut permeability.[11]May have metabolic effects and alter gut microbiota.
Inulin N/A (used as a prebiotic to modulate gut health, not a direct permeability probe)Fecal, BloodMS-based metabolomicsAssesses gut microbiota function and production of metabolites like SCFAs.[13]Does not directly measure intestinal permeability.

Experimental Data Summary:

A study comparing the unlabeled cellobiose/mannitol test to the lactulose/mannitol test in 25 healthy volunteers found no significant difference in the intestinal permeability parameters, concluding that both tests are similarly reliable.[7] The urinary excretion ratios were 0.012 ± 0.007 for Cellobiose/Mannitol and 0.018 ± 0.014 for Lactulose/Mannitol.[7] This suggests that D-(+)-Cellobiose, and by extension its 13C-labeled counterpart, is a valid alternative to lactulose for assessing intestinal permeability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for assessing intestinal permeability using a dual-sugar test and for a general metabolic flux analysis using a 13C-labeled substrate.

Protocol 1: Intestinal Permeability Assessment using a Dual-Sugar Test

This protocol is adapted from established methods for lactulose and mannitol and can be applied to this compound and a corresponding 13C-labeled monosaccharide.

Objective: To assess small intestinal permeability.

Materials:

  • This compound

  • 13C-Mannitol (or another suitable 13C-labeled monosaccharide)

  • Deionized water

  • Urine collection containers

  • LC-MS/MS system

Procedure:

  • Subject Preparation: Subjects should fast overnight (at least 8 hours).

  • Baseline Urine Collection: A baseline urine sample is collected before ingestion of the sugar solution.

  • Probe Administration: A solution containing a pre-weighed amount of this compound and 13C-Mannitol dissolved in water is ingested by the subject.

  • Urine Collection: All urine is collected over a specified period, typically 2 to 5 hours for small intestinal permeability.[10][14]

  • Sample Processing: The total volume of the collected urine is measured, and an aliquot is stored at -20°C or lower until analysis.

  • Analysis: The concentrations of this compound and 13C-Mannitol in the urine are quantified using a validated LC-MS/MS method.

  • Calculation: The urinary excretion of each probe is calculated as a percentage of the ingested dose. The ratio of the percentage of this compound to 13C-Mannitol excreted is then determined. An increased ratio indicates increased intestinal permeability.

Protocol 2: General Workflow for 13C-Metabolic Flux Analysis

This protocol outlines the general steps for using a 13C-labeled substrate to trace its metabolism through cellular pathways.

Objective: To quantify the flux through metabolic pathways.

Materials:

  • 13C-labeled substrate (e.g., this compound, 13C-Glucose)

  • Cell culture medium or appropriate in vivo model

  • Metabolite extraction reagents

  • GC-MS or LC-MS/MS system

Procedure:

  • Isotope Labeling: Cells or an organism are cultured with or administered a diet containing the 13C-labeled substrate.

  • Metabolite Extraction: After a defined period, metabolites are extracted from cells, tissues, or biofluids.

  • Derivatization (for GC-MS): Metabolites may require chemical derivatization to make them volatile for GC-MS analysis.

  • Mass Spectrometry Analysis: The isotopic enrichment of downstream metabolites is measured by mass spectrometry.

  • Metabolic Flux Analysis: The labeling patterns are used in computational models to calculate the rates (fluxes) of metabolic reactions.[15]

Visualizing Metabolic Pathways and Workflows

Understanding the complex interplay of metabolic pathways and experimental procedures is enhanced by visual representation. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.

G Intestinal Permeability Dual-Sugar Test Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis Overnight Fasting Overnight Fasting Baseline Urine Sample Baseline Urine Sample Overnight Fasting->Baseline Urine Sample Oral Ingestion of\nthis compound &\n13C-Mannitol Solution Oral Ingestion of This compound & 13C-Mannitol Solution Baseline Urine Sample->Oral Ingestion of\nthis compound &\n13C-Mannitol Solution Urine Collection (2-5 hours) Urine Collection (2-5 hours) Oral Ingestion of\nthis compound &\n13C-Mannitol Solution->Urine Collection (2-5 hours) LC-MS/MS Analysis LC-MS/MS Analysis Urine Collection (2-5 hours)->LC-MS/MS Analysis Calculate Excretion Ratio Calculate Excretion Ratio LC-MS/MS Analysis->Calculate Excretion Ratio

Caption: Workflow for the dual-sugar intestinal permeability test.

G Paracellular vs. Transcellular Transport in the Intestine Intestinal Lumen Intestinal Lumen This compound This compound 13C-Mannitol 13C-Mannitol Enterocyte_1 Enterocyte 1 Bloodstream Bloodstream Enterocyte_1->Bloodstream Enterocyte_2 Enterocyte 2 Tight Junction Tight Junction Tight Junction->Bloodstream This compound->Tight Junction Paracellular Pathway 13C-Mannitol->Enterocyte_1 Transcellular Pathway

Caption: Intestinal absorption pathways of metabolic probes.

G Metabolic Fate of 13C-Labeled Fiber in the Gut 13C-Labeled Fiber\n(e.g., Inulin) 13C-Labeled Fiber (e.g., Inulin) Gut Microbiota Gut Microbiota 13C-Labeled Fiber\n(e.g., Inulin)->Gut Microbiota Fermentation 13C-Short-Chain Fatty Acids\n(e.g., Butyrate, Propionate, Acetate) 13C-Short-Chain Fatty Acids (e.g., Butyrate, Propionate, Acetate) Gut Microbiota->13C-Short-Chain Fatty Acids\n(e.g., Butyrate, Propionate, Acetate) Host Intestinal Epithelial Cells Host Intestinal Epithelial Cells 13C-Short-Chain Fatty Acids\n(e.g., Butyrate, Propionate, Acetate)->Host Intestinal Epithelial Cells Uptake Host Metabolism\n(e.g., Histone Acetylation, Energy Source) Host Metabolism (e.g., Histone Acetylation, Energy Source) Host Intestinal Epithelial Cells->Host Metabolism\n(e.g., Histone Acetylation, Energy Source)

Caption: Tracing gut microbial metabolism with stable isotopes.

Conclusion

This compound emerges as a highly specific and reliable probe for assessing intestinal permeability. Its key advantage lies in the use of a stable isotope label, which minimizes background interference and enhances the accuracy of measurements compared to its unlabeled counterparts. When used in conjunction with a 13C-labeled monosaccharide, it offers a robust tool for researchers investigating gut barrier function in a variety of physiological and pathological conditions. While other probes have their specific applications, the precision afforded by 13C-labeling positions this compound as a superior choice for sensitive and quantitative studies in metabolic research and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for D-(+)-Cellobiose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of D-(+)-Cellobiose-¹³C, a non-hazardous, isotopically labeled carbohydrate used in various research applications. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices.

I. Safety and Handling Precautions

While D-(+)-Cellobiose-¹³C is not classified as a hazardous substance, adherence to good laboratory practices is essential to ensure personnel safety.[1][2][3]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling the compound.[4]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust particles.[1]

  • Spill Response: In case of a spill, sweep up the solid material and place it in a suitable container for disposal.[4] Avoid generating dust.[4] Clean the spill area with water.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[3]

    • Skin Contact: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[2]

    • Inhalation: Move to fresh air.

II. Chemical and Physical Properties

A summary of the key physical and chemical properties of D-(+)-Cellobiose is provided below. The ¹³C isotope is stable and non-radioactive, and therefore does not alter the chemical properties or disposal requirements of the compound.

PropertyValue
Molecular Formula C₁₁¹³CH₂₂O₁₁
Molecular Weight Approximately 343.29 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Melting Point 239 °C (decomposes)
Hazard Classification Not classified as hazardous[1][2][3]

III. Disposal Protocol

As a non-hazardous and water-soluble compound, D-(+)-Cellobiose-¹³C can be disposed of through standard laboratory waste streams.

Step 1: Small Quantities (Milligram to Gram Scale)

For small quantities of D-(+)-Cellobiose-¹³C, such as residual amounts in vials or on lab equipment:

  • Dissolve: Dissolve the compound in water.

  • Dispose via Sanitary Sewer: The resulting aqueous solution can be safely poured down the sanitary sewer with copious amounts of water. One document specifically recommends this route for D(+)-Cellobiose.

Step 2: Large Quantities (Bulk Disposal)

For larger, unused quantities of the solid compound:

  • Consult Local Regulations: Before disposing of bulk quantities, consult your institution's environmental health and safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.[4]

  • Solid Waste Disposal: If permitted by local regulations, the solid compound can be disposed of as non-hazardous solid waste. Ensure the container is clearly labeled with the chemical name.

  • Landfill: If required, the material may be sent to a licensed industrial waste landfill.

Step 3: Contaminated Materials

For materials contaminated with D-(+)-Cellobiose-¹³C (e.g., paper towels, gloves, weigh boats):

  • Segregate: Collect these materials in a designated waste container.

  • Dispose as Non-Hazardous Waste: Dispose of the container as standard, non-hazardous laboratory waste.

IV. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of D-(+)-Cellobiose-¹³C.

cluster_0 Disposal of D-(+)-Cellobiose-13C A Start: Have this compound for Disposal B Is the quantity small (mg to g)? A->B C Dissolve in water B->C Yes E Is the quantity large (bulk)? B->E No D Dispose down sanitary sewer with copious water C->D K End D->K F Consult institutional EHS guidelines E->F Yes H Are materials contaminated with the compound? E->H No G Dispose as non-hazardous solid waste F->G G->K I Collect in a designated waste container H->I Yes H->K No J Dispose as non-hazardous lab waste I->J J->K

Caption: Disposal workflow for D-(+)-Cellobiose-¹³C.

References

Essential Safety and Logistical Information for Handling D-(+)-Cellobiose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like D-(+)-Cellobiose-¹³C is paramount for both laboratory safety and experimental integrity. While D-(+)-Cellobiose itself is not classified as a hazardous substance, adherence to rigorous operational and disposal protocols ensures the protection of personnel and prevents the loss of valuable research material.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of D-(+)-Cellobiose-¹³C.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required to minimize exposure and prevent contamination when handling D-(+)-Cellobiose-¹³C.[4]

Recommended Personal Protective Equipment

PPE Item Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles. Protects eyes from airborne particles.
Hand Protection Nitrile gloves. Prevents skin contact and contamination of the sample.
Body Protection Standard laboratory coat. Protects clothing and skin from spills.

| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |

Operational Plan: From Receipt to Use

A structured operational plan ensures that D-(+)-Cellobiose-¹³C is handled safely and efficiently throughout the experimental process.

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, isotope, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed to prevent contamination.[5][6]

  • Designated Area: Handle the compound in a designated area of the laboratory to prevent cross-contamination.

  • Weighing: When weighing, use a microbalance in an enclosure if possible to avoid creating dust.[4]

  • Spill Management: In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[5] Avoid generating dust.[5]

OperationalWorkflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling Inspect Inspect Container Label Verify Label Inspect->Label Store Store in Cool, Dry Place Label->Store DesignateArea Use Designated Area Store->DesignateArea Weigh Weigh Compound DesignateArea->Weigh Use Experimental Use Weigh->Use

Caption: Operational workflow for handling D-(+)-Cellobiose-¹³C.

Disposal Plan

Proper disposal of D-(+)-Cellobiose-¹³C and its containers is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of unused D-(+)-Cellobiose-¹³C as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.

  • Waste Containers: Place all waste into a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

  • Do not dispose of D-(+)-Cellobiose-¹³C down the drain.[1][5]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[5]

DisposalPlan cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal UnusedProduct Unused D-(+)-Cellobiose-¹³C WasteContainer Labeled Chemical Waste Container UnusedProduct->WasteContainer ContaminatedMaterials Contaminated PPE & Supplies ContaminatedMaterials->WasteContainer EHS Consult EHS Office WasteContainer->EHS Dispose Dispose per Regulations EHS->Dispose

Caption: Disposal plan for D-(+)-Cellobiose-¹³C waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.